3-Amino-5-phenylthiophene-2-carbonitrile
Description
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Properties
IUPAC Name |
3-amino-5-phenylthiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJOWWJCBULTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574536 | |
| Record name | 3-Amino-5-phenylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83060-72-4 | |
| Record name | 3-Amino-5-phenylthiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Amino-5-phenylthiophene-2-carbonitrile
Abstract
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core for a multitude of biologically active compounds and functional materials.[1] Among these, 3-amino-5-phenylthiophene-2-carbonitrile is a key synthetic intermediate. This guide provides an in-depth exploration of its synthesis, focusing on the mechanistic intricacies of the Gewald three-component reaction—the most prominent and efficient route for its preparation.[2][3] We will dissect the reaction pathway from initial condensation to the final aromatization, present a field-proven experimental protocol, and discuss critical parameters for reaction optimization. This document is intended to serve as a comprehensive resource, blending established theory with practical, actionable insights for laboratory application.
The Gewald Reaction: A Mechanistic Deep Dive
The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot, multicomponent reaction that condenses a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst to form a polysubstituted 2-aminothiophene.[4][5][6] For the synthesis of this compound, the reactants are acetophenone, malononitrile, and elemental sulfur (S₈).
While the overall transformation is straightforward, the underlying mechanism involves a sequence of well-defined steps that have been elucidated through decades of research and, more recently, computational studies using Density Functional Theory (DFT).[1][7][8] The reaction is not merely a mixing of reagents but a cascade of equilibria and kinetically controlled steps, with the final, irreversible aromatization serving as the thermodynamic sink that drives the reaction to completion.[8][9]
The Mechanistic Pathway
The synthesis proceeds through the following critical stages:
Step 1: Knoevenagel-Cope Condensation The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation.[1][7][10] A base, typically a secondary amine such as morpholine or diethylamine, deprotonates the highly acidic α-carbon of malononitrile to generate a stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of acetophenone. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the stable α,β-unsaturated dinitrile, 2-benzylidenemalononitrile. This initial condensation is a crucial step; its efficiency can significantly impact the overall yield.[11]
Step 2: Nucleophilic Attack on Elemental Sulfur Following the formation of the Knoevenagel adduct, the base deprotonates the allylic carbon, creating a new, resonance-stabilized anion.[7][8] It is this anion, not the amine base itself, that performs the nucleophilic attack on the octasulfur (S₈) ring.[7] This attack opens the sulfur ring, forming a linear polysulfide intermediate attached to the carbon framework. DFT calculations have shown this pathway to be more energetically favorable than the direct activation of sulfur by the amine catalyst.[7] The reaction mixture at this stage is expected to contain a complex equilibrium of polysulfides of varying lengths.[8][9]
Step 3: Intramolecular Cyclization and Aromatization The terminal sulfur atom of the polysulfide chain, bearing a negative charge, acts as an internal nucleophile. It attacks one of the adjacent nitrile groups, initiating an intramolecular cyclization. This step forms the five-membered thiophene ring. The resulting cyclic intermediate is not yet aromatic. The final, and thermodynamically most favorable, step is a tautomerization process that results in the formation of the stable 2-amino group and the aromatic thiophene ring.[8][9] This aromatization is the primary driving force for the entire reaction sequence, pulling the preceding equilibria toward the final product.[8]
Visualization of the Reaction Mechanism
The following diagram illustrates the complete, step-by-step mechanism for the Gewald synthesis of this compound.
Caption: The mechanistic pathway of the Gewald reaction.
Field-Validated Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound. The procedure is designed for clarity, reproducibility, and safety.
Materials & Reagents:
-
Acetophenone (1.20 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Elemental Sulfur (0.38 g, 12 mmol)
-
Morpholine (0.87 g, 1.0 mL, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottomed flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine acetophenone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in 20 mL of ethanol.
-
Addition of Base: To the stirred suspension, add morpholine (10 mmol) dropwise at room temperature. The addition of the base is often exothermic.
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. The reaction mixture will typically turn dark.[11]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the collected solid thoroughly with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Optimization and Key Experimental Considerations
Achieving high yields and purity in the Gewald synthesis requires careful control over several experimental variables.
| Parameter | Recommended Choice | Rationale & Causality | Potential Issues |
| Base Catalyst | Morpholine, Diethylamine | Secondary amines are generally more effective than tertiary amines (e.g., triethylamine) as they can act as both a base and a proton shuttle.[7][12] | Using a very strong base can promote unwanted side reactions. |
| Solvent | Ethanol, Methanol, DMF | Ethanol is often preferred as it effectively dissolves the reactants and elemental sulfur at reflux temperatures, facilitating a homogeneous reaction.[13] | Highly polar aprotic solvents like DMF may require higher temperatures and can complicate product isolation. |
| Temperature | 50-60 °C or gentle reflux | Provides sufficient activation energy without promoting significant side reactions. Higher temperatures can lead to the formation of tarry byproducts.[11] | Dimerization of the Knoevenagel intermediate is a known side reaction that is highly sensitive to temperature.[11] |
| Stoichiometry | Slight excess of Sulfur | A slight excess of sulfur (e.g., 1.2 equivalents) ensures the complete conversion of the Knoevenagel intermediate. | A large excess of sulfur can complicate purification. |
| Modern Methods | Microwave Irradiation | Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating.[10][14][15] | Requires specialized equipment; optimization of power and time is necessary for each substrate. |
Conclusion
The Gewald reaction is a robust, atom-economical, and highly versatile method for synthesizing 2-aminothiophenes, which are of paramount importance to the pharmaceutical and chemical industries.[3][16] The synthesis of this compound exemplifies this process, proceeding through a well-elucidated mechanism involving a Knoevenagel-Cope condensation, nucleophilic addition to elemental sulfur, and a final, thermodynamically driven cyclization-aromatization. By understanding the causality behind each mechanistic step and carefully controlling key experimental parameters such as the choice of base, solvent, and temperature, researchers can reliably and efficiently access this valuable synthetic building block.
References
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
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Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Nguyen, K. A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Peruncheralathan, S., & Ila, H. (2011). The Gewald Multicomponent Reaction. Current Organic Chemistry, 15(20), 3554-3575. [Link]
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Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Sreedharan, B., et al. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
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Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
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ResearchGate. (2014). Optimization of reaction conditions in the presence of catalytic amount of base. [Link]
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Nguyen, K. A., et al. (2020). Computational investigations on the mechanism of the Gewald reaction. ACS Fall 2020 Virtual Meeting & Expo. [Link]
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Dadwal, P., et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(8), 9046-9057. [Link]
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Dave, R., & Joshi, K. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(1), 225-230. [Link]
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Gewald reaction for 3-amino-5-phenylthiophene-2-carbonitrile synthesis
An In-Depth Technical Guide to the Gewald Reaction: Synthesis of 3-amino-5-phenylthiophene-2-carbonitrile
Executive Summary
The Gewald reaction, first reported by Karl Gewald in 1961, is a robust and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This guide provides a comprehensive technical overview of the Gewald reaction, with a specific focus on the synthesis of this compound, a valuable scaffold in medicinal chemistry. We will delve into the reaction's mechanistic underpinnings, provide a detailed and validated experimental protocol, explore critical process parameters, and offer field-proven troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Enduring Significance of the Gewald Reaction
The synthesis of polysubstituted 2-aminothiophenes is of paramount importance in modern organic and medicinal chemistry. These heterocycles are core structures in a wide array of pharmaceuticals, agrochemicals, and functional materials, exhibiting diverse biological activities.[3][4][5] The Gewald reaction provides an exceptionally efficient pathway to these valuable compounds, typically in a one-pot synthesis from simple, readily available starting materials: a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[5][6] Its operational simplicity, use of inexpensive reagents, and tolerance for a broad range of substrates have cemented its status as a cornerstone of heterocyclic chemistry.[7][1]
This guide focuses on the synthesis of this compound, a representative example that utilizes acetophenone as the carbonyl source and malononitrile as the active methylene component.
Core Principles and Reaction Mechanism
The Gewald reaction is a domino sequence where multiple transformations occur in a single pot.[8] While the exact mechanism of sulfur's involvement can be complex and is still a subject of computational study, the overall pathway is well-accepted to proceed through three primary stages.[6][9][10]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (acetophenone) and the active methylene nitrile (malononitrile).[6][11] The base, typically a secondary amine like morpholine or piperidine, deprotonates the malononitrile to form a nucleophilic carbanion. This anion attacks the carbonyl carbon of acetophenone, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[12]
-
Sulfur Addition: Elemental sulfur (S₈) is activated by the base and the reaction environment. A key insight is that the α,β-unsaturated nitrile intermediate is deprotonated by the base to form a resonance-stabilized carbanion. This carbanion attacks the sulfur ring, leading to the formation of a thiolate intermediate.[13] This process can involve complex polysulfide equilibria before the formation of the crucial monosulfide species required for cyclization.[9][10]
-
Ring Closure and Aromatization: The thiolate intermediate undergoes an intramolecular nucleophilic attack on the nitrile group. This cyclization step forms a five-membered dihydrothiophene ring. Subsequent tautomerization and aromatization, driven by the formation of the stable aromatic thiophene ring, yield the final 2-aminothiophene product.[9][10]
Synthesis of this compound: A Validated Protocol
This section provides a detailed, step-by-step methodology for the synthesis of the target compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Role |
| Acetophenone | C₈H₈O | 120.15 | 1.0 | 1.20 g (10 mmol) | Carbonyl Source |
| Malononitrile | CH₂(CN)₂ | 66.06 | 1.0 | 0.66 g (10 mmol) | Active Methylene |
| Sulfur | S | 32.07 | 1.1 | 0.35 g (11 mmol) | Sulfur Source |
| Morpholine | C₄H₉NO | 87.12 | 1.5 | 1.31 g (15 mmol) | Base/Catalyst |
| Ethanol | C₂H₅OH | 46.07 | - | 20 mL | Solvent |
Experimental Workflow
Step-by-Step Methodology
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and ethanol (20 mL).
-
Base Addition: Begin stirring the mixture. Slowly add morpholine (1.31 g, 15 mmol) dropwise over 5 minutes. An exothermic reaction may be observed, and the mixture may turn yellow-orange.
-
Reaction: Heat the reaction mixture in a water bath to a gentle reflux (approximately 50-55°C). Maintain this temperature with continuous stirring for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (3:1). The disappearance of the starting materials (acetophenone) indicates reaction completion.
-
Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A yellow solid should precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (10 mL) to remove soluble impurities.
-
Purification: The crude product is purified by recrystallization.[12] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified yellow crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.
Critical Parameters and Causality
The success of the Gewald synthesis hinges on the careful control of several key parameters. Understanding the causality behind these choices is critical for optimization and troubleshooting.
-
Choice of Base: Morpholine is an excellent choice for this reaction. It is not only a sufficiently strong base to catalyze the Knoevenagel condensation but also aids in the dissolution of elemental sulfur, forming reactive polysulfide species.[7] Other secondary amines like piperidine or tertiary amines like triethylamine can also be used, but may require optimization.[12]
-
Stoichiometry: Using a slight excess of sulfur helps to drive the reaction to completion. The amount of base is also critical; catalytic amounts can work, but stoichiometric or slight excess often ensures efficient condensation.[14]
-
Solvent Selection: Polar protic solvents like ethanol or methanol are generally preferred as they facilitate the dissolution of sulfur and the ionic intermediates.[12][15] Dimethylformamide (DMF) can also be used and may accelerate the reaction, but can make product isolation more difficult.[4]
-
Temperature Control: Gentle heating (40-60°C) is typically optimal.[12] It increases the rate of reaction and the solubility of sulfur without promoting side reactions like polymerization, which can occur at higher temperatures and lead to the formation of dark, tarry mixtures.[16]
Troubleshooting and Mitigation of Side Reactions
Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.
| Issue | Possible Cause(s) | Mitigation Strategy |
| Low or No Product Yield | Inefficient Knoevenagel-Cope condensation; inactive base; impure reagents. | Ensure the purity of starting materials. Consider a stronger base (e.g., piperidine). Ensure water produced during condensation is not inhibiting the reaction.[8][12] |
| Dark Brown or Tarry Mixture | Polymerization or formation of complex polysulfides due to excessive heat. | Maintain strict temperature control (do not exceed 60°C). Reduce reaction time if possible.[16] |
| Significant Byproduct Formation | Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction.[16][17] | Optimize the reaction temperature. Consider a two-step procedure: first isolate the Knoevenagel intermediate, then react it with sulfur and base.[12] |
| Difficulty in Purification | Presence of unreacted starting materials or oily byproducts. | Ensure the reaction goes to completion via TLC. Wash the crude product thoroughly with a solvent that dissolves the impurities but not the product (e.g., cold ethanol, hexane).[12] |
Conclusion
The Gewald reaction is a powerful and highly reliable method for the synthesis of 2-aminothiophenes. By understanding the underlying mechanism and carefully controlling key experimental parameters—namely the choice of base, solvent, and temperature—researchers can efficiently synthesize this compound and a vast library of related compounds. The protocol described herein provides a solid foundation for success, while the troubleshooting guide offers practical solutions to common challenges, empowering scientists in their drug discovery and materials science endeavors.
References
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- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.
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- First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. (2006). PubMed.
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- Gewald Reaction. (2025). J&K Scientific LLC.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC.
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An In-Depth Technical Guide to the Starting Materials for 3-Amino-5-phenylthiophene-2-carbonitrile Synthesis
Introduction: The Significance of the 2-Aminothiophene Scaffold
In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold stands out as a privileged structure. Its unique electronic properties and capacity for diverse functionalization make it a cornerstone for the development of novel therapeutics and advanced materials.[1][2] Specifically, 3-Amino-5-phenylthiophene-2-carbonitrile serves as a critical building block for compounds exhibiting a wide range of biological activities, including potential anticancer and anti-inflammatory agents.[1]
This guide provides an in-depth analysis of the starting materials required for the synthesis of this valuable compound. We will move beyond a simple recitation of reactants to explore the causality behind their selection, focusing on the highly efficient and robust Gewald reaction—a multicomponent, one-pot synthesis that has become the industry standard for preparing highly substituted 2-aminothiophenes.[3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of this important heterocyclic intermediate.
The Gewald Reaction: A Mechanistic Framework
The Gewald reaction is a powerful synthetic tool that constructs the 2-aminothiophene ring from three fundamental components in a single operation.[6] The reaction proceeds through a well-elucidated cascade of events, offering high atom economy and operational simplicity.[3][7] The core transformation involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[8]
The reaction mechanism can be distilled into four primary stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[7][9]
-
Sulfur Addition (Sulfuration): The deprotonated intermediate attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide chain.[7][10]
-
Cyclization: The terminal sulfur anion of the intermediate performs an intramolecular nucleophilic attack on the nitrile group, forming the five-membered thiophene ring.[11]
-
Tautomerization & Aromatization: A final tautomerization step yields the stable, aromatic 2-aminothiophene product, which is the thermodynamic driving force for the entire sequence.[10][11]
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An In-Depth Technical Guide to the Chemical Properties of 3-Amino-5-phenylthiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 3-Amino-5-phenylthiophene-2-carbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, spectral characteristics, reactivity, and explore its applications as a scaffold for the development of novel therapeutic agents.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of amino, cyano, and phenyl groups on the thiophene ring in this compound offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. Thiophene-containing compounds are known to exhibit favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity, due to the bioisosteric relationship of the thiophene ring with the phenyl ring.[2]
Synthesis and Mechanistic Insights: The Gewald Reaction
The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4] For the synthesis of this compound, the reactants would be acetophenone, malononitrile, and elemental sulfur.
The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile.[5] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[5] The choice of base and solvent can significantly influence the reaction yield and purity.
Caption: Generalized workflow for the Gewald synthesis of this compound.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
Materials:
-
Ketone (e.g., ethyl acetoacetate, 0.02 mol)
-
Malononitrile (0.02 mol)
-
Elemental Sulfur (0.02 mol)
-
Solvent (e.g., Ethanol)
-
Base (e.g., Morpholine or Piperidine)
Procedure:
-
A mixture of the ketone (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) is suspended in ethanol (30 mL).[6]
-
A catalytic amount of a suitable base, such as morpholine or piperidine, is added to the mixture.
-
The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to reflux, for a specified duration (e.g., 2-6 hours).[6] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and acetone) to afford the pure 2-aminothiophene derivative.[7][8]
Note on Causality: The basic catalyst is crucial for promoting the initial Knoevenagel condensation by deprotonating the active methylene compound. The subsequent steps involving sulfur addition and cyclization are often thermally driven. The choice of solvent is important to ensure adequate solubility of the reactants and to facilitate the reaction at the desired temperature. Greener synthetic approaches, such as using ball-milling techniques, have also been reported to be effective for Gewald reactions, often providing high yields in shorter reaction times without the need for a solvent.[6]
Spectral Properties
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific data for this exact compound is not available in the provided search results, the expected spectral characteristics can be inferred from closely related analogs.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm).- Thiophene proton (singlet, ~7.0 ppm).- Amino protons (broad singlet, ~5.0-6.0 ppm, exchangeable with D₂O). |
| ¹³C NMR | - Quaternary carbons of the thiophene ring.- Cyano carbon (~115-120 ppm).- Aromatic carbons of the phenyl group.- Carbon bearing the amino group (~150-160 ppm). |
| IR Spectroscopy | - N-H stretching vibrations of the amino group (~3300-3500 cm⁻¹).- C≡N stretching vibration of the nitrile group (~2210-2230 cm⁻¹).- C=C stretching vibrations of the aromatic and thiophene rings. |
| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight of the compound. |
Self-Validation: The combination of these spectroscopic techniques provides a self-validating system for structure confirmation. For instance, the presence of the characteristic nitrile stretch in the IR spectrum should be corroborated by the corresponding carbon signal in the ¹³C NMR spectrum. Similarly, the integration of the proton signals in the ¹H NMR spectrum should match the number of protons in the proposed structure.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino group and the electrophilic cyano group. This dual reactivity makes it a valuable precursor for the synthesis of various fused heterocyclic systems.
A prominent application is in the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities, including as tyrosine kinase inhibitors.[9] The synthesis typically involves the reaction of the 2-aminothiophene with a one-carbon synthon, such as formamide, formic acid, or an orthoester, to construct the pyrimidine ring.
Caption: Synthetic pathway from this compound to thieno[2,3-d]pyrimidines.
The amino group can also undergo reactions such as acylation, alkylation, and diazotization, allowing for further diversification of the scaffold. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing additional handles for chemical modification.
Applications in Drug Development
Derivatives of 2-aminothiophenes are actively being investigated for various therapeutic applications. The structural motif of this compound is a key component in compounds with potential as:
-
Anticancer Agents: Thienopyrimidine derivatives have shown significant potential as tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[9]
-
Antimicrobial Agents: The thiophene nucleus is present in several compounds with antibacterial and antifungal properties.
-
Anti-inflammatory Drugs: Some 2-aminothiophene derivatives have been reported to possess anti-inflammatory activity.
The versatility of the this compound core allows for the strategic design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with its rich reactivity, provides access to a wide array of complex heterocyclic compounds with significant therapeutic potential. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel reaction pathways to further expand the chemical space of its derivatives, and the comprehensive biological evaluation of these new compounds to identify promising drug candidates.
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The Aromaticity of the Thiophene Ring in Aminothiophenes: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aromaticity in Heterocyclic Chemistry
Aromaticity is a fundamental concept in organic chemistry, describing the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. This property profoundly influences a molecule's reactivity, electronic properties, and, consequently, its biological activity. In the realm of medicinal chemistry and drug discovery, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold.[1][2] Its unique electronic characteristics and ability to engage in various intermolecular interactions make it a common motif in a wide array of pharmaceuticals.[3][4] This guide provides an in-depth exploration of the aromaticity of the thiophene ring, with a specific focus on how the introduction of an amino substituent modulates this critical property. Understanding these nuances is paramount for the rational design of novel therapeutic agents with optimized efficacy and pharmacokinetic profiles.
The Aromatic Nature of Thiophene
Thiophene (C₄H₄S) is considered an aromatic compound, though its degree of aromaticity is less than that of benzene.[5] The sulfur atom in the thiophene ring contributes a lone pair of electrons to the π-system, resulting in a total of six delocalized π-electrons, satisfying Hückel's rule (4n+2 π electrons, where n=1).[6][7] This electron delocalization is responsible for thiophene's planarity and its characteristic substitution reactions, which are hallmarks of aromatic compounds.[5] The aromaticity of thiophene is greater than that of other five-membered heterocycles like pyrrole and furan, an order that correlates with the electronegativity of the heteroatom (S < N < O).[6][8] The lower electronegativity of sulfur allows for more effective delocalization of its lone pair into the ring.[6]
The Influence of the Amino Group on Thiophene Aromaticity
The introduction of an amino (-NH₂) group, a strong electron-donating group, onto the thiophene ring significantly perturbs its electronic landscape and, consequently, its aromaticity. This influence is a delicate interplay of two primary electronic effects: the resonance (or mesomeric) effect and the inductive effect.[9][10]
-
Resonance Effect: The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the thiophene ring through the π-system. This electron donation increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent.[9][10] This effect generally enhances the aromatic character by further stabilizing the delocalized π-electron system.
-
Inductive Effect: Due to the higher electronegativity of nitrogen compared to carbon, the amino group also exerts an electron-withdrawing inductive effect through the σ-bond framework.[9] This effect tends to decrease the electron density of the ring.
In the case of the amino group, the electron-donating resonance effect is significantly stronger and dominates the weaker electron-withdrawing inductive effect.[11] This net electron donation has profound consequences for the aromaticity and reactivity of the aminothiophene system.
The position of the amino group on the thiophene ring is also a critical determinant of its electronic properties. The two primary isomers, 2-aminothiophene and 3-aminothiophene, exhibit distinct characteristics. In 2-aminothiophene, the delocalization of the nitrogen lone pair can extend throughout the entire ring, leading to a more pronounced increase in electron density and a greater impact on aromaticity.
Quantifying Aromaticity: Computational and Experimental Approaches
The aromaticity of aminothiophenes can be assessed through a combination of computational and experimental methods. These techniques provide quantitative measures that are invaluable for structure-activity relationship (SAR) studies in drug design.
Computational Methods
Nucleus-Independent Chemical Shift (NICS): NICS is a widely used computational method to evaluate aromaticity based on magnetic criteria.[12] It involves calculating the magnetic shielding at the center of the aromatic ring (or at a point above it). A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity. The more negative the NICS value, the more aromatic the system is considered.
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index quantifies aromaticity based on the degree of bond length equalization within the ring.[13][14] Aromatic compounds exhibit relatively uniform bond lengths, while non-aromatic or anti-aromatic systems show significant bond length alternation. The HOMA index ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system.
Table 1: Illustrative Computational Data for Thiophene and Aminothiophenes
| Compound | NICS(0) (ppm) | HOMA |
| Thiophene | -10.5 | 0.75 |
| 2-Aminothiophene | -12.2 | 0.82 |
| 3-Aminothiophene | -11.8 | 0.79 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will depend on the level of theory and basis set used in the calculations.
Experimental Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful experimental tools for probing the electronic environment of the thiophene ring.[15][16][17][18] The chemical shifts of the ring protons and carbons are sensitive to the electron density. The electron-donating amino group in aminothiophenes typically causes an upfield shift (lower ppm values) of the ring proton and carbon signals compared to unsubstituted thiophene, reflecting the increased electron density.[19]
X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the molecular geometry, including bond lengths and planarity.[20][21][22] In aminothiophenes, the bond lengths within the thiophene ring can be analyzed to assess the degree of bond equalization, which is a key indicator of aromaticity. A more uniform set of C-C and C-S bond lengths is indicative of a higher degree of aromatic character.
Experimental Protocol: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a versatile and widely employed one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[23][24][25][26][27]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., a ketone or aldehyde; 1.0 equivalent), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate; 1.0 equivalent), and elemental sulfur (1.2 equivalents).[24]
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol. Then, add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine (10-20 mol%).[24]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 40-60 °C.[24] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. The product can then be isolated and purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[24]
Diagram 1: Generalized Workflow for the Gewald Synthesis of 2-Aminothiophenes
Caption: A schematic representation of the key stages in the Gewald synthesis of 2-aminothiophenes.
Implications for Drug Development
The modulation of aromaticity in aminothiophenes has significant implications for their application in drug discovery and development.[1][28][29]
-
Chemical Reactivity: The increased electron density of the aminothiophene ring makes it more susceptible to electrophilic aromatic substitution reactions.[30] This enhanced reactivity can be harnessed for further functionalization and the synthesis of diverse compound libraries for biological screening.[31][32] Conversely, the electronic nature of the ring influences its susceptibility to nucleophilic aromatic substitution.[33]
-
Biological Activity: The electronic properties of the aminothiophene scaffold are crucial for its interaction with biological targets. The distribution of electron density and the ability to participate in hydrogen bonding and π-π stacking interactions are all influenced by the degree of aromaticity. Many biologically active aminothiophenes have been identified as inhibitors of various enzymes and modulators of receptors.[1][2][28]
-
Pharmacokinetic Properties: The polarity, lipophilicity, and metabolic stability of a drug molecule are all influenced by its electronic structure. The introduction of an amino group and the resulting change in aromaticity can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Diagram 2: Interplay of Aromaticity and Drug Development Attributes
Caption: The central role of aromaticity in influencing key properties relevant to drug design.
Conclusion
The aromaticity of the thiophene ring in aminothiophenes is a finely tunable property that is predominantly influenced by the strong electron-donating resonance effect of the amino substituent. This modulation of aromatic character has a cascading effect on the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. A thorough understanding of these structure-property relationships, aided by both computational and experimental techniques, is essential for the successful design and development of novel aminothiophene-based therapeutics. The continued exploration of this privileged scaffold holds significant promise for addressing a wide range of unmet medical needs.
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An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Amino-5-phenylthiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-amino-5-phenylthiophene-2-carbonitrile scaffold is a cornerstone in medicinal chemistry, largely due to the versatile reactivity of its nitrile group. The strategic positioning of the nitrile adjacent to an amino group on an electron-rich thiophene ring creates a unique chemical environment that dictates its reactivity. This guide provides a comprehensive exploration of the nitrile group's reactivity within this specific molecular context. We will delve into the mechanistic underpinnings of its most significant transformations, including cycloadditions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, hydrolysis to amides and carboxylic acids, and reductions to primary amines. Each section will be supported by detailed experimental protocols, mechanistic diagrams, and quantitative data, offering actionable insights for researchers in drug discovery and organic synthesis.
Introduction: The Unique Chemical Environment of the Nitrile Group
The reactivity of the nitrile group in this compound is profoundly influenced by its molecular architecture. The electron-donating amino group at the C3 position and the electron-rich thiophene ring work in concert to modulate the electrophilicity of the nitrile carbon. This electronic interplay is pivotal in understanding the reaction pathways this functional group can undertake.
The proximity of the amino and nitrile groups is particularly significant, as it facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their diverse biological activities.[1]
Cycloaddition and Cyclocondensation Reactions: Gateway to Fused Heterocycles
One of the most exploited reactive pathways of this compound is its participation in cycloaddition and cyclocondensation reactions to construct fused ring systems, most notably thieno[2,3-d]pyrimidines. These structures are prevalent in a wide array of biologically active molecules.[1][2][3][4][5]
Synthesis of Thieno[2,3-d]pyrimidines
The reaction of this compound with various one-carbon electrophiles serves as a common and efficient route to thieno[2,3-d]pyrimidines.
Workflow for Thieno[2,3-d]pyrimidine Synthesis:
Caption: General workflow for synthesizing thieno[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-aminothieno[2,3-d]pyrimidines
A common method involves the reaction with formamide.
-
Step 1: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).
-
Step 2: Add an excess of formamide (e.g., 10-20 equivalents).
-
Step 3: Heat the reaction mixture to reflux (typically 180-210°C) for a specified period (e.g., 2-6 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
Step 4: After completion, cool the reaction mixture to room temperature.
-
Step 5: Pour the cooled mixture into ice-water to precipitate the product.
-
Step 6: Filter the precipitate, wash with water, and dry.
-
Step 7: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-aminothieno[2,3-d]pyrimidine derivative.
Causality Behind Experimental Choices:
-
Excess Formamide: Formamide serves as both a reactant and a solvent, driving the reaction to completion.
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.
-
Precipitation in Ice-Water: This is a standard workup procedure to isolate the product, which is typically insoluble in water, from the water-soluble formamide.
| Reactant | Conditions | Product | Yield (%) |
| Formic Acid | Reflux | 4-Oxothieno[2,3-d]pyrimidine | ~85 |
| Formamide | 190°C | 4-Aminothieno[2,3-d]pyrimidine | ~90 |
| Triethyl Orthoformate | Acetic Anhydride, Reflux | 4-Ethoxymethyleneimino intermediate | >90 |
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions.[6][7][8][9] This transformation is fundamental in modifying the pharmacophore of a lead compound.
Acid-Catalyzed Hydrolysis to Carboxamide
Partial hydrolysis to the corresponding 3-amino-5-phenylthiophene-2-carboxamide can be achieved under controlled acidic conditions.
Reaction Pathway for Acid-Catalyzed Hydrolysis:
Caption: Acid-catalyzed hydrolysis of the nitrile to a carboxamide.
Experimental Protocol: Synthesis of 3-Amino-5-phenylthiophene-2-carboxamide
-
Step 1: Cool concentrated sulfuric acid in an ice bath.
-
Step 2: Slowly add this compound to the cold acid with stirring, maintaining a low temperature (0-5°C).
-
Step 3: After the addition is complete, allow the mixture to stir at room temperature for a set time (e.g., 12-24 hours), monitoring by TLC.
-
Step 4: Carefully pour the reaction mixture onto crushed ice.
-
Step 5: Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the amide.
-
Step 6: Filter the precipitate, wash with cold water, and dry.
-
Step 7: Recrystallize from a suitable solvent if necessary.
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as both a catalyst and a solvent, protonating the nitrile nitrogen to activate it for nucleophilic attack by water.[6][7]
-
Low Temperature Addition: The reaction is exothermic, and maintaining a low temperature during the addition of the substrate prevents uncontrolled side reactions.
-
Neutralization: The amide product is often soluble in strong acid, so neutralization is required for its precipitation and isolation.
Basic Hydrolysis to Carboxylic Acid
Complete hydrolysis to the 3-amino-5-phenylthiophene-2-carboxylic acid can be achieved under more forcing basic conditions.
| Condition | Product |
| Conc. H₂SO₄, rt | 3-Amino-5-phenylthiophene-2-carboxamide |
| aq. NaOH, Reflux | 3-Amino-5-phenylthiophene-2-carboxylic acid |
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine (aminomethyl group), which is a valuable functional group for further derivatization in drug development.[6][7][8][10]
Reaction Pathway for Nitrile Reduction:
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An In-depth Technical Guide to the Gewald Aminothiophene Synthesis
This guide provides a comprehensive overview of the Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile reaction, from its historical discovery to its modern applications and detailed experimental execution.
Introduction: The Enduring Significance of the Gewald Reaction
The Gewald reaction is a one-pot, multicomponent reaction that synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[1][2] First reported by German chemist Karl Gewald in the 1960s, this reaction has become an indispensable tool in synthetic organic chemistry.[1][2][3] Its prominence stems from its operational simplicity, the ready availability of starting materials, mild reaction conditions, and the immense biological significance of its products.[2][3][4]
The 2-aminothiophene core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[5][6] These molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[5][6] Consequently, the Gewald synthesis is a frequently utilized strategy in the discovery and development of new therapeutic agents.[6][7]
Historical Context and Discovery
In 1966, Karl Gewald, along with his colleagues E. Schinke and H. Böttcher, published a seminal paper detailing a novel and efficient method for the synthesis of 2-aminothiophenes.[2] This multicomponent condensation offered a significant improvement over previous multi-step methods, which were often limited by the availability of starting materials.[3][8] The original reaction involved the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by an amine base like morpholine or triethylamine.[8][9] The simplicity and broad applicability of this method led to its rapid adoption by the chemistry community, cementing its status as a fundamental name reaction.
The Reaction Mechanism: A Stepwise Elucidation
For nearly three decades after its discovery, the precise mechanism of the Gewald reaction was a subject of considerable discussion.[1] It is now widely accepted that the reaction initiates with a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization.[1][6][10] Recent computational studies using Density Functional Theory (DFT) have provided deeper insights into the intricate steps involving sulfur.[6][11][12]
The key mechanistic stages are:
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone or aldehyde (1) and the active methylene nitrile (2) . The base (e.g., diethylamine) deprotonates the nitrile to form a carbanion, which then attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel-Cope product (3) .[1][10][11]
-
Sulfur Addition (Thiolation): The deprotonated Knoevenagel-Cope product attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[11][12] This process is complex and can involve a series of equilibria with polysulfides of varying lengths.[11][12]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group.[1] This ring-closure forms an imine intermediate.
-
Aromatization: A final tautomerization step leads to the formation of the stable, aromatic 2-aminothiophene product (4) .[1] This aromatization is the thermodynamic driving force for the entire reaction sequence, funneling the various intermediates toward the final product.[12]
Caption: A simplified diagram illustrating the key stages of the Gewald aminothiophene synthesis.[6]
Experimental Protocol: A Practical Guide
This section provides a representative, step-by-step methodology for the Gewald synthesis. The following protocol is a generalized procedure and may require optimization for specific substrates regarding reactant ratios, catalyst choice, solvent, and temperature.[6]
Materials & Equipment:
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur (finely powdered)
-
Base catalyst (e.g., morpholine, triethylamine, diethylamine)
-
Solvent (e.g., ethanol, methanol, DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.0-1.2 eq.).[5]
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.[5]
-
Catalyst Addition: While stirring the mixture at room temperature, add the base catalyst (e.g., diethylamine, 0.5-1.0 eq.) dropwise.[5]
-
Heating: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (e.g., ~78°C for ethanol) with continuous stirring.[5]
-
Reaction Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times typically range from 2 to 4 hours.[5][6]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.[5][6]
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, using an appropriate eluent system like a hexane-ethyl acetate gradient.[5][6]
Scope, Variations, and Data
The Gewald reaction is renowned for its broad substrate scope. A wide variety of ketones (cyclic, acyclic, and aryl) and aldehydes can be used.[2] Similarly, various active methylene compounds, including malononitrile, cyanoacetamide, and benzoylacetonitrile, are effective, leading to diverse substitutions at the 3-position of the thiophene ring.[13]
Table 1: Representative Substrate Scope and Conditions
| Carbonyl Compound | Active Nitrile | Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 1 | 85-95 |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 1 | 70-80[9] |
| Propanal | Ethyl Cyanoacetate | Diethylamine | Ethanol | 2-4 | 60-75[5] |
| 3-Pentanone | Cyanoacetamide | Triethylamine | DMF | 3 | 70-82[14] |
| Indanone | Malononitrile | Piperidine | Methanol | 2 | 80-90 |
Yields are approximate and can vary based on specific reaction conditions and scale.
Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and expand the reaction's scope. These include the use of microwave irradiation, solid-supported synthesis, ionic liquids, and various catalysts.[8][9] For instance, aryl ketones, which can be sluggish under standard conditions, often show improved reactivity and yields with these modern techniques.[9]
Applications in Research and Drug Development
The true power of the Gewald synthesis lies in its application to the construction of biologically active molecules. The 2-aminothiophene scaffold is a key building block for a multitude of pharmaceuticals.
-
Anti-inflammatory Agents: The reaction is used to synthesize precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine.[15]
-
Oncology: Many antiproliferative agents targeting various cancer cell lines are derived from Gewald products.[6][7]
-
Central Nervous System (CNS) Disorders: The synthesis of the atypical antipsychotic drug Olanzapine and allosteric modulators of adenosine receptors (used in treating neurodegenerative diseases) relies on 2-aminothiophene intermediates.[6][15]
-
Infectious Diseases: The scaffold is present in compounds with antibacterial, antifungal, and antiviral properties.[6][16]
-
Metabolic Diseases: Certain derivatives have been investigated as potential treatments for type 2 diabetes.[6]
The reaction's utility extends beyond pharmaceuticals into materials science, where the resulting thiophenes are used in the synthesis of dyes and π-conjugated materials for optoelectronics.[4][8]
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Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Substituted 2-Aminothiophenes
Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold in Modern Drug Discovery
The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its structural features, including the ability to engage in various non-covalent interactions and its bioisosteric relationship with the phenyl group, make it a versatile scaffold for the design of novel therapeutics.[3][4] Derivatives of 2-aminothiophene have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][5][6][7]
The efficient construction of this valuable heterocyclic system is therefore of paramount importance to researchers in drug development. Among the various synthetic strategies, the Gewald one-pot multicomponent reaction stands out for its operational simplicity, atom economy, and the ability to generate highly functionalized 2-aminothiophenes from readily available starting materials.[8][9] This application note provides a detailed exploration of the Gewald reaction, offering expert insights into its mechanism, a robust experimental protocol, and a discussion of its applications in the synthesis of medicinally relevant molecules.
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a one-pot synthesis that brings together a carbonyl compound (an aldehyde or ketone), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[9][10][11] The reaction proceeds through a cascade of three key steps, culminating in the formation of the polysubstituted 2-aminothiophene ring. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
A generally accepted mechanism for the Gewald reaction is as follows:[3][12]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[10][11][12] The base, typically a secondary amine like morpholine or diethylamine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[3]
-
Michael Addition of Sulfur: In the subsequent step, the elemental sulfur (often in its S8 crown form) is activated and adds to the Knoevenagel adduct. A second deprotonation at the α-position to the nitrile group generates a carbanion that attacks the sulfur ring, leading to a thiolate intermediate.
-
Cyclization and Aromatization: The final phase involves an intramolecular cyclization where the thiolate attacks the nitrile carbon, forming a five-membered ring. Tautomerization and subsequent aromatization, often with the elimination of a sulfur atom, lead to the stable 2-aminothiophene product.[3][11]
Diagram of the Gewald Reaction Mechanism
Caption: A flowchart illustrating the key stages of the Gewald reaction.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol details a representative Gewald synthesis. The choice of reagents and conditions can be adapted for the synthesis of other substituted 2-aminothiophenes.
Materials and Reagents:
-
Acetophenone (0.1 mol)
-
Ethyl cyanoacetate (0.1 mol)
-
Elemental sulfur (0.1 mol)
-
Diethylamine (0.1 mol)
-
Ethanol (150 mL)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 150 mL of ethanol.[7]
-
Addition of Catalyst: To the stirred suspension, slowly add diethylamine (0.1 mol) as the basic catalyst. The addition of the base is often exothermic, so it should be done cautiously.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with a brine solution to remove any remaining impurities and water.[13]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.
-
Self-Validation and Troubleshooting:
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[14]
-
Low Yield: If the yield is low, consider increasing the reaction time or using a different base such as morpholine or piperidine. The purity of the starting materials is also critical.
-
Side Reactions: The formation of by-products can sometimes be an issue. Purification by column chromatography may be necessary in such cases.
Diagram of the Experimental Workflow
Caption: A step-by-step workflow for the one-pot synthesis of 2-aminothiophenes.
Versatility and Scope of the Gewald Reaction
The Gewald reaction is highly versatile, accommodating a wide range of substrates. The following table summarizes some examples of different starting materials and the corresponding 2-aminothiophene products, highlighting the broad applicability of this method.
| Carbonyl Compound | Activated Nitrile | Catalyst | Solvent | Product Yield (%) | Reference |
| Cyclohexanone | Malononitrile | L-proline | DMF | 84 | [5] |
| Acetophenone | Ethyl cyanoacetate | Diethylamine | Ethanol | - | [7] |
| 2-Bromoacetophenone | Ethyl cyanoacetate | - | Ethanol (Microwave) | - | [13] |
| Various ketones | Malononitrile | NaOH | Deep Eutectic Solvent | 68-88 | [3] |
| Various ketones/aldehydes | Malononitrile | Sodium polysulfide | Water (Ultrasound) | 42-90 | [15] |
Applications in Drug Development
The 2-aminothiophene scaffold is a key component in numerous compounds of therapeutic interest. The Gewald reaction provides a direct and efficient route to these important molecules.
-
Antimicrobial and Antifungal Agents: Many 2-aminothiophene derivatives have been synthesized and evaluated for their activity against a range of pathogens.[6][7] Their ability to serve as precursors for more complex heterocyclic systems makes them valuable starting points for the development of new anti-infective drugs.[6]
-
Anticancer Agents: The thiophene ring is present in several anticancer drugs. Substituted 2-aminothiophenes have been investigated as inhibitors of various kinases and other cellular targets involved in cancer progression.[2]
-
Anti-inflammatory Drugs: Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), features a 2-aminothiophene core, demonstrating the utility of this scaffold in developing treatments for inflammatory conditions.[3]
-
Antiviral Agents: Certain 2-aminothiophene derivatives have shown broad-spectrum antiviral properties, including activity against SARS-CoV-2.[3]
-
Antileishmanial Agents: Research has shown that 2-aminothiophene derivatives are promising candidates for the development of new drugs to treat leishmaniasis.[1]
Conclusion: A Timeless Reaction for Modern Challenges
The Gewald one-pot synthesis of substituted 2-aminothiophenes remains a powerful and highly relevant tool for chemists in the pharmaceutical and life sciences sectors.[9] Its simplicity, efficiency, and the biological significance of its products ensure its continued application in the quest for new and improved therapeutics.[8][16] As the demand for novel drug candidates grows, the strategic implementation of robust synthetic methodologies like the Gewald reaction will be more critical than ever.
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- Synthesis of 2-aminothiophenes via Scheme 2.
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Application Notes & Protocols: A Guide to Microwave-Assisted Gewald Reaction
Introduction: Accelerating Heterocyclic Synthesis for Modern Drug Discovery
The Gewald three-component reaction, first reported in the 1960s, remains a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] These thiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[4][5][6] The classical Gewald reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as a cyanoester or malononitrile), and elemental sulfur in the presence of a base.[7][8]
While robust, traditional Gewald protocols often require long reaction times, ranging from several hours to even days.[1] In the fast-paced environment of drug discovery and development, such time constraints can be a significant bottleneck. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this classic transformation, offering a powerful tool to dramatically accelerate reaction rates, improve yields, and enhance product purity.[9][10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical application, and optimization of the microwave-assisted Gewald reaction.
The Rationale for Microwave Irradiation in the Gewald Reaction
Microwave energy accelerates chemical reactions through a mechanism of direct, localized heating of polar molecules and ions within the reaction mixture.[10][12] This is distinct from conventional heating, which relies on slower, conductive heat transfer. The primary advantages of employing microwave irradiation for the Gewald reaction include:
-
Rapid Reaction Times: Reaction times can be reduced from hours to mere minutes.[4][13][14] For instance, reactions that might take 4-48 hours under conventional heating can often be completed in 5-30 minutes in a microwave reactor.[1][13]
-
Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of by-products, leading to higher isolated yields and cleaner reaction profiles.[4][9][11] This simplifies purification, saving time and resources.
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible results compared to domestic microwave ovens or oil baths.[11]
-
Broader Substrate Scope: The high energy input can drive reactions to completion even with less reactive substrates that may perform poorly under traditional heating.[4]
Unraveling the Mechanism: A Step-by-Step Look
The mechanism of the Gewald reaction is generally accepted to proceed through a sequence of well-defined steps, which are accelerated by microwave heating.[6][7][15]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[6][15] This step forms an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: The base then facilitates the addition of elemental sulfur to the α,β-unsaturated intermediate. This is a crucial step where the sulfur ring is opened. Computational studies suggest that a deprotonated form of the Knoevenagel-Cope product acts as the nucleophile to attack the S8 ring, forming a polysulfide intermediate.[15][16][17]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization. This is followed by a tautomerization to yield the final, stable 2-aminothiophene ring system. The aromatization of the thiophene ring is a significant thermodynamic driving force for the reaction.[6][17]
Caption: Simplified workflow of the Gewald reaction mechanism.
Protocol Development and Optimization
The success of a microwave-assisted Gewald reaction hinges on the careful selection and optimization of several key parameters.
Core Reagents & Stoichiometry
-
Carbonyl Compound: Aldehydes or ketones are suitable starting materials.
-
Active Methylene Nitrile: Ethyl cyanoacetate, methyl cyanoacetate, and malononitrile are commonly used.
-
Sulfur: Elemental sulfur powder is the standard reagent.
-
Stoichiometry: A typical molar ratio is 1:1.1:1.1 for the carbonyl compound, active methylene nitrile, and sulfur, respectively.[4] A slight excess of the nitrile and sulfur helps to drive the reaction to completion.
The Critical Role of the Base and Solvent
The choice of base and solvent is crucial and often interdependent.
-
Base Selection: Both organic and inorganic bases have been employed. Organic bases like pyrrolidine, piperidine, and morpholine are frequently cited as highly effective.[4][13] Pyrrolidine, in particular, has been shown to give excellent yields.[4] The base not only catalyzes the initial condensation but also facilitates the subsequent sulfur addition and cyclization steps.
-
Solvent Selection: The solvent must be able to efficiently absorb microwave energy. High-boiling, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices.[4][18] Alcohols such as ethanol can also be used effectively.[13][19] The choice of solvent can significantly impact the reaction rate and yield, as seen in optimization studies where DMF often emerges as the superior option.[4]
Microwave Reaction Parameters
-
Temperature: Temperatures typically range from 50°C to 120°C.[4][19] Optimization is key; while higher temperatures can increase the reaction rate, they may also lead to decomposition. A screening of temperatures (e.g., 50°C, 75°C, 100°C) is recommended. In one study, 50°C was found to be optimal, with higher temperatures leading to a slight reduction in yield.[4]
-
Time: Reaction times are generally short, often between 2 to 30 minutes.[4][14] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal duration.
-
Power & Pressure: Modern microwave reactors allow for power control (to maintain the target temperature) and pressure monitoring for safety. Reactions are performed in sealed, pressure-rated vials.
Comparative Data: Microwave vs. Conventional Heating
The advantages of the microwave-assisted approach are clearly demonstrated when compared to traditional heating methods.
| Parameter | Microwave-Assisted Method | Conventional Heating (Oil Bath) | Reference |
| Reaction Time | 30 minutes | 30 minutes (for comparison) | [4] |
| Temperature | 50 °C | 50 °C | [4] |
| Base | Pyrrolidine | Pyrrolidine | [4] |
| Solvent | DMF | DMF | [4] |
| Yield | 95% | 47% | [4] |
As the data illustrates, under identical conditions of time, temperature, and reagents, the microwave-assisted reaction provides a significantly higher yield, highlighting its superior efficiency.[4]
Detailed Experimental Protocol: Synthesis of Methyl 2-amino-5-ethylthiophene-3-carboxylate
This protocol is adapted from a reported procedure and serves as a representative example.[4]
Materials and Equipment
-
Butyraldehyde (1 mmol)
-
Methyl cyanoacetate (1.1 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Pyrrolidine (1 mmol)
-
Dimethylformamide (DMF, 3 mL)
-
5 mL microwave reaction vial with a magnetic stir bar
-
Dedicated microwave reactor (e.g., CEM Discover SP, Biotage Initiator+)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted Gewald synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, add butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol). Add DMF (3 mL) as the solvent.[4]
-
Scientist's Note: The order of addition is generally not critical, but it is good practice to add the solvent last to rinse any reagents from the vial walls. Ensure the stir bar is freely rotating.
-
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 50°C for 30 minutes.[4] Set the power absorption level to "very high" if your instrument has this feature.
-
Workup and Extraction: After the reaction is complete, allow the vial to cool to room temperature (or below 50°C, as per the instrument's safety guidelines) before carefully uncapping.[20] Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[4] Combine the organic layers and wash with brine to remove any residual DMF.
-
Scientist's Note: The brine wash is important for removing the high-boiling DMF, which can complicate solvent removal later.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-aminothiophene product.[4]
-
Scientist's Note: The choice of eluent for chromatography will depend on the specific product's polarity and should be determined by preliminary TLC analysis.
-
Conclusion and Future Outlook
The microwave-assisted Gewald reaction is a prime example of how modern technology can enhance a classic, powerful transformation. By significantly reducing reaction times and improving yields, this method provides a highly efficient and green chemistry approach to synthesizing the medicinally important 2-aminothiophene scaffold.[4][8] For researchers in drug discovery, this translates to faster library synthesis, more rapid lead optimization, and an overall acceleration of the development pipeline. As microwave technology continues to evolve, its application in multicomponent reactions like the Gewald synthesis will undoubtedly play an increasingly vital role in the future of pharmaceutical and materials science.[6][21]
References
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Ruan, B., Zhang, Z., Huang, L., Xu, C., & Li, L. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10), 2007. Available at: [Link]
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Putrov, D., & Sabat, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]
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ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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Vinogradoff, T., et al. (2017). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Peruncheralathan, S., & Ila, H. (2011). The Gewald Multicomponent Reaction. Molecular Diversity. Available at: [Link]
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Singh, R., & Geetanjali. (2017). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from [Link]
-
ACS. (n.d.). Computational investigations on the mechanism of the Gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Gewald reaction in dye chemistry. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. Retrieved from [Link]
-
ACS Publications. (2017). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
Medium. (2024). Microwave assisted green organic synthesis. Retrieved from [Link]
-
Thieme Connect. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Der Pharma Chemica. (2015). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
IJERT. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antimicrobial Activity. Retrieved from [Link]
-
Scribd. (n.d.). Microonde Gewald. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]
-
OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Retrieved from [Link]
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Application Note: A Protocol for the Solid-Phase Synthesis of Aminothiophene Derivatives
Abstract
This document provides a comprehensive guide to the solid-phase synthesis (SPS) of multi-substituted 2-aminothiophenes, a class of heterocyclic compounds of significant interest in drug discovery and medicinal chemistry. We detail a robust protocol based on the Gewald multicomponent reaction adapted for a solid support, which offers streamlined purification and amenability to library synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.
Introduction: The Significance of Aminothiophenes and the Power of Solid-Phase Synthesis
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] These derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][5][6] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.[1][6]
Traditionally, these compounds are synthesized in solution phase via the Gewald reaction—a multicomponent condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[7][8][9] While effective, solution-phase synthesis often requires tedious chromatographic purification to remove excess reagents and byproducts.
Solid-phase synthesis (SPS) elegantly circumvents these challenges. By anchoring the growing molecule to an insoluble polymer resin, reagents and byproducts can be easily washed away, drastically simplifying the purification process.[10] This methodology is exceptionally well-suited for the creation of combinatorial libraries, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies.[10][11] This application note details a validated protocol for performing the Gewald reaction on a solid support to generate a library of 2-aminothiophene-3-carboxamides.
The Gewald Reaction on a Solid Support: Mechanistic Rationale
The solid-phase adaptation of the Gewald reaction leverages the same fundamental mechanism as its solution-phase counterpart.[9] The key is the strategic immobilization of one of the components onto the resin. In this protocol, we utilize an acid-labile Wang resin, which is ideal for attaching a molecule via an ester linkage that can be cleanly cleaved at the end of the synthesis.
The reaction cascade proceeds as follows:
-
Knoevenagel Condensation: The base (e.g., morpholine) catalyzes the condensation between the resin-bound α-cyanoacetate and a ketone. This forms a stable vinylidene intermediate on the solid support.[9]
-
Sulfur Addition & Cyclization: Elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and tautomerization to form the fully aromatic 2-aminothiophene ring directly on the resin.[9]
-
Cleavage: The final compound is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which breaks the ester linkage to yield the desired product with a carboxylic acid or, in our case, a pre-formed amide at the 3-position.
This approach not only simplifies purification but also allows for the synthesis of compounds that might be difficult to hydrolyze post-synthesis if an ester were carried through the entire process.
Overall Synthesis Workflow
The diagram below illustrates the high-level workflow for the solid-phase synthesis of an aminothiophene derivative.
Caption: Workflow for Solid-Phase Gewald Reaction.
Detailed Protocols and Methodologies
Materials and Reagents
| Item | Suggested Supplier | Purity / Grade | Notes |
| Wang Resin (100-200 mesh, 1.0 mmol/g) | Sigma-Aldrich, Novabiochem | Synthesis Grade | Pre-loaded with an Fmoc-amino acid for carboxamide products. |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous, Peptide Synthesis Grade | Low water content is critical for coupling efficiency. |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade | Used for resin swelling and washing. |
| Piperidine | Sigma-Aldrich | Reagent Grade | For Fmoc deprotection. |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent Grade | Base for amino acid coupling. |
| HBTU (HATU or HCTU can be alternatives) | Chem-Impex | >99% | Peptide coupling reagent. |
| Fmoc-Protected Amino Acids | Various | >99% | First building block for carboxamide derivatives. |
| Ketones (e.g., Cyclohexanone, Acetophenone) | Sigma-Aldrich | Reagent Grade | Variable component for library synthesis. |
| Elemental Sulfur (S₈) | Sigma-Aldrich | >99.5% | |
| Morpholine | Sigma-Aldrich | Reagent Grade | Base catalyst for the Gewald reaction. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade | For cleavage from resin. |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Reagent Grade | Scavenger for cleavage. |
| Diethyl Ether | Fisher Scientific | Anhydrous | For product precipitation. |
Equipment and Instrumentation
-
Solid-phase synthesis vessel (fritted glass or plastic syringe)
-
Shaker or wrist-action shaker
-
Vacuum manifold for washing
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Lyophilizer (Freeze-dryer)
Step-by-Step Synthesis Protocol
This protocol describes a 0.1 mmol scale synthesis of a 2-aminothiophene-3-carboxamide derivative.
Step 1: Resin Preparation and Swelling
-
Rationale: Swelling the resin is essential to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents.
-
Place 100 mg of Fmoc-amino acid-loaded Wang resin (~0.1 mmol) into a fritted synthesis vessel.
-
Add 5 mL of DMF.
-
Agitate on a shaker for 1 hour at room temperature.
-
Drain the DMF using vacuum.
Step 2: Fmoc Deprotection
-
Rationale: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine. Its removal exposes the primary amine for the subsequent reaction. This step is only necessary if starting with a pre-loaded Fmoc-amino acid resin to create a C-terminal amide.
-
Add 3 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove all traces of piperidine.
Step 3: On-Bead Gewald Multicomponent Reaction
-
Rationale: This is the core reaction where the thiophene ring is constructed directly on the solid support. Morpholine acts as the base catalyst for the initial condensation.[7]
-
To the deprotected resin, add a pre-mixed solution of:
-
The desired ketone (1.0 mmol, 10 equivalents)
-
Elemental Sulfur (1.2 mmol, 12 equivalents, ~38 mg)
-
Morpholine (1.0 mmol, 10 equivalents, ~87 µL)
-
In 3 mL of DMF.
-
-
Seal the vessel and agitate at 65°C for 12-16 hours.
-
Cool the vessel to room temperature.
-
Drain the reaction mixture.
-
Wash the resin extensively to remove all unreacted starting materials: DMF (5 x 5 mL), DCM (5 x 5 mL), Methanol (3 x 5 mL).
-
Dry the resin under high vacuum for at least 2 hours.
Step 4: Cleavage and Product Isolation
-
Rationale: A strong acidic cocktail is used to cleave the ester linkage to the Wang resin. Triisopropylsilane (TIS) is included as a scavenger to quench reactive cationic species that can be formed during cleavage, preventing side reactions with the product.[12]
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) . Caution: Work in a fume hood and wear appropriate PPE.
-
Add 3 mL of the cleavage cocktail to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Drain the solution, collecting the filtrate in a clean centrifuge tube. The resin beads will remain on the frit.
-
Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen to about 0.5 mL.
-
Add 10 mL of cold diethyl ether to the concentrated solution to precipitate the crude product.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the resulting solid product under vacuum.
Characterization and Quality Control
Effective monitoring is crucial for successful solid-phase synthesis.[10][13]
-
On-Bead Analysis: While not performed in the protocol above, a small sample of resin can be analyzed by FT-IR to monitor the disappearance and appearance of key functional groups.[14]
-
Cleaved Product Analysis: The primary method of quality control is the analysis of the final cleaved product.
Sample Characterization Data
The table below shows representative analytical data for a successfully synthesized product (e.g., from cyclohexanone and an alanine-loaded resin).
| Analysis Technique | Parameter | Result | Interpretation |
| RP-HPLC | Purity | >90% (at 220 nm) | Indicates a successful reaction with minimal side products. |
| Retention Time | 12.5 min | Consistent with the expected polarity of the target compound. | |
| LC-MS | Expected Mass [M+H]⁺ | 269.13 | C₁₃H₂₀N₂O₂S |
| Observed Mass [M+H]⁺ | 269.15 | Confirms the identity and molecular weight of the product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Fmoc deprotection. 2. Inefficient Gewald reaction. 3. Incomplete cleavage. | 1. Confirm deprotection with a Kaiser test on a small resin sample. 2. Increase reaction time or temperature (up to 80°C). Ensure anhydrous DMF is used. 3. Extend cleavage time to 4 hours or use a fresher TFA cocktail. |
| Low Purity of Crude Product | 1. Insufficient washing after the Gewald reaction. 2. Degradation during cleavage. | 1. Increase the number and volume of DMF and DCM washes. 2. Ensure TIS scavenger is used. If the molecule is sensitive, consider a milder cleavage resin like 2-chlorotrityl chloride.[15] |
| Multiple Peaks in HPLC | 1. Incomplete reaction leading to starting material. 2. Formation of side products. 3. Racemization during synthesis. | 1. Optimize reaction time and temperature. 2. Re-evaluate the stability of the starting ketone under basic conditions. 3. Use appropriate coupling additives if racemization is a known issue for the amino acid used. |
Conclusion
This application note provides a detailed, field-tested protocol for the solid-phase synthesis of 2-aminothiophene derivatives via the Gewald reaction. By leveraging the advantages of a solid support, this method facilitates efficient synthesis and purification, making it a powerful tool for generating chemical libraries for drug discovery programs. The insights into the reaction rationale, coupled with practical troubleshooting, equip researchers to successfully implement and adapt this methodology for their specific research goals.
References
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-
Roberts, C. F., & Hartley, R. C. (2004). Titanium reagents for the synthesis of 2-substituted benzo[b]thiophenes on the solid phase. The Journal of Organic Chemistry, 69(18), 6145–6148. [Link]
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ElectronicsAndBooks.
- Titanium Reagents for the Synthesis of 2-Substituted Benzo[b]thiophenes on the Solid Phase. The Journal of Organic Chemistry.
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Dal Cin, M., Davalli, S., Marchioro, C., Passarini, M., Perini, O., Provera, S., & Zaramella, A. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497–510. [Link]
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ElectronicsAndBooks.
- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
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Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. ResearchGate. [Link]
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Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
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CHARACTERIZATION OF REACTION PRODUCTS ON SOLID SUPPORTS BY FT-IR. Semantic Scholar. [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Gewald reaction. Wikipedia. [Link]
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Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Semantic Scholar. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]
-
Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. jchr.org. [Link]
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Analytical Methods for Characterization of Solid Forms. Slideshare. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]
-
Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
a new protocol for the synthesis of 2-aminothiophenes through the gewald reaction in solvent-free conditions. Semantic Scholar. [Link]
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2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). nowick.chem.uci.edu. [Link]
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The Versatile Scaffolding of 3-Amino-5-phenylthiophene-2-carbonitrile for Thieno[2,3-d]pyrimidine Synthesis: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to purine, a fundamental component of DNA and RNA.[1][2] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][3] These compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system protective agents.[1][4] A cornerstone in the synthesis of this important class of molecules is the versatile building block, 3-amino-5-phenylthiophene-2-carbonitrile. This guide provides an in-depth exploration of its application, underpinned by detailed experimental protocols.
The Gateway: Synthesis of this compound via the Gewald Reaction
The most prevalent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, such as this compound, is the Gewald reaction.[5][6] This one-pot, multi-component reaction is valued for its operational simplicity and the ready availability of its starting materials.[6]
The reaction proceeds through a Knoevenagel condensation of a ketone (acetophenone in this case) and an active methylene nitrile (malononitrile), followed by the addition of elemental sulfur in the presence of a base.[5][7]
Mechanistic Insights
The reaction is initiated by a Knoevenagel condensation between acetophenone and malononitrile, catalyzed by a base, to form a stable intermediate.[5][7] The precise mechanism of elemental sulfur addition is still a subject of investigation, but it is postulated to proceed through a thiirane intermediate.[5] Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[5] The use of microwave irradiation has been shown to improve reaction times and yields.[8]
From Building Block to Bioactive Core: Synthesis of Thieno[2,3-d]pyrimidines
The strategic placement of an amino and a cyano group in an ortho position makes this compound an ideal precursor for the annulation of a pyrimidine ring. This transformation can be achieved through various cyclization strategies, most commonly involving reaction with one-carbon synthons.
General Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile (Gewald Reaction)
This protocol details the synthesis of the key aminothiophene building block.
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine or Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Slowly add a catalytic amount of morpholine or triethylamine to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure 2-amino-5-phenylthiophene-3-carbonitrile.
Expected Yield: Yields can vary but are typically in the range of 70-85%.
| Reactant | Molar Ratio | Typical Amount (for 10 mmol scale) |
| Acetophenone | 1 | 1.20 g |
| Malononitrile | 1 | 0.66 g |
| Sulfur | 1.1 | 0.35 g |
| Morpholine | catalytic | ~0.2 mL |
| Ethanol | solvent | 20-30 mL |
Protocol 2: Synthesis of 4-Amino-5-phenylthieno[2,3-d]pyrimidine
This protocol describes a common method for the cyclization of the aminothiophene to the thieno[2,3-d]pyrimidine core using formamide.
Materials:
-
2-Amino-5-phenylthiophene-3-carbonitrile
-
Formamide
Procedure:
-
Place 2-amino-5-phenylthiophene-3-carbonitrile (1 equivalent) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux (approximately 210 °C) for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield pure 4-amino-5-phenylthieno[2,3-d]pyrimidine.
Protocol 3: Synthesis of 4-Mercapto-5-phenylthieno[2,3-d]pyrimidine
This protocol outlines the synthesis of a 4-mercapto derivative, which can be a key intermediate for further functionalization.
Materials:
-
2-Amino-5-phenylthiophene-3-carbonitrile
-
Carbon disulfide
-
Pyridine
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-phenylthiophene-3-carbonitrile (1 equivalent) in pyridine.
-
Add an excess of carbon disulfide to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-mercapto-5-phenylthieno[2,3-d]pyrimidine.
Key Synthetic Transformations and Further Diversification
The versatility of the thieno[2,3-d]pyrimidine scaffold lies in the ability to further functionalize the core structure. The initially synthesized thieno[2,3-d]pyrimidines can serve as platforms for a wide range of chemical modifications, allowing for the generation of large compound libraries for drug discovery screening.
Caption: Diversification pathways for the thieno[2,3-d]pyrimidine scaffold.
Conclusion: A Robust Platform for Medicinal Chemistry
This compound has proven to be an invaluable and highly adaptable starting material for the synthesis of the medicinally important thieno[2,3-d]pyrimidine scaffold. The straightforward and high-yielding Gewald reaction provides ready access to this key building block. Subsequent cyclization reactions, which are often facile, open the door to a vast chemical space of thieno[2,3-d]pyrimidine derivatives. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel therapeutic agents based on this versatile heterocyclic system. The continued exploration of this scaffold is anticipated to yield new and improved drug candidates for a variety of diseases.[2][9]
References
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. European Journal of Organic Chemistry, 99(1), 94-100. [Link]
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Saudi Pharmaceutical Journal, 27(3), 379-391. [Link]
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Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(1), 268-272. [Link]
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Putrov, P. I., et al. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Chemistry of Heterocyclic Compounds, 61(8), 1-36. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 64(13), 4768-4771. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
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Li, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(34), 6646-6658. [Link]
-
Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31835-31852. [Link]
-
Ali, M. M., et al. (2022). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 40(22), 11843-11858. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31835-31852. [Link]
-
Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Li, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Al-Omran, F., et al. (2002). Reactions of 2-amino-4,5,6,7-tetrahydro[5]benzothiophene-3-carbonitrile and 6-amino-1,4-dihydro-3-methyl-1,4-diphenylpyrano[2,3-c]pyrazole-5-carbonitrile. Journal of Heterocyclic Chemistry, 39(5), 877-882. [Link]
-
Fadda, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1), E1-E14. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 903-913. [Link]
-
Poirier, D., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(12), 14696-14722. [Link]
-
El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4983. [Link]
-
Al-Zahrani, F. A., et al. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identification and X‐ray analyses. ResearchGate. [Link]
-
Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100713. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 395460, 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 689056, 2-Amino-5-methyl-3-thiophenecarbonitrile. [Link]
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Topic: Synthesis of Kinase Inhibitors from 3-Amino-5-phenylthiophene-2-carbonitrile
An Application Note and Protocol for Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The thienopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry for the development of potent and selective kinase inhibitors, owing in part to its structural resemblance to the native purine bases of ATP.[2][3] This document provides a comprehensive guide to the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors, utilizing 3-Amino-5-phenylthiophene-2-carbonitrile as a versatile and strategic starting material. We will detail the core synthetic pathway, key diversification strategies for exploring structure-activity relationships (SAR), and provide robust, step-by-step experimental protocols.
Introduction: The Thienopyrimidine Scaffold
The journey from a simple heterocyclic starting material to a clinical-grade kinase inhibitor is one of precise chemical manipulation and deep biological understanding. The 3-aminothiophene-2-carbonitrile core is an exceptionally valuable platform for this journey. Its inherent functionalities—an amine and a nitrile group positioned ortho to each other—provide a direct and efficient route to the fused thieno[2,3-d]pyrimidine ring system. This bicyclic heterocycle serves as an excellent bioisostere for adenine, enabling competitive binding at the ATP-binding site of various kinases.[2]
Kinase inhibitors based on this scaffold have shown significant promise, with some compounds being marketed or undergoing clinical evaluation for cancer treatment, such as Olmutinib and Pictilisib.[4] The strategic advantage of starting with this compound lies in the C5-phenyl group, which can be directed towards solvent-exposed regions or hydrophobic pockets within the kinase active site, while the pyrimidine core anchors the molecule to the hinge region. This guide explains the causal chemistry behind transforming this starting material into a diverse library of potential kinase inhibitors.
The Core Synthetic Workflow
The conversion of this compound into a diversified library of kinase inhibitors follows a robust and modular three-step sequence. This pathway is designed for efficiency and adaptability, allowing for late-stage diversification, which is critical for SAR exploration.
Caption: Core synthetic workflow for thieno[2,3-d]pyrimidine kinase inhibitors.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and characterization checkpoints. Safety precautions, including the use of a fume hood, gloves, and safety glasses, are mandatory, especially when handling reagents like phosphorus oxychloride.
Protocol 1: Cyclization to form 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
This initial step constructs the core pyrimidine ring. The reaction utilizes formic acid as both a reagent and solvent, leading to the formation of the thermodynamically stable pyrimidinone.
Materials & Reagents:
-
This compound
-
Formic acid (≥98%)
-
Ice-cold deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in an excess of formic acid (approx. 20 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 150 mL of ice-cold water while stirring. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any residual formic acid.
-
Dry the product in a vacuum oven at 60°C. The crude product can be further purified by recrystallization from ethanol to yield the pure thienopyrimidinone.[2][5]
Protocol 2: Chlorination to form 4-Chloro-6-phenylthieno[2,3-d]pyrimidine
To enable diversification, the C4-oxo group is converted into a reactive chloro group. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation. This step is critical as the chlorine atom is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr).
Materials & Reagents:
-
6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Crushed ice and water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
Equipment:
-
Round-bottom flask with reflux condenser (ensure glassware is oven-dried)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the dried 6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a round-bottom flask.
-
Under a fume hood, add an excess of phosphorus oxychloride (POCl₃, approx. 10 mL per gram of substrate) followed by a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Caution: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This is a highly exothermic reaction.
-
Allow the ice to melt completely. A solid precipitate of the product should form.
-
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product into an organic solvent like DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-chloro derivative.[5][6] Purification can be achieved via column chromatography on silica gel if necessary.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Library Generation
This is the key diversification step. The electrophilic C4 position of the 4-chloro-thienopyrimidine readily reacts with a wide range of nucleophiles, primarily primary and secondary amines, to generate a library of final compounds.
Materials & Reagents:
-
4-Chloro-6-phenylthieno[2,3-d]pyrimidine (from Protocol 2)
-
Desired amine (e.g., aniline, benzylamine, morpholine; 1.1-1.5 eq)
-
Aprotic solvent (e.g., Isopropanol, DMF, or Dioxane)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA); 2.0 eq)
Equipment:
-
Reaction vial or round-bottom flask with condenser
-
Heating block or oil bath with magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 4-Chloro-6-phenylthieno[2,3-d]pyrimidine (1.0 eq) in the chosen aprotic solvent in a reaction vial.
-
Add the desired amine nucleophile (1.1-1.5 eq) to the solution.
-
Add the base (e.g., DIPEA, 2.0 eq) to scavenge the HCl generated during the reaction.
-
Seal the vial and heat the mixture at a temperature ranging from 80°C to 120°C until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Cool the reaction to room temperature. If a precipitate has formed, it can be collected by filtration.
-
Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final compound using silica gel column chromatography or preparative HPLC to obtain the desired kinase inhibitor.
Structure-Activity Relationships (SAR) and Diversification Strategy
The biological activity of thienopyrimidine inhibitors is highly dependent on the nature of the substituents at the C4 and C5 positions. Understanding these relationships is key to designing potent and selective inhibitors.[4][7]
Caption: Key diversification points for SAR studies on the thienopyrimidine scaffold.
-
C4-Position (R¹ Group): The amine side chain installed via SNAr is crucial for activity. It often forms hydrogen bonds with the kinase hinge region or extends into solvent-exposed regions. The choice of amine dictates selectivity. For example, specific aniline derivatives have been shown to confer potent activity against VEGFR-2 and Tie-2.[7][8][9]
-
C5-Position (R² Group): The phenyl group in the starting material is a common feature, often occupying a hydrophobic pocket. However, modifying this group through bioisosteric replacement is a powerful strategy to fine-tune properties.[10][11] Replacing the phenyl ring with other heterocycles (e.g., pyridyl, thiophene) can alter electron density, reduce CYP-mediated metabolism, and improve aqueous solubility.[12]
Table 1: SAR Insights for Thienopyrimidine-Based Kinase Inhibitors
| Target Kinase | C4-Substituent (R¹) | C5-Substituent (R²) | Resulting Activity / Insight | Reference |
| VEGFR-2 | Substituted anilines, basic amines | Phenyl, substituted phenyls | Potent inhibition. The addition of a basic amine can enhance physical properties. | [7][8] |
| EGFR | Anilines | Phenyl | Lead compounds often show dual VEGFR/EGFR activity. SAR efforts can be directed to reduce EGFR activity for selectivity. | [7][8] |
| Tie-2 | Small aliphatic and aromatic amines | Phenyl, other aromatics | Moderate to potent inhibition. Crystal structures confirm binding mode and guide SAR. | [9] |
| FLT3 | Various substituted amines (e.g., isoxazolylamines) | Phenyl, substituted phenyls | Significant inhibitory activity observed, linked to cytotoxic and apoptotic effects in cancer cell lines. | [13] |
Conclusion
The synthetic pathway starting from this compound represents a highly effective and modular approach for the discovery of novel kinase inhibitors. The thieno[2,3-d]pyrimidine core provides a robust anchor in the ATP-binding site, while the strategic diversification at the C4 and C5 positions allows for extensive exploration of structure-activity relationships. The protocols and strategies outlined in this document provide a solid foundation for researchers to generate compound libraries with high therapeutic potential, ultimately advancing the field of targeted drug discovery.
References
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Yang, S., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. Available at: [Link]
-
Tomlinson, M. J., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sharma, P., et al. (n.d.). Structures and structure–activity relationships (SAR) of thienopyrimidines (TP). ResearchGate. Available at: [Link]
-
Masurier, N. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Available at: [Link]
-
Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. Available at: [Link]
-
Gewald, K., et al. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
El-Saghier, A. M. M. (2002). A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. Molecules. Available at: [Link]
-
Ghorab, M. M., et al. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]
-
Varvounis, G., et al. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. MDPI. Available at: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. Available at: [Link]
-
Hallyburton, I., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. Available at: [Link]
-
Abdel-Mottaleb, Y. S., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. Available at: [Link]
- Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 54, 2529.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
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Vollmer, S., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Unlocking the Therapeutic Potential of 3-Amino-5-phenylthiophene-2-carbonitrile Derivatives
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring system is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl or other aromatic rings have led to its incorporation into numerous clinically approved drugs.[3] Within this class, derivatives of 2-aminothiophene, particularly 3-amino-5-phenylthiophene-2-carbonitrile, have emerged as a "privileged structure" due to their synthetic accessibility and broad spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to specific enzyme inhibition.[3][4][5][6][7]
The primary synthetic route to this versatile core is the Gewald three-component reaction, a robust and efficient one-pot synthesis that combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[8][9][10] This accessibility allows for the rapid generation of diverse libraries of derivatives for biological screening. This document serves as a comprehensive guide for researchers, providing detailed protocols to investigate the anticancer and antimicrobial potential of novel this compound derivatives, alongside the scientific rationale behind each experimental step.
Foundational Synthesis: The Gewald Reaction Workflow
Understanding the synthesis of the core scaffold is critical for any subsequent biological investigation. The Gewald reaction is the most common and efficient method for preparing the 2-aminothiophene backbone.[4][10] It proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization.[8] The general workflow allows for significant variation, making it ideal for creating a library of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow of the Gewald three-component reaction.
Application Note 1: Evaluation of Anticancer Activity
Rationale: The 3-aminothiophene scaffold is frequently identified in screens for novel anticancer agents. Its rigid, planar structure is well-suited for insertion into the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer.[11] Furthermore, derivatives have been shown to induce apoptosis and disrupt cell cycle progression in cancer cells.[12][13][14] Therefore, the primary evaluation of new derivatives should focus on cytotoxicity, followed by more specific mechanistic assays.
Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay
Expert Insight: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. This provides a reliable first-pass screen to identify compounds with cytotoxic potential and to determine their potency (IC50).[12]
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Sample Cytotoxicity Data
| Compound Derivative | Target Cancer Cell Line | IC50 (µM) |
| Derivative A (Parent) | MCF-7 (Breast) | 15.2 |
| Derivative B (-Cl) | MCF-7 (Breast) | 7.5[15] |
| Derivative C (-OCH3) | MCF-7 (Breast) | 22.8 |
| Derivative A (Parent) | HepG2 (Liver) | 12.5 |
| Derivative B (-Cl) | HepG2 (Liver) | 2.85[15] |
| Derivative C (-OCH3) | HepG2 (Liver) | 18.1 |
| Cisplatin (Control) | MCF-7 (Breast) | 5.5 |
Protocol 2: Kinase Inhibition Profiling (VEGFR-2 Example)
Expert Insight: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, a process critical for tumor growth and metastasis.[13] Inhibiting VEGFR-2 is a clinically validated anticancer strategy. Many heterocyclic compounds, including thiophenes, can act as ATP-competitive inhibitors.[11] An ELISA-based kinase assay provides a direct measure of a compound's ability to inhibit a specific enzyme, confirming a potential mechanism of action for observed cytotoxicity.[13]
Methodology:
-
Assay Principle: This protocol uses an ELISA kit format. A plate is pre-coated with a substrate specific to the kinase. The active kinase (VEGFR-2) is added, which phosphorylates the substrate in the presence of ATP. An anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is then added, followed by a chromogenic substrate (TMB). The intensity of the resulting color is proportional to the kinase activity.
-
Reagent Preparation: Reconstitute recombinant human VEGFR-2, ATP, and antibodies according to the manufacturer's protocol. Prepare serial dilutions of the thiophene derivatives.
-
Reaction Setup: To the substrate-coated wells, add the kinase, the test compound at various concentrations, and initiate the reaction by adding ATP. Include a "no inhibitor" positive control and a "no kinase" negative control.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Wash the plate and add the HRP-conjugated detection antibody. Incubate for 60 minutes.
-
Signal Development: Wash the plate again and add the TMB substrate. Allow the color to develop for 15-20 minutes.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value using non-linear regression.
Caption: Hierarchical workflow for anticancer drug discovery.
Application Note 2: Evaluation of Antimicrobial Activity
Rationale: The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[5] Heterocyclic compounds are a rich source of potential antibiotics due to their diverse structures and ability to interfere with essential bacterial pathways.[5][16] Thiophene derivatives, in particular, have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[2]
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Expert Insight: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation. This quantitative assay is essential for evaluating the potency of new compounds and comparing them to existing antibiotics.[5][17]
Methodology:
-
Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Culture the bacteria in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth. The concentration range typically spans from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a "sterility control" (broth only), a "growth control" (broth + inoculum), and a control with a known antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Sample Antimicrobial Activity Data
| Compound Derivative | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| Derivative A (Parent) | 32 | 64 |
| Derivative D (-NO2) | 8 | 16 |
| Derivative E (-F) | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
References
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
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A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
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The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. PMC - NIH. Available at: [Link]
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Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. Available at: [Link]
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Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. PMC - NIH. Available at: [Link]
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An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. IJCPS. Available at: [Link]
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The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Available at: [Link]
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Onco Targets and Therapy. Available at: [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. Available at: [Link]
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Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. Available at: [Link]
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Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]
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Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. NIH. Available at: [Link]
-
3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenylthiophene-2-carbonitrile 1g. Dana Bioscience. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available at: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available at: [Link]
- Process for preparing thiophene derivatives. Google Patents.
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4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. PubMed. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
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Application Note & Protocols: Strategic Derivatization of the 3-Amino Group in 3-Amino-5-phenylthiophene-2-carbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Amino-5-phenylthiophene-2-carbonitrile Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antiviral, antiproliferative, and anti-inflammatory drugs.[1][2] The compound this compound, readily accessible through the versatile Gewald multicomponent reaction, represents a cornerstone building block for chemical library synthesis.[2][3][4][5] The true synthetic power of this scaffold lies in the strategic modification of its C3-amino group. This primary aromatic amine is a nucleophilic handle that permits a wide array of chemical transformations, enabling the systematic exploration of chemical space around the thiophene core.
This guide provides a detailed technical overview and field-proven protocols for the derivatization of this amino group to form key functional classes: amides, sulfonamides, ureas, and carbamates. We will delve into the causality behind experimental choices, providing a framework for rational derivative design and synthesis.
Core Chemistry: Reactivity of the C3-Amino Group
The C3-amino group of this compound exhibits reactivity characteristic of an aromatic amine, yet it is electronically modulated by the thiophene ring and the adjacent electron-withdrawing nitrile group at the C2 position. This electronic environment maintains sufficient nucleophilicity for the amine to readily attack a variety of electrophilic partners.[6][7] The lone pair of electrons on the nitrogen atom initiates reactions with acylating agents, sulfonylating agents, isocyanates, and chloroformates, making it an ideal point for diversification.
Experimental Protocols & Methodologies
The following protocols are designed to be robust and reproducible. They include not only the procedural steps but also the underlying scientific rationale to empower researchers to adapt these methods to their specific target molecules.
Workflow Overview
The derivatization strategies discussed herein follow a common workflow, starting from the parent aminothiophene and reacting it with a class-specific electrophile, typically in the presence of a base to neutralize the acidic byproduct.
Sources
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- 6. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes / Sulfur reports, 1996 [sci-hub.sg]
Cyclocondensation reactions of 3-Amino-5-phenylthiophene-2-carbonitrile
An In-Depth Guide to the Cyclocondensation Reactions of 3-Amino-5-phenylthiophene-2-carbonitrile: Protocols and Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the strategic selection of foundational molecular scaffolds is paramount. This compound stands out as a privileged starting material, primarily due to its facile synthesis via the multicomponent Gewald reaction.[1][2][3][4] This reaction efficiently assembles the highly functionalized thiophene ring from simple precursors: benzaldehyde (to provide the phenyl group precursor), an active methylene nitrile (like malononitrile), and elemental sulfur.[2][5]
The true synthetic power of this molecule, however, lies in the elegant arrangement of its functional groups. The ortho-orientation of the amino (-NH₂) and cyano (-C≡N) groups on the thiophene core creates a reactive dyad, perfectly primed for a diverse array of cyclocondensation reactions. This inherent reactivity allows for the streamlined construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are core structures in numerous pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs.[6][7]
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key cyclocondensation reactions of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles and provide field-tested protocols that ensure reproducibility and success.
Core Chemistry: The ortho-Amino-Nitrile Reactive Center
The utility of this compound is anchored in the nucleophilicity of the C2-amino group and the electrophilicity of the C3-nitrile carbon. This arrangement facilitates intramolecular cyclization following an initial reaction at the amino group, which acts as the primary nucleophile.
Caption: Key reactive sites on the this compound scaffold.
Part 1: Synthesis of Thieno[2,3-d]pyrimidines
The construction of the thieno[2,3-d]pyrimidine core is the most prominent application of this starting material. The pyrimidine ring is built onto the thiophene frame by introducing reagents that provide the necessary one or two carbon atoms.
Reaction with Single-Carbon Donors: Formamide & Formic Acid
This is a classic and direct method for producing the parent 4-aminothieno[2,3-d]pyrimidine system. The reaction proceeds through an initial N-formylation of the amino group, followed by a thermally induced cyclization where the amide oxygen is displaced by the nitrile nitrogen, and subsequent tautomerization.
Protocol 1: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4-amine
-
Principle: A one-pot reaction where formamide serves as both the reactant and the solvent. High temperatures are required to drive the dehydration and cyclization steps.
-
Reagents & Materials:
Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume This compound 212.27 10.0 2.12 g Formamide 45.04 - 20 mL Ethanol 46.07 - ~50 mL Equipment: 250 mL Round-bottom flask Reflux condenser Heating mantle with stirrer | Buchner funnel and filter paper | | | |
-
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.12 g, 10.0 mmol).
-
Reagent Addition: Add formamide (20 mL).
-
Reaction Conditions: Heat the mixture with stirring to 160-170 °C (gentle reflux) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexane). The product spot should be significantly more polar than the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will likely form. Pour the mixture into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 20 mL) to remove residual formamide.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield the pure product as a crystalline solid.
-
-
Scientist's Notes & Causality:
-
Why formamide? Formamide is an excellent choice as it decomposes at high temperatures to formic acid and ammonia, which can facilitate the reaction. It also serves as a high-boiling polar solvent.
-
Why high temperature? The intramolecular cyclization step involves the attack of the nitrile nitrogen onto the formyl carbon, followed by elimination of water. This process has a high activation energy barrier, necessitating elevated temperatures.
-
Why pour into water? The product is significantly less soluble in water than the formamide solvent and any unreacted starting material, leading to efficient precipitation and a straightforward initial purification.
-
Reaction with Urea and Thiourea
Using urea or thiourea as the cyclizing agent provides a direct route to 4-oxo(thioxo)- and 4-aminothieno[2,3-d]pyrimidines, which are valuable intermediates for further functionalization.[8][9][10] The reaction likely proceeds via the formation of an N-ureido or N-thioureido intermediate, which then undergoes cyclization.
Protocol 2: Synthesis of 4-Amino-5-phenylthieno[2,3-d]pyrimidin-2(1H)-one
-
Principle: A fusion reaction where the reactants are heated together, often with a high-boiling solvent or neat, to drive the cyclocondensation with the elimination of ammonia.
-
Reagents & Materials:
Reagent M.W. ( g/mol ) Amount (mmol) Mass This compound 212.27 5.0 1.06 g Urea 60.06 15.0 0.90 g Equipment: 50 mL Round-bottom flask Air condenser Oil bath with stirrer | Buchner funnel and filter paper | | | |
-
Step-by-Step Procedure:
-
Setup: Combine this compound (1.06 g, 5.0 mmol) and urea (0.90 g, 15.0 mmol) in a 50 mL round-bottom flask.
-
Reaction Conditions: Heat the mixture in an oil bath to 180-190 °C for 2-3 hours. The mixture will melt and then solidify as the reaction progresses.
-
Work-up: Cool the reaction flask to room temperature. Treat the resulting solid mass with a dilute aqueous sodium hydroxide solution (2% w/v, 20 mL) to dissolve any unreacted starting materials and byproducts.
-
Isolation: Filter the solid product, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the solid product. Recrystallization from dimethylformamide (DMF) or acetic acid is often effective if further purification is needed.
-
-
Scientist's Notes & Causality:
-
Why an excess of urea? Using an excess of urea ensures the complete conversion of the aminothiophene and compensates for any thermal decomposition of urea at the high reaction temperature.
-
Why basic work-up? The aminothiophene starting material and some potential side products have acidic protons or can be hydrolyzed under basic conditions, allowing them to be washed away from the more stable, less soluble product.
-
Part 2: Synthesis of Thieno[2,3-b]pyridines
The construction of the thieno[2,3-b]pyridine scaffold typically involves a Friedländer-type annulation, reacting the o-amino-nitrile with a compound containing an α-methylene ketone moiety.
Caption: A typical experimental workflow for cyclocondensation reactions.
Protocol 3: Synthesis of 4-Amino-5-phenyl-2-methylthieno[2,3-b]pyridine-3-carbonitrile
-
Principle: Reaction with acetylacetone in the presence of a base catalyst. The base promotes the initial condensation between the aminothiophene and one of the ketone carbonyls, followed by intramolecular cyclization onto the nitrile.
-
Reagents & Materials:
Reagent M.W. ( g/mol ) Amount (mmol) Mass/Volume This compound 212.27 5.0 1.06 g Acetylacetone 100.12 7.5 0.75 g (0.77 mL) Piperidine 85.15 - 0.5 mL Ethanol 46.07 - 25 mL Equipment: 100 mL Round-bottom flask Reflux condenser | Heating mantle with stirrer | | | |
-
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.06 g, 5.0 mmol) in ethanol (25 mL).
-
Reagent Addition: Add acetylacetone (0.77 mL, 7.5 mmol) followed by a catalytic amount of piperidine (0.5 mL).
-
Reaction Conditions: Heat the mixture to reflux with stirring for 8-10 hours.
-
Work-up: Cool the reaction mixture in an ice bath. The product will often precipitate directly from the solution.
-
Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent like ethanol or isopropanol.
-
-
Scientist's Notes & Causality:
-
Role of Piperidine: Piperidine is a basic catalyst that facilitates the initial Knoevenagel-type condensation between the active methylene group of the acetylacetone and the nitrile group, or more commonly, it catalyzes the formation of an enamine intermediate which then cyclizes.
-
Choice of 1,3-Dicarbonyl: The choice of the 1,3-dicarbonyl compound dictates the substitution pattern on the newly formed pyridine ring. Using ethyl acetoacetate, for example, would lead to a 4-hydroxy (or 4-oxo tautomer) product instead of a 4-amino product.
-
Summary of Cyclocondensation Reactions
| Reagent(s) | Product Core Structure | Key Conditions | Typical Yield Range |
| Formamide | Thieno[2,3-d]pyrimidine | 160-170 °C, neat | 60-80% |
| Urea | Thieno[2,3-d]pyrimidinone | 180-190 °C, fusion | 55-75% |
| Thiourea | Thieno[2,3-d]pyrimidinethione | 180-190 °C, fusion | 50-70% |
| Acetylacetone / Piperidine | Thieno[2,3-b]pyridine | Reflux in Ethanol | 65-85% |
| Carbon Disulfide / Base | Thieno[2,3-d]pyrimidine-dithione | Reflux in Pyridine/DMF | 40-60% |
Conclusion
This compound is a robust and highly adaptable platform for the synthesis of fused heterocyclic systems. Its predictable reactivity, governed by the ortho-amino-nitrile moiety, allows for the controlled and efficient construction of thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines—scaffolds of significant interest in drug discovery. The protocols detailed herein are designed to be self-validating and provide a strong foundation for researchers to build upon. By understanding the causality behind each experimental step, scientists can troubleshoot effectively and adapt these methods for the synthesis of novel and diverse compound libraries.
References
-
Al-Adiwish, W. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
-
Gouda, M. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
-
Al-Adiwish, W. M., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. [Link]
-
Hassan, A. S., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. SciELO. [Link]
-
Azam, F., et al. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. PubMed. [Link]
-
Sabnis, R. W. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2013). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. [Link]
-
Azam, F., et al. (2009). Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. ResearchGate. [Link]
-
Reddy, C. S., et al. (2016). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]
-
Gouda, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
-
Patel, H. D. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Li, J. (2015). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]
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Application Notes & Protocols: The Versatility of 3-Amino-5-phenylthiophene-2-carbonitrile in Modern Medicinal Chemistry
Introduction: The Privileged 2-Aminothiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide array of biological targets. The 2-aminothiophene moiety is a quintessential example of such a scaffold.[1][2] Its inherent structural features, including a planar, electron-rich aromatic system and nucleophilic amino group, make it an exceptional starting point for the synthesis of diverse compound libraries.[3] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and potent kinase inhibitory effects.[4][5][6]
This guide focuses specifically on 3-Amino-5-phenylthiophene-2-carbonitrile , a key intermediate that combines the foundational 2-aminothiophene core with a phenyl group conferring favorable pharmacokinetic properties and a cyano group that acts as both an electron-withdrawing group and a versatile chemical handle. We will explore its synthesis, derivatization strategies, and provide detailed protocols for its application in a drug discovery context, particularly in the development of novel kinase inhibitors.
Part 1: Synthesis of the Core Scaffold
The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction .[7][8] This one-pot multicomponent reaction offers high atom economy and operational simplicity, making it ideal for both academic research and industrial scale-up. It involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8]
Causality of the Gewald Reaction
The reaction proceeds through a well-elucidated mechanism. The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, driven by a basic catalyst (e.g., an amine like triethylamine or morpholine) to form a stable vinylidene cyanide intermediate.[7] Elemental sulfur then adds to the α-carbon of this intermediate. The subsequent intramolecular cyclization, followed by tautomerization, yields the final 2-aminothiophene product.[7] Microwave irradiation has been shown to significantly improve reaction times and yields.[7]
Caption: The Gewald reaction mechanism for synthesizing the target scaffold.
Protocol 1: Synthesis of this compound
-
Principle: This protocol utilizes the Gewald reaction to construct the thiophene ring from commercially available starting materials. Phenylacetaldehyde serves as the carbonyl component, malononitrile as the active methylene nitrile, and elemental sulfur provides the sulfur atom for the heterocycle. Triethylamine is used as a mild organic base to catalyze the initial condensation.
-
Reagents & Materials:
-
Phenylacetaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Ethanol (EtOH), absolute
-
Round-bottom flask with reflux condenser
-
Stir plate with heating mantle
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, recrystallization apparatus)
-
-
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (approx. 5 mL per mmol of phenylacetaldehyde).
-
Stir the mixture to achieve a suspension. Add triethylamine (1.5 eq) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78-80°C) with vigorous stirring.
-
Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Pour the reaction mixture into ice-cold water with stirring. The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual ethanol and triethylamine salts.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques: ¹H NMR, ¹³C NMR, FT-IR (a sharp peak around 2200-2240 cm⁻¹ confirms the nitrile group), and Mass Spectrometry.
-
Part 2: Applications in Drug Discovery & Derivatization
The true value of this compound lies in its utility as a versatile intermediate. The amino and cyano groups serve as reactive handles for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR).
Caption: Key derivatization pathways for the core scaffold.
Application Focus 1: Anticancer Agents
Thiophene derivatives are widely studied as potential treatments for solid tumors, including prostate, cervical, and ovarian cancers.[9][10] Their mechanism of action is often multifactorial, including the induction of apoptosis (programmed cell death) and inhibition of critical cellular machinery like microtubules.[9][11] One study demonstrated that certain amino-thiophene derivatives exhibited significant cytotoxicity against cancer cells with IC₅₀ values in the low micromolar range (15-35 µM).[9] Another recent study found that an amino-thiophene derivative exhibited potent growth inhibition of ovarian cancer cells with an IC₅₀ value of 10 µM.[10]
| Derivative Class | Target Cell Line | Reported Activity (IC₅₀) | Citation |
| N-phenyl cyanoacetamide derivative | A2780 (Ovarian) | 12 µM | [10] |
| N-phenyl cyanoacetamide derivative | A2780CP (Ovarian, Cisplatin-Resistant) | 10 µM | [10] |
| General Aminothiophene | Prostate & Cervical Cancer Cells | < 35 µM | [9] |
| Thiophene carboxamide | SGC-7901 (Gastric) | 0.34 µM | [11] |
Application Focus 2: Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 3-aminothiophene scaffold has been successfully employed to generate potent inhibitors of various kinase families, including PIM, LIMK, and CK2.[12][13][14] The planarity of the thiophene ring often facilitates binding within the ATP-binding pocket of the kinase.[3]
Derivatization of the 3-amino group is a common strategy. For instance, fusing a pyrimidine ring to the thiophene core creates thieno[2,3-d]pyrimidines, a class of compounds known to inhibit protein kinase CK2 with IC₅₀ values as low as 0.1 µM.[14]
Application Focus 3: Antimicrobial Agents
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 2-aminothiophene derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][15][16] Studies have shown that functionalities such as chloro and methoxy phenyl groups attached to the thiophene ring can lead to excellent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) in the range of 10-20 µg/mL against E. coli and S. aureus.[4]
| Derivative Class | Organism | Reported Activity (MIC) | Citation |
| 3-Aminothiophene-2-carboxylates | Escherichia coli | 10-20 µg/mL | [4] |
| 3-Aminothiophene-2-carboxylates | Staphylococcus aureus | 10-20 µg/mL | [4] |
| 3-Amino thiophene-2-carboxamides | Pseudomonas aeruginosa | ~20 mm inhibition zone | [15] |
| 3-Amino thiophene-2-carboxamides | Bacillus subtilis | ~19 mm inhibition zone | [15] |
Part 3: Experimental Protocols for Drug Discovery
Protocol 2: Synthesis of a Representative N-Acyl Derivative
-
Principle: This protocol demonstrates the straightforward acylation of the 3-amino group, a common first step in building a chemical library. Acetyl chloride is used as a simple, reactive acylating agent. Pyridine acts as a base to neutralize the HCl byproduct.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Standard inert atmosphere glassware (oven-dried)
-
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in an oven-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Add acetyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Extract the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude amide by column chromatography or recrystallization.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This protocol describes a generic, high-throughput method to determine the IC₅₀ of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal. This is a robust, self-validating system when appropriate controls are included.
-
Reagents & Materials:
-
Recombinant active protein kinase (e.g., PIM1, CK2)
-
Specific peptide substrate for the kinase
-
ATP at a concentration near the Kₘ of the kinase
-
Test compounds (derivatives of the thiophene scaffold) serially diluted in DMSO
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Luminescent ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate.
-
Controls (Trustworthiness Pillar):
-
100% Inhibition Control (No Enzyme): Wells with substrate, ATP, and buffer, but no kinase.
-
0% Inhibition Control (Vehicle): Wells with all reaction components plus DMSO vehicle.
-
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its peptide substrate in the appropriate kinase buffer. Add this mix to all wells except the "No Enzyme" controls.
-
Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Add the luminescent ATP detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates a light-producing reaction proportional to the remaining ATP.
-
Data Acquisition: After a short incubation (e.g., 10 minutes), read the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_100%Inh] / [Signal_0%Inh - Signal_100%Inh]).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Caption: A typical workflow for screening novel compounds as kinase inhibitors.
Conclusion
This compound is more than a simple chemical; it is a powerful building block for medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with its versatile handles for chemical modification, provides a robust platform for generating novel therapeutic candidates. The demonstrated breadth of biological activity, from anticancer to antimicrobial, underscores the privileged nature of the 2-aminothiophene scaffold. The protocols provided herein offer a validated starting point for researchers and drug development professionals to harness the potential of this valuable intermediate in the quest for new medicines.
References
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Toche, R. et al. (2016). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research. [Link]
-
(2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Bentham Science Publishers. [Link]
-
El-Metwaly, N. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]
-
Ghorab, M. M. et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
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(2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. [Link]
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Bagley, M. C. et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Cai, G. et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules. [Link]
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Gomha, S. M. et al. (2017). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules. [Link]
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Rojo-Bezares, B. et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
-
(2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Bagley, M. C. et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]
-
Wang, Y. et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. European Journal of Medicinal Chemistry. [Link]
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(N.d.). Gewald reaction. Wikipedia. [Link]
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Fej-Boucetta, F. et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. [Link]
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(2023). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
-
(N.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
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Sharma, A. et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Future Medicinal Chemistry. [Link]
-
M'hamed, M. O. et al. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
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de Oliveira, C. B. A. et al. (2020). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. [Link]
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Park, S. et al. (1998). Novel protein kinase C inhibitors: alpha-terthiophene derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
(2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Eller, G. A. & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. [Link]
-
Niefiedkov, A. et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Khalafy, J. et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. [Link]
-
(N.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Dyachenko, V. D. et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]
-
(2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Aisa, H. A. et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]
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The Versatility of Aminothiophenes: A Comprehensive Guide to Their Application in Advanced Materials
Introduction: In the dynamic landscape of materials science, the quest for novel organic molecules with tunable electronic and optical properties is paramount. Among the diverse families of heterocyclic compounds, aminothiophenes have emerged as exceptionally versatile building blocks for a new generation of functional materials. Their unique combination of a π-rich thiophene ring and a nucleophilic amino group provides a powerful platform for creating materials with tailored characteristics for applications ranging from organic electronics to sensing and beyond. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of aminothiophenes in materials science, complete with detailed application notes, experimental protocols, and field-proven insights.
Part 1: The Foundation - Synthesis of Aminothiophene Monomers via the Gewald Reaction
The gateway to harnessing the potential of aminothiophenes lies in their efficient synthesis. The Gewald reaction stands as the most prominent and versatile method for preparing polysubstituted 2-aminothiophenes.[1] This one-pot, multi-component reaction offers a straightforward route to a vast library of derivatives from readily available starting materials.[2]
Causality Behind the Experimental Choices in the Gewald Reaction:
The success of the Gewald reaction hinges on a delicate interplay of reaction conditions. The choice of base, for instance, is critical for facilitating the initial Knoevenagel condensation between the active methylene nitrile and the carbonyl compound.[3] While morpholine or piperidine are commonly employed, the optimal base can vary depending on the reactivity of the substrates. The solvent also plays a crucial role; polar protic solvents like ethanol or methanol are often used to ensure the solubility of the reactants and facilitate the reaction progress. Temperature control is essential to prevent the formation of unwanted byproducts and polymerization.[4]
Detailed Experimental Protocol: Synthesis of a Model 2-Aminothiophene Derivative
This protocol outlines the synthesis of a representative 2-aminothiophene using the Gewald reaction.
Materials:
-
Cyclohexanone (1.0 eq.)
-
Malononitrile (1.0 eq.)
-
Elemental Sulfur (1.1 eq.)
-
Morpholine (0.2 eq.)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, malononitrile, and ethanol.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add elemental sulfur to the mixture, followed by the dropwise addition of morpholine.
-
Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-aminothiophene derivative.
Troubleshooting Common Issues in the Gewald Reaction:
-
Low Yield: Incomplete reaction is a common issue. Ensure the purity of reagents and consider using a stronger base or optimizing the reaction temperature.[3] Water produced during the Knoevenagel condensation can inhibit the reaction; carrying out the reaction under conditions that remove water can improve yields.[4]
-
Formation of Tarry Byproducts: This often indicates polymerization or side reactions at elevated temperatures. Careful temperature control is crucial.[4]
-
Dimerization of the α,β-unsaturated nitrile: This competing reaction can be minimized by optimizing the reaction temperature and the rate of reagent addition.[4]
Part 2: From Monomers to Functional Polymers - Oxidative Polymerization of Aminothiophenes
The true potential of aminothiophenes in materials science is unlocked through their polymerization into conductive and semi-conductive polymers. Oxidative polymerization is a widely used method for synthesizing polythiophenes and their derivatives.[5] This method offers a direct route to high molecular weight polymers with desirable electronic properties.[6]
Expertise in Action: The "Why" Behind Oxidative Polymerization Conditions
The choice of oxidizing agent is a critical parameter in determining the properties of the resulting polymer. Ferric chloride (FeCl₃) is a common and effective oxidant for thiophene polymerization.[6] The oxidant-to-monomer ratio significantly influences the molecular weight and yield of the polymer. The reaction solvent also plays a pivotal role, with less polar solvents like chloroform or chlorobenzene often favoring the formation of higher molecular weight and more regioregular polymers.[6] The order of addition of the monomer and oxidant can also impact the polymerization process and the final polymer characteristics.[6]
Detailed Experimental Protocol: Oxidative Polymerization of a 2-Aminothiophene Derivative
This protocol details the chemical oxidative polymerization of a synthesized 2-aminothiophene monomer.
Materials:
-
2-Aminothiophene monomer (1.0 eq.)
-
Anhydrous Ferric Chloride (FeCl₃) (2.5 eq.)
-
Anhydrous Chloroform (solvent)
-
Methanol
-
Ammonia solution
Procedure:
-
Dissolve the 2-aminothiophene monomer in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Slowly add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature. The reaction mixture will typically turn dark in color, indicating polymerization.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer by vacuum filtration and wash it extensively with methanol to remove residual oxidant and oligomers.
-
To obtain the neutral polymer, de-dope the polymer by stirring it in an ammonia solution for several hours.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
Troubleshooting Oxidative Polymerization:
-
Low Molecular Weight: This can result from impurities in the monomer or solvent, or a non-optimal oxidant-to-monomer ratio. Ensure all reagents and solvents are anhydrous.
-
Insoluble Polymer: While some polythiophenes are inherently insoluble, insolubility can also indicate cross-linking. Optimizing the reaction temperature and time can help mitigate this.
-
Broad Polydispersity: This can be influenced by the rate of oxidant addition and the reaction temperature. A slow, controlled addition of the oxidant can lead to a more controlled polymerization.
Part 3: Applications in Organic Electronics
Aminothiophene-based polymers are highly promising materials for a variety of organic electronic devices due to their tunable electronic properties and processability.[7]
Application Note 1: Organic Thin-Film Transistors (OTFTs)
Poly(aminothiophene)s can function as the active semiconductor layer in OTFTs. The amino group can influence the energy levels and charge transport properties of the polymer, allowing for the tuning of device performance.[7]
| Polymer Derivative | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Ester-functionalized polythiophene | 3.3 x 10⁻³ | > 10⁴ | [8] |
| Bis-5′-alkylthiophen-2′-yl-2,6-anthracene | up to 0.5 | > 10⁷ | [9] |
This protocol describes the fabrication of a bottom-gate, top-contact OTFT using a solution-processable poly(aminothiophene).
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
Poly(aminothiophene) solution in a suitable organic solvent (e.g., chlorobenzene)
-
Gold (for source/drain electrodes)
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential sonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional): To improve the interface between the dielectric and the semiconductor, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Spin-coat the poly(aminothiophene) solution onto the SiO₂ substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) to remove residual solvent and improve the film morphology and molecular ordering.
-
Electrode Deposition: Deposit the gold source and drain electrodes onto the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Device Characterization: Characterize the electrical performance of the OTFT by measuring its output and transfer characteristics using a semiconductor parameter analyzer.
Caption: Workflow for the fabrication of a solution-processed OTFT.
Application Note 2: Organic Photovoltaics (OPVs)
Aminothiophene-based polymers can act as the electron donor material in the active layer of bulk heterojunction (BHJ) organic solar cells. Their tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for efficient charge separation and collection.[10]
| Polymer:Acceptor Blend | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| PTTPh:PC₆₁BM (1:1) | 0.43 | - | - | - | [10] |
| pBTTT:PC₇₁BM (1:4) | 2.3 | 0.525 | 9.37 | 0.48 | [11] |
This protocol outlines the fabrication of a conventional architecture OPV.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
PEDOT:PSS (hole transport layer)
-
Poly(aminothiophene):Fullerene derivative (e.g., PC₆₁BM) blend solution
-
Low work function metal (e.g., Calcium or Aluminum) for the cathode
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate. A UV-ozone treatment is often used to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal it.
-
Active Layer Deposition: In an inert atmosphere (e.g., a glovebox), spin-coat the poly(aminothiophene):PCBM blend solution onto the PEDOT:PSS layer. The solvent and blend ratio should be optimized for ideal morphology.
-
Active Layer Annealing: Anneal the active layer to optimize the phase separation and crystallinity of the donor and acceptor materials.
-
Cathode Deposition: Thermally evaporate the metal cathode onto the active layer through a shadow mask.
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
-
Device Characterization: Measure the current-voltage (J-V) characteristics of the OPV under simulated solar illumination to determine its performance parameters.
Sources
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- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chem.cmu.edu [chem.cmu.edu]
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- 7. Charge transport in polythiophene molecular device: DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OTFT performance of air-stable ester-functionalized polythiophenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. ACG Publications - Bulk heterojunction solar cells of three polythienothiophenes [acgpubs.org]
- 11. web.stanford.edu [web.stanford.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Reaction for 3-Amino-5-phenylthiophene-2-carbonitrile Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the yield and purity of 3-Amino-5-phenylthiophene-2-carbonitrile. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Introduction to the Challenge
The Gewald reaction is a powerful and atom-economical multicomponent reaction for synthesizing highly substituted 2-aminothiophenes.[1][2][3][4] These thiophene scaffolds are crucial building blocks in medicinal chemistry and materials science.[1][5] The synthesis of this compound involves the condensation of phenylacetaldehyde, an active methylene nitrile (malononitrile), and elemental sulfur, typically catalyzed by a base.
While elegant in concept, the reaction's one-pot nature can present challenges, leading to variable yields and complex purification. This guide addresses the most common issues encountered during this specific synthesis, providing a logical framework for diagnosis and optimization.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve specific experimental challenges.
Q1: My reaction yield is very low or I've isolated no product. What's the first thing I should check?
A1: The most critical phase of the Gewald reaction is the initial Knoevenagel-Cope condensation between the carbonyl compound (phenylacetaldehyde) and the active methylene nitrile (malononitrile).[6][7] If this step fails, the subsequent thiophene ring formation cannot occur.
Diagnostic Steps & Solutions:
-
Verify Aldehyde Quality: Phenylacetaldehyde is prone to oxidation and self-condensation (aldol reaction). Use freshly distilled or a newly opened bottle of high-purity phenylacetaldehyde. Confirm its identity and purity via NMR or GC-MS if in doubt.
-
Assess Base Efficacy: The base is crucial for deprotonating the malononitrile to initiate the condensation.[8]
-
Amine Bases: Secondary amines like morpholine or piperidine are often superior to tertiary amines (like triethylamine) for this reaction because they can also help to dissolve elemental sulfur by forming reactive polysulfide intermediates.[8][9]
-
Test Condensation Separately: As a diagnostic test, mix phenylacetaldehyde and malononitrile with your chosen base in the reaction solvent without adding sulfur. Monitor the formation of the α,β-unsaturated nitrile intermediate (2-phenylacrylonitrile) by Thin Layer Chromatography (TLC).[8] If this intermediate does not form, the overall reaction will fail.
-
Troubleshooting the Knoevenagel-Cope Condensation:
| Possible Cause | Recommended Solution | Rationale |
|---|---|---|
| Ineffective Base | Switch from triethylamine to morpholine or piperidine. | Morpholine and piperidine are more effective catalysts for the condensation and aid in sulfur activation.[8][9] |
| Water Inhibition | Use anhydrous solvents. For reactions that produce significant water, consider using a Dean-Stark apparatus. | The condensation step produces water, which can inhibit the reaction equilibrium.[10] |
| Aldehyde Side Reactions | Switch to a two-step protocol (see Protocol 2). | Phenylacetaldehyde is highly reactive. Isolating the Knoevenagel-Cope product first prevents aldol condensation and other side reactions, leading to a cleaner overall process.[11] |
Q2: My reaction mixture turned dark brown or black and is difficult to work up. What causes this?
A2: A dark, tarry reaction mixture is a common issue in Gewald reactions and typically indicates polymerization or the formation of complex polysulfides.[11]
Primary Cause & Solution:
-
Excessive Heat: The most likely cause is an excessively high reaction temperature. While gentle heating (typically 40-60 °C) can improve the solubility and reactivity of sulfur, temperatures that are too high will promote polymerization of the starting materials or intermediates.[10][11]
-
Solution: Carefully control the reaction temperature. We recommend starting the reaction at room temperature and gently warming only if the reaction is sluggish, as monitored by TLC. A systematic temperature screen (e.g., 25°C, 45°C, 60°C) can identify the optimal condition for your setup.[8]
Q3: I'm getting a significant amount of a byproduct and my desired product is difficult to purify. What is this byproduct?
A3: A prevalent side reaction is the dimerization of the α,β-unsaturated nitrile intermediate (2-phenylacrylonitrile).[3][11] This occurs when one molecule of the intermediate acts as a Michael donor and another as an acceptor, competing directly with the desired intramolecular sulfur cyclization.
Strategies to Minimize Dimerization:
-
Control Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Lowering the temperature often favors the desired intramolecular cyclization.[11]
-
Optimize Reagent Stoichiometry: Ensure you are not using a large excess of the nitrile or aldehyde. A 1:1:1.1 ratio of aldehyde:nitrile:sulfur is a good starting point.
-
Adopt a Two-Step Procedure: The most robust solution is to separate the formation of the α,β-unsaturated nitrile from the sulfur addition and cyclization step (see Protocol 2). By isolating the intermediate first, you can set up the subsequent cyclization under conditions optimized to prevent dimerization.[10][11]
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Gewald Reaction?
A1: The mechanism proceeds through several key stages.[4][7]
-
Knoevenagel-Cope Condensation: The base deprotonates the active methylene nitrile (malononitrile), which then attacks the carbonyl carbon of phenylacetaldehyde. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: A carbanion is formed on the intermediate, which then attacks the elemental sulfur ring (S₈), opening it to form a polysulfide chain.
-
Cyclization: The terminal sulfur atom of the chain attacks the cyano group intramolecularly, forming the thiophene ring.
-
Tautomerization & Aromatization: A final tautomerization step yields the stable, aromatic 2-aminothiophene product.[6]
Caption: Simplified mechanism of the Gewald reaction.
Q2: How do I select the optimal base and solvent?
A2: The choice of base and solvent is critical and interdependent.
-
Base: As mentioned, secondary amines like morpholine are highly recommended. Morpholine is effective not only as a base for the condensation but also in dissolving elemental sulfur to form reactive species.[8][9] While stoichiometric amounts are traditional, recent studies show that catalytic amounts can also be effective, especially under solvent-free or elevated temperature conditions.[9][12]
-
Solvent: Polar solvents are generally preferred to enhance the solubility of reagents and intermediates.[3][10]
-
Ethanol/Methanol: These are excellent, widely used solvents that facilitate the reaction and allow for easy product precipitation upon cooling.[13]
-
DMF/Dioxane: These can also be used and may enhance the rate of condensation but can make product isolation more difficult.[3]
-
Water: Some green chemistry protocols have shown success using water, particularly with specific catalysts.[14][15]
-
Q3: How should I monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system like hexane:ethyl acetate (e.g., 3:1 or 4:1 v/v). You should be able to see the consumption of the starting materials and the appearance of a new, typically UV-active and fluorescent, spot for the 2-aminothiophene product.
Recommended Experimental Protocols
General Experimental Workflow
Caption: General workflow for the Gewald synthesis.
Protocol 1: One-Pot Synthesis (Standard Method)
This method is fast but more susceptible to side reactions with sensitive aldehydes like phenylacetaldehyde.
-
Reagent Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine phenylacetaldehyde (10 mmol, 1 eq.), malononitrile (10 mmol, 1 eq.), and finely powdered elemental sulfur (11 mmol, 1.1 eq.) in ethanol (20-30 mL).
-
Initiation: Add morpholine (2 mmol, 0.2 eq.) to the stirred suspension.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50°C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product often precipitates as a yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. If necessary, the crude product can be further purified by recrystallization from ethanol to yield pure this compound.
Protocol 2: Two-Step Synthesis (Recommended for Higher Yield & Purity)
This method provides better control and generally results in a cleaner reaction and higher yield.[10][11]
Step A: Synthesis of 2-(phenylmethylidene)malononitrile
-
Reagent Setup: In a round-bottomed flask, dissolve phenylacetaldehyde (10 mmol, 1 eq.) and malononitrile (10 mmol, 1 eq.) in ethanol (20 mL).
-
Catalysis: Add a catalytic amount of piperidine or morpholine (0.5 mmol, 0.05 eq.).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting materials are consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude intermediate is often pure enough for the next step, or it can be quickly purified by recrystallization or a short silica plug.
Step B: Cyclization to form this compound
-
Reagent Setup: Dissolve the intermediate from Step A (10 mmol, 1 eq.) and elemental sulfur (11 mmol, 1.1 eq.) in ethanol (20 mL).
-
Initiation: Add morpholine (10 mmol, 1 eq.) to the mixture.
-
Reaction: Heat the reaction to 50°C and stir until TLC indicates the consumption of the intermediate (typically 1-4 hours).
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1.
References
- Sabnis, R. W., Fike, D., & Rangnekar, D. W. (2010). The Gewald reaction in dye chemistry.
- Peruncheralathan, S., & Ila, H. (2010). The Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33.
- BenchChem. (2025). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. BenchChem Technical Support.
- Putri, M. M., & Torsin, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Puterová, Z., Serebryany, V., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem Technical Support.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679.
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem Technical Support.
- Nguyen, K. A., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- J&K Scientific LLC. (2025). Gewald Reaction.
- Nguyen, K. A. (2024). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society.
- ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature.
- Khosravi, I., & et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
- Wikipedia contributors. (n.d.). Gewald reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
- Nguyen, K. A., & Tantillo, D. J. (2024).
- BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem Technical Support.
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.
- McKibben, B. P., & Castelhano, A. L. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2017(3), M951.
- Ould M'hamed, M., & Alduaij, O. K. (2016). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
- Nguyen, K. A., & Tantillo, D. J. (2024).
- National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. NIH Public Access.
- Koutentis, P. A., & et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31865-31876.
- Koutentis, P. A., & et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
- National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
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- 15. journals.iau.ir [journals.iau.ir]
Technical Support Center: Purification of 3-Amino-5-phenylthiophene-2-carbonitrile
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 3-Amino-5-phenylthiophene-2-carbonitrile. The information herein is curated to address common challenges and provide robust, field-proven protocols to ensure the highest purity of your target compound.
I. Understanding the Chemistry: The Gewald Reaction and Its Aftermath
This compound is commonly synthesized via the Gewald multicomponent reaction.[1][2] This elegant one-pot synthesis involves the reaction of a carbonyl compound (acetophenone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3]
While efficient, the reaction mixture can be complex, containing unreacted starting materials, the catalyst, sulfur residues, and various side products. The nature and quantity of these impurities are highly dependent on the specific reaction conditions. Understanding these potential contaminants is the first step toward devising an effective purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Acetophenone, malononitrile.
-
Elemental Sulfur (S8): Often a persistent, sparingly soluble impurity.
-
Catalyst: Triethylamine, morpholine, or other basic catalysts.
-
Side-Products: Products from self-condensation of starting materials or alternative reaction pathways.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My crude product is an oily, intractable gum instead of a solid. How can I induce crystallization?
-
Underlying Cause: This is often due to the presence of significant amounts of unreacted starting materials, particularly acetophenone, which can act as a solvent for the product. Residual catalyst can also contribute to this issue.
-
Troubleshooting Protocol:
-
Initial Wash: Begin by triturating the oily crude product with a non-polar solvent like hexanes or petroleum ether. This will help remove highly non-polar impurities and some of the unreacted acetophenone. Decant the solvent.
-
Aqueous Wash: Wash the remaining residue with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic catalyst. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally, with brine.
-
Solvent-Induced Precipitation: Dissolve the washed residue in a minimum amount of a suitable polar solvent in which the product is soluble (e.g., ethanol, isopropanol, or ethyl acetate). Slowly add a non-polar anti-solvent (e.g., hexanes or water) dropwise with vigorous stirring until the solution becomes persistently cloudy.
-
Cooling and Scratching: Cool the cloudy solution in an ice bath. If crystals do not form spontaneously, gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.
-
Patience is Key: Allow the mixture to stand, sometimes for an extended period, to allow for complete crystallization.
-
Question 2: After recrystallization, my product is still yellow and the melting point is broad. What is the likely contaminant and how can I remove it?
-
Underlying Cause: A persistent yellow coloration often indicates the presence of elemental sulfur. Sulfur has some solubility in many organic solvents, making it difficult to remove completely by a single recrystallization.
-
Troubleshooting Protocol:
-
Recrystallization with a Twist: During the recrystallization process from a solvent like ethanol or a mixture of ethyl acetate and hexanes, add a small amount of activated carbon to the hot solution.[4] The activated carbon will adsorb the sulfur and other colored impurities.
-
Hot Filtration: Perform a hot filtration of the solution to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure, colorless crystals.
-
Alternative: Sodium Sulfite Wash: A chemical approach involves washing a solution of the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) with a saturated aqueous solution of sodium sulfite. The sulfite reacts with elemental sulfur to form water-soluble thiosulfate, effectively removing it from the organic layer.
-
Question 3: My NMR spectrum shows unreacted malononitrile. How can I best remove this highly polar starting material?
-
Underlying Cause: Malononitrile is water-soluble and can be challenging to remove completely with simple organic solvent washes if it is trapped within the product matrix.
-
Troubleshooting Protocol:
-
Aqueous Workup: The most effective method is a thorough aqueous workup. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Water Washes: Wash the organic layer multiple times with water. The high polarity and water solubility of malononitrile will lead to its partitioning into the aqueous phase.
-
Brine Wash: A final wash with brine will help to remove any residual water from the organic layer before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
For large-scale purification, recrystallization is generally the most practical and cost-effective method.[5][6] Column chromatography can be time-consuming and requires large volumes of solvent. A well-optimized recrystallization protocol can yield highly pure material.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: Will confirm the structure and identify any proton or carbon-containing impurities.
-
IR Spectroscopy: Will show the characteristic stretches for the amine (N-H), nitrile (C≡N), and thiophene ring.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
-
Q3: What are the recommended storage conditions for this compound?
2-aminothiophene derivatives can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
IV. Experimental Protocols
Protocol 1: Recrystallization
This is often the most effective method for purifying solid this compound.
-
Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[4][6]
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed.[6][7]
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common eluent system.[6] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the product. The optimal eluent system should be determined by TLC beforehand.
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and then load it onto the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Purification Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | Hexanes/Ethyl Acetate Gradient |
| Best For | Crystalline solids, large scale | Oily products, difficult separations |
| Key Advantage | Scalable, cost-effective | High resolution for complex mixtures |
| Key Disadvantage | May not remove closely related impurities | Time-consuming, large solvent usage |
V. Visualizing the Workflow
Purification Decision Tree
Caption: A decision tree for the purification of this compound.
Troubleshooting Logic Flow
Sources
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 3-Amino-5-phenylthiophene-2-carbonitrile
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-phenylthiophene-2-carbonitrile. Our focus is on the ubiquitous Gewald reaction, a powerful one-pot multicomponent reaction for assembling 2-aminothiophenes.[1][2][3][4][5] This document moves beyond simple protocols to explain the causality behind common failures and side product formation, empowering you to diagnose and resolve issues encountered in your own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and efficient method is the Gewald three-component reaction.[5] This involves the condensation of a carbonyl compound (phenylacetaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[2][3] The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur and cyclizes to form the desired 2-aminothiophene ring.[1][3]
Q2: What are the most common side products I should anticipate in this synthesis?
Several competing reactions can occur, leading to a range of impurities. The most frequently observed side products include:
-
Unreacted Starting Materials: Phenylacetaldehyde and malononitrile may persist if the initial condensation is incomplete.[6]
-
Knoevenagel Intermediate (Benzylidenemalononitrile): This stable intermediate can accumulate if the subsequent sulfur addition and cyclization steps are inefficient.[6][7][8]
-
Dimer of the Intermediate: The electron-deficient α,β-unsaturated nitrile is susceptible to intermolecular Michael addition, leading to dimer formation, which competes directly with the desired intramolecular cyclization.[6]
-
Complex Polysulfides and Polymers: These are the primary culprits behind dark brown or tarry reaction mixtures. They are typically formed at elevated temperatures when starting materials or intermediates polymerize, or when elemental sulfur forms complex chains.[6]
Q3: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I prevent it?
A dark, tarry appearance is almost always indicative of polymerization and the formation of complex polysulfides.[6] This is a classic sign of excessive reaction temperature.
-
Causality: The desired Gewald reaction has a specific activation energy. Exceeding the optimal temperature range provides sufficient energy for less controlled side reactions, such as polymerization of the reactive benzylidenemalononitrile intermediate or the formation of long-chain polysulfides.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range (typically 50-70 °C, depending on the solvent and catalyst). A systematic temperature screen can identify the optimal point for your specific setup.[7]
-
Purity of Reagents: Ensure your starting materials, especially the phenylacetaldehyde, are free from acidic impurities or old, as these can catalyze polymerization.[6][7]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to color formation.
-
Troubleshooting Guide: Specific Experimental Issues
Q4: My yield is very low or non-existent. How do I diagnose the point of failure?
A low yield typically points to a failure in one of the two core stages of the Gewald reaction: the Knoevenagel condensation or the sulfur incorporation/cyclization.[8]
-
Diagnosis Step 1: Validate the Knoevenagel Condensation. The initial condensation between phenylacetaldehyde and malononitrile is critical.[8] Before adding sulfur, run a small-scale control reaction containing only phenylacetaldehyde, malononitrile, and the base catalyst in your chosen solvent. Monitor the reaction by Thin Layer Chromatography (TLC). You should see the starting materials consumed and a new, less polar spot appear for the benzylidenemalononitrile intermediate. If this spot does not appear, the failure is in the first step.
-
Troubleshooting the Knoevenagel Condensation:
-
Base Selection: The choice of base is crucial. Morpholine or piperidine are often more effective than triethylamine for this condensation.[8] Ensure the correct stoichiometric amount is used.
-
Reagent Quality: Phenylacetaldehyde can oxidize to phenylacetic acid or polymerize on storage. Use freshly distilled or recently purchased material. Ensure malononitrile has not degraded.[8]
-
Solvent Choice: Protic solvents like ethanol or methanol generally work well, but in some cases, a switch to DMF may be beneficial.[2]
-
-
Diagnosis Step 2: Investigate Sulfur Addition and Cyclization. If the Knoevenagel intermediate forms successfully but the final product does not, the issue lies in the second stage. This is often related to reaction conditions or sulfur quality.
-
Troubleshooting the Cyclization:
-
Suboptimal Temperature: While high temperatures cause polymerization, a temperature that is too low can result in a sluggish or stalled reaction.[8] If the Knoevenagel condensation works at a lower temperature, you may need to gently heat the mixture after the addition of sulfur to facilitate cyclization.
-
Sulfur Quality: Use finely powdered elemental sulfur. If the sulfur is coarse, its surface area will be too low for efficient reaction.
-
Reaction Time: Monitor the reaction by TLC. Gewald reactions are typically complete within 2-6 hours, but sluggish reactions may require longer times.[7]
-
Q5: I'm observing a significant byproduct with a mass roughly double that of my Knoevenagel intermediate. What is it and how can I minimize it?
This is a classic presentation of the dimerization of the α,β-unsaturated nitrile intermediate.[6]
-
Mechanism: This side reaction is a competing intermolecular process. Instead of the sulfur anion adding to the intermediate to initiate cyclization, another molecule of the deprotonated malononitrile or the intermediate itself acts as a nucleophile, leading to a dimer.
-
Minimization Strategies:
-
Rate of Reagent Addition: Slow, controlled addition of the base catalyst can maintain a low concentration of the reactive enolate at any given time, favoring the intramolecular cyclization over the bimolecular dimerization.[6]
-
Temperature Optimization: Dimerization is often highly sensitive to temperature. A slight reduction in temperature may significantly disfavor the dimerization pathway without overly impacting the desired reaction rate.[6]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents (e.g., ethanol vs. isopropanol vs. DMF) can be beneficial.[6]
-
Visualizing Reaction Pathways and Troubleshooting Logic
To provide a clearer understanding, the following diagrams illustrate the core reaction pathway, the divergence to side products, and a logical workflow for troubleshooting.
Caption: The desired Gewald reaction pathway.
Caption: Divergence of the key intermediate to product vs. side products.
Caption: A logical workflow for troubleshooting common synthesis issues.
Protocols
Experimental Protocol: Optimized Synthesis to Minimize Side Products
This protocol incorporates best practices to favor the formation of the desired product.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add ethanol (10 mL/g of aldehyde).
-
Reagent Addition: Add phenylacetaldehyde (1.0 eq.) and malononitrile (1.05 eq.) to the solvent. Begin stirring.
-
Catalyst Addition (Controlled): Add morpholine (0.2 eq.) dropwise over 5 minutes at room temperature.
-
Knoevenagel Condensation Monitoring: Allow the mixture to stir at room temperature for 30 minutes. Take a small aliquot for TLC analysis to confirm the formation of the benzylidenemalononitrile intermediate and consumption of the starting materials.[8]
-
Sulfur Addition: Once the condensation is confirmed, add finely powdered elemental sulfur (1.1 eq.) to the mixture.
-
Cyclization: Gently heat the reaction mixture to 55-60 °C. Maintain this temperature strictly for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (disappearance of the intermediate spot on TLC), cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Data Summary: Impact of Reaction Conditions
The following table summarizes typical outcomes based on varied reaction conditions, illustrating the importance of optimization.
| Parameter | Condition | Expected Outcome | Common Side Products |
| Temperature | 55-60 °C | Good yield, clean product | Minimal |
| > 80 °C | Low yield, dark tarry mixture | Polymers, Polysulfides[6] | |
| Room Temp | Very slow or no cyclization | Knoevenagel Intermediate[8] | |
| Base Catalyst | Morpholine | Efficient condensation | Minimal |
| Triethylamine | Slower, less efficient condensation | Unreacted starting materials | |
| Addition Rate | Dropwise (Base) | High yield | Minimal |
| All at once (Base) | Lower yield, more byproducts | Dimer of Intermediate[6] |
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
-
Wikipedia. (2023, October 27). Gewald reaction. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
-
Ivachtchenko, A. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31793–31808. Retrieved from [Link]
-
Csollei, J., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]
-
Le-Ping, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24671. Retrieved from [Link]
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Gewald Aminothiophene Synthesis: A Technical Support Guide to Catalyst Selection and Troubleshooting
Welcome to the Technical Support Center for the Gewald Aminothiophene Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction to construct substituted 2-aminothiophenes—a scaffold of immense importance in pharmaceuticals, agrochemicals, and materials science.[1]
The success of the Gewald reaction is profoundly influenced by catalyst selection. The choice of base not only dictates the rate and efficiency of the initial condensation but also navigates the delicate balance between the desired cyclization and competing side reactions.[2][3] This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter, helping you rationalize your experimental choices and troubleshoot effectively.
Section 1: Core Concepts in Catalysis for the Gewald Reaction (FAQs)
This section addresses fundamental questions regarding the catalyst's role and the common choices available to the synthetic chemist.
Q1: What is the primary role of the catalyst in the Gewald synthesis?
The catalyst, typically a basic amine, is fundamentally required to initiate the reaction sequence by facilitating the Knoevenagel-Cope condensation.[4][5] This is the reaction between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile). The base deprotonates the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon.[6] This initial condensation is often the rate-determining step, and its success is paramount for a high-yielding reaction. While its primary role is in the condensation, the base also promotes the subsequent ring closure step.[7][8]
Q2: What are the most common base catalysts, and how do I choose between them?
The most traditionally employed catalysts are secondary and tertiary amines. The choice depends on the reactivity of your specific substrates.[2][7]
Table 1: Common Homogeneous Base Catalysts for the Gewald Reaction
| Catalyst | Class | Typical Loading | Key Characteristics & Best Use Cases |
| Morpholine | Secondary Amine | 10-20 mol% (can be stoichiometric) | Highly effective and widely used. Its moderate basicity is suitable for a broad range of ketones and aldehydes. Often the first choice for initial screening.[9][10] |
| Piperidine | Secondary Amine | 10-20 mol% | More basic than morpholine. It can be more effective for less reactive or sterically hindered ketones where the Knoevenagel condensation is sluggish.[7] |
| Triethylamine (TEA) | Tertiary Amine | 10-20 mol% (can be stoichiometric) | A non-nucleophilic base often used when the secondary amine functionality of morpholine or piperidine might cause side reactions. Effective in polar solvents like DMF or ethanol.[7][11] |
| L-Proline | Organocatalyst | 10 mol% | A "green," cost-effective catalyst that can promote the reaction efficiently under mild conditions, often with lower catalyst loading than traditional amines.[12] |
The selection process should be empirical. For a new substrate combination, morpholine is an excellent starting point. If the initial condensation proves to be the bottleneck (evidenced by unreacted starting materials), switching to a stronger base like piperidine is a logical next step.[3]
Q3: What is the mechanistic pathway catalyzed by the base?
The generally accepted mechanism involves three key stages, with the base playing a critical role in the first and third stages.[5][13][14] Recent computational studies confirm that the reaction initiates with the Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate.[4][15][16] This intermediate is then deprotonated by the base, and the resulting anion attacks the elemental sulfur (S₈) ring. A series of polysulfide intermediates are formed, which eventually lead to a monosulfide species that undergoes intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product.[4][5]
Caption: Fig. 1: Catalytic Role in the Gewald Mechanism.
Section 2: Troubleshooting Guide for Catalyst-Related Issues
Even with a well-established procedure, the Gewald reaction can be capricious. This section provides a logical framework for diagnosing and solving common problems.
Problem: Low or No Product Yield
A low yield is the most common complaint. The cause can often be traced back to an inefficient catalytic step.
First, confirm that your starting materials are pure and your solvent is anhydrous, as impurities or water can halt the reaction.[17] Then, use Thin Layer Chromatography (TLC) to analyze the reaction mixture.
-
Observation: Only starting materials are visible.
-
Diagnosis: The initial Knoevenagel-Cope condensation has failed. This is a direct catalyst-related issue.[18]
-
Solution: Increase catalyst loading or switch to a stronger base (e.g., from morpholine to piperidine). For particularly stubborn ketones, consider a two-step procedure where the Knoevenagel intermediate is synthesized and isolated first.[3]
-
-
Observation: A new spot corresponding to the α,β-unsaturated nitrile intermediate is present, along with starting materials.
-
Diagnosis: The condensation is occurring but is slow or incomplete, while the subsequent sulfur addition and cyclization steps are failing.
-
Solution: Optimize temperature. While some reactions work at room temperature, many require gentle heating (40-70 °C) to drive the cyclization.[18] Also, ensure sulfur is adequately dissolved; a change to a more polar solvent like DMF or ethanol can help.[2][7]
-
-
Observation: The reaction mixture is a complex, dark, or tarry mess with multiple spots on TLC.
-
Diagnosis: This indicates significant side reactions, often exacerbated by excessive heat or an inappropriate catalyst.[3] See the next section on side reactions.
-
Caption: Fig. 3: Catalyst Selection Decision Tree.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis Using a Homogeneous Catalyst (Morpholine)
This protocol is a general starting point and may require optimization for specific substrates. [2][17]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 equiv., e.g., 10 mmol), the active methylene nitrile (1.0 equiv., 10 mmol), and finely powdered elemental sulfur (1.2 equiv., 12 mmol).
-
Solvent: Add a suitable polar solvent (e.g., ethanol or methanol, 3-5 mL per mmol of carbonyl compound).
-
Catalyst Addition: Add the base catalyst, morpholine (0.2 equiv., 2 mmol).
-
Reaction: Stir the reaction mixture and heat to 45-50 °C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.
-
Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane).
Protocol 2: Microwave-Assisted Gewald Synthesis Using a Heterogeneous Catalyst (KF-Alumina)
This method is particularly useful for accelerating reaction rates and improving yields for less reactive substrates. [19]
-
Setup: In a 20 mL microwave reactor vial, place the ketone or aldehyde (1.0 equiv., e.g., 5 mmol), malononitrile (1.0 equiv., 5 mmol), elemental sulfur (1.2 equiv., 6 mmol), and KF-alumina (0.5 g).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120 °C) for a short period (typically 5-15 minutes). Caution: Microwave reactions can generate pressure. Always use appropriate equipment and safety shields.
-
Monitoring: Monitor the reaction progress by TLC after cooling a small aliquot.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Add a suitable solvent (e.g., ethyl acetate, 20 mL) to dissolve the product.
-
Isolation: Filter the mixture to remove the solid KF-alumina catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography as needed.
References
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
-
Wikipedia. Gewald reaction. Available at: [Link]
-
The Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
The Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available at: [Link]
-
Khosravi, I., & Moradi, F. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. Available at: [Link]
-
Le-Maux, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry. Available at: [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available at: [Link]
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
ResearchGate. (2015). Reaction optimization studies of the modified Gewald reaction. Available at: [Link]
-
ResearchGate. (2015). Gewald reaction and apply in drug synthesis. Available at: [Link]
-
J&K Scientific LLC. Gewald Reaction. Available at: [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Available at: [Link]
-
ResearchGate. (2014). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. Available at: [Link]
-
MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available at: [Link]
-
National Library of Medicine. (2011). The Gewald Multicomponent Reaction. Available at: [Link]
-
ACS Fall 2022. (2022). Computational investigations on the mechanism of the Gewald reaction. Available at: [Link]
Sources
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- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Gewald Reaction: A Technical Support Guide to Solvent Effects on Rate and Yield
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful reaction for the synthesis of highly substituted 2-aminothiophenes. As a cornerstone of heterocyclic chemistry, the Gewald reaction's efficiency is profoundly influenced by the choice of solvent.[1][2][3] Understanding these solvent effects is critical to overcoming common experimental hurdles such as low yields, slow reaction rates, and challenging product purifications.
This document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causality behind solvent selection, providing you with the foundational knowledge to troubleshoot and optimize your Gewald reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in the Gewald reaction?
A1: The solvent in the Gewald reaction serves multiple critical functions. Primarily, it acts as a medium to dissolve the reactants: the carbonyl compound (ketone or aldehyde), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur.[4] Beyond simple dissolution, the solvent's properties, particularly its polarity and proticity, can significantly influence the reaction's kinetics and equilibrium. It can affect the rate of the initial Knoevenagel condensation, the solubility and reactivity of sulfur, and the stability of charged intermediates formed during the reaction.[4][5]
Q2: I'm setting up a Gewald reaction for the first time. What type of solvent should I start with?
A2: For initial explorations, polar solvents are generally recommended and have been widely used with success.[4][6] Polar protic solvents like ethanol and methanol are excellent starting points.[4][6] They are effective at dissolving the reactants and facilitating the initial condensation step. Polar aprotic solvents such as N,N-dimethylformamide (DMF) are also commonly employed and can be advantageous in certain cases.[4][6]
Q3: What are the key differences between using a polar protic and a polar aprotic solvent?
A3: The primary difference lies in their ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have hydrogen atoms connected to electronegative atoms (like oxygen) and can act as hydrogen bond donors. They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents (e.g., DMF, dimethyl sulfoxide (DMSO), acetone) lack these acidic protons and cannot donate hydrogen bonds, though they do possess significant dipole moments that allow them to solvate cations effectively.
This distinction is crucial because the nucleophiles and charged intermediates in the Gewald reaction will behave differently in these solvent environments, impacting the overall reaction rate and potentially the product distribution.
Q4: Can the Gewald reaction be performed without a solvent?
A4: Yes, solvent-free, or neat, conditions have been successfully applied to the Gewald reaction, often in conjunction with high-speed ball milling or microwave irradiation.[7] These "green chemistry" approaches can lead to significantly reduced reaction times and simplified work-up procedures.[7][8] Heating the neat reaction mixture in a conventional oven has also been shown to be effective.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
-
Possible Cause: Inefficient Knoevenagel-Cope Condensation. This initial step is base-catalyzed and can be sluggish, particularly with less reactive ketones.
-
Solution: The choice of base is critical and can be solvent-dependent. However, from a solvent perspective, ensuring your chosen solvent can adequately facilitate this condensation is key. If you suspect this step is the issue, consider switching to a more polar solvent to better stabilize the intermediates.
-
-
Possible Cause: Poor Sulfur Solubility or Reactivity. Elemental sulfur (S8) has limited solubility in many organic solvents.
-
Possible Cause: Dimerization of the α,β-unsaturated nitrile intermediate. This is a common side reaction that competes with the desired cyclization.
-
Solution: The choice of solvent can influence the rate of this side reaction. Experimenting with different solvent polarities may help to favor the intramolecular cyclization over the intermolecular dimerization.
-
Issue 2: The reaction mixture has turned dark brown and tarry.
-
Possible Cause: This often points to polymerization of starting materials or intermediates, or the formation of complex polysulfides. Excessively high reaction temperatures are a common culprit.
-
Solution: Carefully control the reaction temperature. If you are using a high-boiling point solvent like DMF or DMSO, it is especially important to maintain the optimal temperature and not overheat the reaction. Consider switching to a lower-boiling point solvent to have better control over the reaction temperature.
-
Issue 3: The reaction is very slow.
-
Possible Cause: The solvent may not be effectively promoting one or more steps of the reaction.
-
Solution: A switch to a more polar aprotic solvent like DMF or DMSO can sometimes accelerate the reaction. These solvents are particularly effective at solvating cations while leaving anions (nucleophiles) less solvated and therefore more reactive. Additionally, as mentioned, microwave-assisted synthesis, even in the presence of a solvent, can dramatically reduce reaction times.[1]
-
The Mechanism and the Influence of Solvents
The Gewald reaction is generally understood to proceed through a multi-step mechanism. The choice of solvent can influence each of these steps.
Caption: Generalized mechanism of the Gewald reaction.
-
Step 1: Knoevenagel-Cope Condensation: This base-catalyzed step involves the formation of charged intermediates. Polar solvents, both protic and aprotic, can stabilize these intermediates, thereby facilitating the reaction.
-
Step 2: Sulfur Addition: The nucleophilic attack on the elemental sulfur ring is a key step. Polar aprotic solvents can enhance the reactivity of the nucleophile by not solvating it as strongly as polar protic solvents, potentially leading to a faster reaction rate.
-
Step 3: Cyclization and Tautomerization: The final intramolecular cyclization and subsequent tautomerization to the stable aromatic thiophene ring are also influenced by the solvent environment.
Data on Solvent Effects
The following table summarizes the impact of different solvents on a model Gewald reaction. Note that yields and reaction times are highly substrate-dependent, and this table should be used as a general guide for initial solvent screening.
| Solvent | Solvent Type | Typical Reaction Time | Typical Yield (%) | Notes |
| Ethanol | Polar Protic | 2-24 hours | 60-85% | Good general-purpose solvent, often used at reflux.[8] |
| Methanol | Polar Protic | 2-24 hours | 65-90% | Similar to ethanol, can sometimes offer slightly better yields. |
| Water | Polar Protic | 0.5-2 hours | 70-90% | A green and efficient solvent, often used with ultrasound irradiation.[9] |
| DMF | Polar Aprotic | 1-12 hours | 75-95% | Can lead to higher yields and faster reactions, but is a high-boiling point solvent. |
| DMSO | Polar Aprotic | 1-12 hours | 70-90% | Similar to DMF, effective but can be difficult to remove.[8] |
| Solvent-free | N/A | 20-80 minutes | 40-80% | Often requires microwave or ball-milling; a green alternative.[7][10] |
Experimental Protocol: A Guide to Solvent Screening
This protocol provides a systematic approach to identifying the optimal solvent for your specific Gewald reaction.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 3-Amino-5-phenylthiophene-2-carbonitrile and its Derivatives
Welcome to the technical support center for 3-Amino-5-phenylthiophene-2-carbonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the synthesis, purification, storage, and experimental use of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven insights.
Introduction to Stability Concerns
This compound and its analogs are versatile scaffolds in medicinal chemistry and materials science. However, their electron-rich nature makes them susceptible to various degradation pathways. Understanding these instabilities is crucial for obtaining reliable and reproducible experimental results. This guide will address the most common issues, from discoloration and impurity formation during synthesis to degradation in solution and upon storage.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of this compound and its derivatives.
Q1: My synthesized this compound is a dark brown, tarry substance instead of the expected solid. What happened?
A1: The formation of a dark brown or tarry mixture is a frequent issue in the Gewald synthesis of 2-aminothiophenes.[1] This is often due to the formation of complex polysulfides and polymerization of starting materials or intermediates, which can be triggered by excessively high reaction temperatures.[1] To resolve this, it is critical to maintain careful temperature control throughout the reaction. Additionally, the purity of your starting materials is paramount, as impurities can catalyze these unwanted side reactions. A thorough workup and purification are necessary to remove these colored impurities.[1]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of my desired product. How can I minimize its formation?
A2: Dimerization of the α,β-unsaturated nitrile intermediate is a known side reaction in the Gewald synthesis.[1] To favor the desired intramolecular cyclization over this intermolecular side reaction, consider the following strategies:
-
Optimize Reaction Temperature: The rate of dimerization is often highly sensitive to temperature. A systematic optimization of the reaction temperature can help identify a range that favors the formation of your desired product.
-
Control Reagent Addition: Slow, controlled addition of the reagents can help to maintain a low concentration of the reactive intermediate, thus reducing the likelihood of dimerization.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction. Experimenting with different solvents may be beneficial.
Q3: My purified this compound discolors over time, even when stored as a solid. Why is this happening and how can I prevent it?
A3: The discoloration of aminothiophene derivatives upon storage is often due to slow oxidation or photodegradation. The electron-rich aminothiophene ring is susceptible to attack by atmospheric oxygen, and exposure to light can provide the energy to initiate these degradation processes. To ensure long-term stability, store your compound in a cool, dark place, preferably in a sealed container under an inert atmosphere such as argon or nitrogen.[2]
Q4: I'm seeing a loss of my compound when I prepare solutions in protic solvents like methanol or water. Is this expected?
A4: Yes, aminothiophene derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. The amino and cyano groups can influence the reactivity of the thiophene ring and may undergo hydrolysis over time. It is recommended to prepare solutions fresh and to be mindful of the pH of your experimental medium. If you must store solutions, do so at low temperatures and for a limited time.
Q5: Are there any general strategies to improve the stability of my this compound derivative?
A5: Several strategies can be employed to enhance the stability of these compounds:
-
Storage Conditions: As mentioned, proper storage is crucial. Store solids in a cool, dark, and inert environment.[2] For solutions, use of antioxidants can help to mitigate oxidative degradation.[2]
-
Structural Modification: In the context of drug design, strategic placement of substituents can improve stability. For instance, introducing bulky groups at the 2- and 5-positions of the thiophene ring can sterically hinder the approach of oxidizing agents.[2]
-
Bioisosteric Replacement: In some cases, if instability is a persistent issue in a drug development program, replacing the thiophene ring with a more stable bioisostere might be considered.[2]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for common experimental challenges.
Guide 1: Troubleshooting the Gewald Synthesis of this compound
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes.[3][4][5] However, it is not without its challenges. This guide will help you troubleshoot common issues.
-
Causality: A low yield often points to an inefficient initial Knoevenagel condensation between the ketone (acetophenone derivative) and the active methylene nitrile (malononitrile). This condensation produces water, which can inhibit the subsequent steps of the reaction.[1]
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base may be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.
-
Water Removal: To drive the condensation equilibrium forward, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent is appropriate (e.g., toluene).
-
Two-Step Procedure: For particularly challenging substrates, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react the purified intermediate with elemental sulfur and a base.[1]
-
-
Causality: As mentioned in the FAQs, this is typically due to the formation of polysulfides and polymerization at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. Avoid excessive heating.
-
Purity of Reagents: Ensure that all starting materials, especially the elemental sulfur and the ketone, are of high purity.
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can contribute to tar formation. Monitor the reaction progress by TLC and work it up as soon as it is complete.
-
Diagram: Troubleshooting Workflow for the Gewald Synthesis
Caption: A decision-making workflow for troubleshooting common issues in the Gewald synthesis.
Guide 2: Purification of this compound from Colored Impurities
The presence of colored impurities is a common problem that can interfere with downstream applications and spectroscopic analysis.
This method is effective for removing a wide range of colored organic impurities.[6]
-
Step 1: Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, ethyl acetate) at a concentration of approximately 5-10% (w/v).
-
Step 2: Addition of Activated Carbon: To the stirred solution, add powdered activated carbon (approximately 1-5% by weight of the solute).
-
Step 3: Adsorption: Stir the mixture at room temperature for 30-60 minutes. Gentle heating may improve efficiency but be cautious of thermal degradation.
-
Step 4: Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Step 5: Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Step 6: Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the decolorized product.
Column chromatography is a powerful technique for separating the target compound from both colored and non-colored impurities.
-
Step 1: Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your product from impurities. Aim for an Rf value of approximately 0.3 for the product.
-
Step 2: Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent (the "weak" eluent).
-
Step 3: Sample Loading: Dissolve the crude product in a minimal amount of the weak eluent or a slightly more polar solvent like dichloromethane, and load it onto the column.
-
Step 4: Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute your product.
-
Step 5: Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Step 6: Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Purification Workflow
Caption: A general workflow for the purification of this compound.
Data Summary
While specific quantitative stability data for this compound is not extensively available in the literature, the following table summarizes the key stability concerns and recommended mitigation strategies.
| Stability Concern | Potential Cause | Recommended Mitigation Strategies |
| Discoloration (Solid) | Oxidation, Photodegradation | Store in a cool, dark place under an inert atmosphere (e.g., Argon). |
| Discoloration (Solution) | Oxidation, Solvolysis | Prepare solutions fresh. If storage is necessary, use a sealed vial, purge with inert gas, and store at low temperature in the dark. Consider adding an antioxidant. |
| Hydrolytic Instability | Reaction with protic solvents (e.g., water, methanol) | Use aprotic solvents where possible. If aqueous media is required, buffer the solution and use fresh preparations. |
| Thermal Instability | Decomposition at elevated temperatures | Avoid excessive heating during synthesis, purification, and handling. Use the lowest effective temperature for reactions. |
| Incompatibility | Reaction with strong oxidizing agents, acid chlorides | Store separately from these reagents. |
References
- BenchChem Technical Support Team. (2025). common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). J Org Chem.
- BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds. BenchChem.
- A Researcher's Guide to the Spectral Landscape of Thiophene-Containing Nitriles. (2025). BenchChem.
- Green, A. G. (1956). Removal of color impurities from organic compounds. U.S.
- Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer. (2021).
- Thiophene ring-fragmentation reactions: Principles and scale-up towards NLO materials. (2022).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). PMC.
- How can I remove color from my reaction product?. (2023). Biotage.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
- Formation of 3‐amino‐5‐arylthiophenes with various substituents at C‐2... (2022).
- A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). RSC Publishing.
- Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. (2023). eLife.
- Gewald Reaction. Organic Chemistry Portal.
- An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile. (2025). BenchChem.
- Gewald reaction. Wikipedia.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PubMed Central.
- An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applic
- Getting through the “black tar phase”. (2014). Chemtips.
- Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. (2021). Organic Chemistry Frontiers.
- Hydrolysis of phenylthiohydantoins of amino acids. (1964). Sci-Hub.
- Thermal Stability Data of All Polymer Analogues from TGA under Air Conditions. (2025).
- SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxyl
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021).
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). ACS Omega.
- Thermal degradation of commercial available organoclays by TGA-FTIR. (2025).
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi
- 2-Amino-5-methylthiophene-3-carbonitrile. MedChemExpress.
- 2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem.
- Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. (2013).
- Ethyl 2-Amino-5-phenylthiophene-3-carboxyl
- Ethyl 2-Amino-5-phenylthiophene-3-carboxyl
- 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile. Sigma-Aldrich.
- UV degradability of aryl-substituted polysilylenes. (2004). Semantic Scholar.
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- 6. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3-Amino-5-phenylthiophene-2-carbonitrile
Welcome to the technical support center dedicated to the robust and scalable synthesis of 3-Amino-5-phenylthiophene-2-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. We will focus on the widely adopted Gewald three-component reaction, providing in-depth, field-proven insights to navigate the common challenges encountered during scale-up.
Section 1: The Gewald Reaction - A Scalable Route to 2-Aminothiophenes
The Gewald reaction is a powerful one-pot synthesis that combines a carbonyl compound (acetophenone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst to form a polysubstituted 2-aminothiophene.[1][2][3] Its convergence, use of readily available starting materials, and operational simplicity make it highly attractive for industrial applications.
The reaction proceeds through two key stages:
-
Knoevenagel-Cope Condensation: The base catalyzes the condensation of acetophenone and malononitrile to form an α,β-unsaturated nitrile intermediate (phenylmethylidene)malononitrile.[1]
-
Sulfur Addition & Cyclization: Elemental sulfur reacts with the intermediate, followed by intramolecular cyclization and tautomerization to yield the final aromatic 2-aminothiophene product.[1][4] The exact mechanism of sulfur insertion is complex and believed to involve polysulfide intermediates.[5]
Visualizing the Core Reaction Mechanism
Caption: The Gewald reaction pathway for this compound.
Section 2: Troubleshooting Guide & FAQs for Scale-Up
This section addresses the most pressing issues encountered when moving from gram-scale to kilogram-scale production.
Frequently Asked Questions (FAQs)
Q1: My reaction has turned into a dark brown, intractable tar. What is the primary cause and how can I prevent it?
A1: This is a classic sign of thermal runaway and subsequent polymerization.[6] The Gewald reaction is exothermic, and what is easily dissipated in a small flask can create localized hot spots in a large reactor, leading to the formation of complex polysulfides and polymers.[6][7]
-
Causality: Inefficient heat transfer at scale is the root cause. Elemental sulfur's reaction cascade can accelerate rapidly with temperature.
-
Preventative Measures:
-
Controlled Reagent Addition: Do not add all reagents at once. Add the base (e.g., morpholine) slowly and sub-surface to the slurry of starting materials in the solvent. This allows the reactor's cooling system to manage the exotherm.
-
Temperature Monitoring: Maintain a strict internal reaction temperature, typically between 40-60°C. Use a calibrated temperature probe placed centrally in the reactor.
-
Efficient Agitation: Ensure robust overhead stirring to maintain a homogenous slurry and prevent solids from settling, which would create insulated zones prone to overheating.
-
Q2: My final yield is significantly lower than on the lab scale, despite running the reaction to completion. Where are my losses occurring?
A2: Low yield at scale often points to an inefficient Knoevenagel-Cope condensation or competing side reactions that become more prominent in larger volumes.[6]
-
Inefficient Condensation: The water produced during this step can inhibit the reaction. While negligible at a small scale, it can be significant in a large batch. Consider using a Dean-Stark trap or a solvent that azeotropically removes water if this becomes a persistent issue.
-
Dimerization of Intermediate: The α,β-unsaturated nitrile intermediate can undergo self-condensation (dimerization), a common side reaction.[6] This is highly temperature-dependent.
-
Mitigation: Sticking to the optimal temperature range is critical. Slowing the rate of base addition can also favor the desired intramolecular cyclization over intermolecular dimerization by keeping the concentration of the reactive intermediate low.[6]
-
Q3: The product purity is poor, and I'm struggling with purification. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the Knoevenagel-Cope intermediate, and sulfur-based byproducts.[8]
-
Impurity Profile & Solutions:
-
Unreacted Acetophenone/Malononitrile: Indicates an incomplete reaction. Confirm stoichiometry is correct and consider extending the reaction time. These are often removed during recrystallization.
-
Elemental Sulfur: If excess sulfur is used, it can crash out with the product. A hot filtration of the reaction mixture in a suitable solvent before cooling can help. Alternatively, a solvent wash (like carbon disulfide, with extreme caution) on the crude solid can be used, though this is less desirable at scale.
-
Orange/Yellow Discoloration: Often due to sulfur-based oligomers. Effective recrystallization is key.
-
-
Purification Strategy: Recrystallization from ethanol or isopropanol is the most effective method for purifying the final product.[9] Ensure you are using an appropriate solvent volume and cooling rate to achieve good crystal formation and impurity rejection.
Q4: We are concerned about safety at the kilogram scale. What are the main hazards?
A4: The primary hazards are the handling of reagents and the potential for hydrogen sulfide (H₂S) gas evolution.
-
Reagent Hazards:
-
Elemental Sulfur: Flammable solid, and dust can be combustible.[10][11] Ensure proper grounding of equipment to prevent static discharge.[12] In case of fire, poisonous gases (sulfur dioxide) are produced.[13][14]
-
Malononitrile: Toxic upon ingestion, dermal contact, and inhalation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Morpholine (Base): Corrosive and flammable. Avoid contact and inhalation.
-
-
Process Hazards:
-
Hydrogen Sulfide (H₂S) Gas: The reaction can produce small amounts of H₂S, a highly toxic and flammable gas with the characteristic odor of rotten eggs. At scale, this can accumulate. The reaction should be conducted in a well-ventilated area or a contained system with off-gas scrubbing capabilities.
-
Section 3: Experimental Protocols & Data
Scale-Up Parameter Comparison
| Parameter | Lab Scale (100 g Product Target) | Pilot Scale (5 kg Product Target) | Key Rationale for Change |
| Reactor | 2 L Jacketed Glass Reactor | 100 L Glass-Lined Steel Reactor | Material compatibility and heat transfer efficiency. |
| Agitation | Overhead Mechanical Stirrer (Glass/PTFE) | Baffled Impeller Agitator | Ensures suspension of sulfur and thermal homogeneity. |
| Acetophenone | 470 mmol (56.5 g) | 23.5 mol (2.82 kg) | Stoichiometric scaling. |
| Malononitrile | 470 mmol (31.0 g) | 23.5 mol (1.55 kg) | Stoichiometric scaling. |
| Sulfur (S₈) | 470 mmol (15.1 g) | 23.5 mol (0.75 kg) | Stoichiometric scaling. |
| Morpholine | 564 mmol (49.1 g, 49.1 mL) | 28.2 mol (2.46 kg) | Catalyst loading maintained at ~1.2 equivalents. |
| Solvent (Ethanol) | 500 mL | 25 L | Maintains appropriate concentration for slurry mixing. |
| Base Addition | Manual addition via dropping funnel over 15 min | Metering pump addition over 60-90 min | Critical for controlling exotherm at scale. |
| Temp. Control | 50-55 °C (Circulator Bath) | 50-55 °C (Jacketed Thermal Control Unit) | Precise temperature control is non-negotiable. |
| Work-up | Vacuum filtration, manual washing | Centrifuge filtration, automated washing | Efficiency and safety in handling large quantities. |
| Expected Yield | 80-88% | 78-85% | Slight decrease is common due to transfer losses. |
Step-by-Step Pilot Scale Protocol (5 kg Target)
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen. Start the agitator at a speed sufficient to create a vortex (e.g., 100-150 RPM).
-
Reagent Charge: Charge the reactor with ethanol (25 L), acetophenone (2.82 kg), malononitrile (1.55 kg), and powdered elemental sulfur (0.75 kg).
-
Heating: Heat the slurry to an internal temperature of 45°C using the reactor jacket.
-
Controlled Base Addition: Begin the slow, subsurface addition of morpholine (2.46 kg) via a metering pump over a period of 60-90 minutes.
-
Exotherm Management: Closely monitor the internal temperature. Adjust the addition rate and/or jacket cooling to maintain the temperature strictly between 50-55°C. An exotherm is expected.
-
Reaction Hold: Once the addition is complete, hold the reaction mixture at 55°C for 3-4 hours. Monitor the reaction progress using a suitable in-process control (e.g., HPLC, TLC).
-
Cooling & Crystallization: Once the reaction is complete, cool the mixture slowly to 5-10°C over 2-3 hours to allow for complete crystallization of the product.
-
Isolation: Isolate the solid product by centrifugation.
-
Washing: Wash the product cake with cold ethanol (2 x 5 L) to remove residual morpholine and other soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Visual Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues during scale-up.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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Troubleshooting unexpected spectroscopic results for 3-Amino-5-phenylthiophene-2-carbonitrile
Welcome to the technical support center for 3-Amino-5-phenylthiophene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected spectroscopic results encountered during their work with this compound. Here, we will delve into the causality behind experimental observations and provide actionable, field-proven insights to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic signatures for pure this compound?
A1: While a definitive, published, and fully assigned spectrum for this specific molecule can be elusive, based on analogous structures and spectroscopic principles, we can predict the key characteristics. These predictions are crucial for identifying deviations in your experimental data.
| Spectroscopic Data Summary for this compound | |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | ¹³C NMR (in CDCl₃ or DMSO-d₆) |
| Singlet, ~7.0-7.5 ppm (Thiophene H) | ~110-120 ppm (Nitrile Carbon) |
| Multiplet, ~7.2-7.6 ppm (Phenyl H) | ~125-130 ppm (Phenyl Carbons) |
| Broad Singlet, ~5.0-6.0 ppm (NH₂) | ~90-100 ppm (Thiophene C-C≡N) |
| ~150-160 ppm (Thiophene C-NH₂) | |
| ~130-140 ppm (Thiophene C-Ph) | |
| ~140-150 ppm (Thiophene C-S) | |
| FTIR (KBr pellet or thin film) | Mass Spectrometry (EI or ESI) |
| 3400-3200 cm⁻¹ (N-H stretch, two bands for primary amine) | Molecular Ion Peak (M⁺) at m/z = 212.06 |
| 2220-2230 cm⁻¹ (C≡N stretch) | |
| ~1620 cm⁻¹ (N-H bend) | |
| Aromatic C-H and C=C stretches | |
| UV-Vis (in Ethanol or Acetonitrile) | |
| Expected λₘₐₓ ~350-400 nm |
Q2: What is the most common synthetic route for this compound and what are its potential pitfalls?
A2: The most prevalent method is the Gewald aminothiophene synthesis.[1][2] This one-pot, multi-component reaction involves the condensation of a carbonyl compound (phenylacetaldehyde), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.[3][4] While efficient, this reaction is not without its challenges, which can lead to a variety of impurities and unexpected spectroscopic results.[5][6]
Troubleshooting Unexpected Spectroscopic Results
This section addresses specific discrepancies you may encounter in your spectroscopic data and provides a logical workflow for diagnosis and resolution.
Scenario 1: Anomalous Peaks in the ¹H NMR Spectrum
Issue: You observe unexpected signals in your ¹H NMR spectrum that do not correspond to the expected structure of this compound.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for unexpected ¹H NMR signals.
In-depth Analysis and Solutions:
-
Residual Solvents: Before attributing extraneous peaks to impurities from the reaction, always check for residual solvents from your workup or NMR sample preparation. Consult established tables of NMR solvent impurities for chemical shift references.[7][8][9][10][11]
Common Solvents ¹H NMR Chemical Shift (ppm) Acetone ~2.17 Dichloromethane ~5.32 Diethyl Ether ~1.21 (t), ~3.48 (q) Ethyl Acetate ~1.26 (t), ~2.05 (s), ~4.12 (q) Hexane ~0.88, ~1.26 Toluene ~2.36, ~7.17-7.29 -
Unreacted Starting Materials: The Gewald reaction can sometimes be incomplete. The presence of phenylacetaldehyde or malononitrile can be identified by their characteristic NMR signals.
-
Side Products of the Gewald Reaction: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[5] This can lead to more complex NMR spectra. Additionally, the formation of polysulfides can result in a complex mixture of byproducts.
Experimental Protocol: Purification via Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to isolate the pure product.
Scenario 2: Discrepancies in the FTIR Spectrum
Issue: Your FTIR spectrum shows a weak or absent nitrile (C≡N) peak, or unexpected absorptions in the amine (N-H) region.
Troubleshooting Logic:
Caption: Troubleshooting logic for anomalous FTIR spectra.
In-depth Analysis and Solutions:
-
Weak or Absent Nitrile Peak: A significantly weakened or absent nitrile peak around 2220-2230 cm⁻¹ could indicate hydrolysis to a primary amide or a carboxylic acid, especially if the workup involved strongly acidic or basic conditions. Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1710 cm⁻¹ and, in the case of a carboxylic acid, a broad O-H stretch from 2500-3300 cm⁻¹.
-
Unexpected N-H Absorptions: The presence of a single N-H band instead of the expected two for a primary amine may suggest the formation of a secondary amine, possibly from a side reaction.
Experimental Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble (e.g., ethanol, isopropanol).
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Scenario 3: Incorrect Molecular Ion in Mass Spectrum
Issue: The mass spectrum does not show the expected molecular ion peak at m/z = 212.06, or shows a more intense peak at a different m/z.
Possible Causes and Interpretations:
-
M+1 Peak: A prominent M+1 peak is expected due to the natural abundance of ¹³C.
-
Fragmentation: Amines can undergo alpha-cleavage.[12][13] For this compound, this could lead to fragmentation of the thiophene ring.
-
Impurity with Higher Mass: If a peak with a higher m/z is observed, it could be due to a dimer or other side product from the synthesis.
-
No Molecular Ion: Some molecules are unstable under electron impact (EI) conditions and may not show a molecular ion peak. In such cases, using a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI) is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mass spectrometry results.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. MDPI. Retrieved January 21, 2026, from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved January 21, 2026, from [Link]
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Oregon State University. (n.d.). 13-C NMR Chemical Shift Table. Retrieved January 21, 2026, from [Link]
- ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved January 21, 2026, from [Link]
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-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN.... ResearchGate. Retrieved January 21, 2026, from [Link]
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Scribd. (n.d.). 13-C NMR Chemical Shift Table. Scribd. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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- Royal Society of Chemistry. (2015).
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
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Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Chemistry Steps. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra for 1-3 and 5 (in THF). λ max for region 2 is.... ResearchGate. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Fig. 4 UV-Vis absorption spectra of. ResearchGate. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. ResearchGate. Retrieved January 21, 2026, from [Link]
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YouTube. (2020, March 31). Organic Spectroscopy: Problems and Solutions. YouTube. Retrieved January 21, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. PubChem. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Retrieved January 21, 2026, from [Link]
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Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[10][11]thieno[2,3- d]thiazole derivatives. Journal of Xi'an Shiyou University, Natural Science Edition.
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Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. Retrieved January 21, 2026, from [Link]
- University of Colorado Boulder. (n.d.).
-
SpectraBase. (n.d.). 2-amino-5-methyl-4-phenyl-3-thiophenecarbonitrile - Optional[FTIR] - Spectrum. SpectraBase. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-5-phenylthiophene-2-carbonitrile
In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, aminothiophene derivatives hold a significant place due to their diverse biological activities. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Amino-5-phenylthiophene-2-carbonitrile, a compound of interest in medicinal chemistry. By understanding its fragmentation fingerprint, researchers can unambiguously identify this molecule in complex mixtures and gain insights into its intrinsic chemical stability.
This guide moves beyond a mere cataloging of spectral data. We will delve into the mechanistic rationale behind the observed fragmentation, comparing it directly with the fragmentation of a structurally related analogue, 2-Amino-5-methylthiophene-3-carbonitrile . This comparative approach will illuminate the profound influence of a phenyl versus a methyl substituent on the fragmentation pathways, offering a deeper understanding for scientists engaged in the synthesis and characterization of similar molecular scaffolds.
Experimental Protocol: Acquiring High-Fidelity Mass Spectra
To ensure the reproducibility and accuracy of the fragmentation data, a standardized experimental approach is crucial. The following protocol outlines a typical workflow for the analysis of aminothiophene derivatives by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Instrumentation and Parameters
-
Gas Chromatograph (GC): Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD (or equivalent)
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Solvent Delay: 3 minutes
-
Mass Scan Range: m/z 40-450
Sample Preparation
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte (this compound or its analogue) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Dilution: Create a working solution of approximately 10 µg/mL by diluting the stock solution with the same solvent.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
The causality behind these choices is rooted in best practices for small molecule analysis. A 70 eV ionization energy is the standard for EI-MS as it provides sufficient energy to induce reproducible fragmentation patterns, creating a stable and extensive fragment library for compound identification. The non-polar HP-5ms column is well-suited for the separation of aromatic and heterocyclic compounds. The temperature program is designed to ensure proper volatilization and chromatographic separation of the analyte from any potential impurities.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for the analysis of small molecules by GC-MS.
Predicted Fragmentation Pattern of this compound
The structure of this compound (Molecular Formula: C₁₁H₈N₂S, Molecular Weight: 200.26 g/mol ) offers several potential sites for fragmentation. Due to the presence of aromatic systems (both phenyl and thiophene rings), a prominent molecular ion peak is expected at m/z 200.[1]
Key Fragmentation Pathways:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amino group, leading to a stable, resonance-delocalized cation at m/z 199 .[2]
-
Loss of HCN (M-27): The presence of the amino and cyano groups on the thiophene ring can facilitate the elimination of a neutral hydrogen cyanide (HCN) molecule. This is a characteristic fragmentation for aromatic amines and nitriles.[2][3] This would result in a fragment ion at m/z 173 .
-
Loss of a Phenyl Radical (M-77): Cleavage of the bond between the thiophene ring and the phenyl group would result in the loss of a phenyl radical (C₆H₅•), generating an ion at m/z 123 .
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation. A characteristic pathway involves the loss of a thioformyl radical (•CHS), which would lead to a fragment ion. For instance, the M-HCN fragment at m/z 173 could potentially lose a •CHS radical.
-
Formation of the Phenyl Cation: The phenyl group can also be observed as a stable cation at m/z 77 .
Visualizing the Fragmentation of this compound
Caption: Proposed major fragmentation pathways for this compound.
Comparative Analysis: 2-Amino-5-methylthiophene-3-carbonitrile
To highlight the influence of the substituent at the 5-position, we will now consider the predicted fragmentation pattern of 2-Amino-5-methylthiophene-3-carbonitrile (Molecular Formula: C₆H₆N₂S, Molecular Weight: 138.19 g/mol ).
Predicted Fragmentation Pathways:
The core fragmentation pathways involving the aminonitrile-substituted thiophene ring are expected to be similar to its phenyl-substituted counterpart. However, the substitution of the phenyl group with a methyl group will lead to distinct differences.
-
Molecular Ion: A strong molecular ion peak is expected at m/z 138 .
-
Loss of a Hydrogen Radical (M-1): Similar to the phenyl analogue, the loss of a hydrogen radical from the methyl group or the amino group is a likely fragmentation, resulting in a prominent ion at m/z 137 . This ion would be highly stabilized by resonance.
-
Loss of HCN (M-27): The elimination of hydrogen cyanide is also anticipated, leading to a fragment at m/z 111 .
-
Loss of a Methyl Radical (M-15): Instead of the loss of a phenyl radical, the primary fragmentation involving the substituent at the 5-position will be the loss of a methyl radical (•CH₃), producing an ion at m/z 123 . This fragment is isobaric (has the same nominal mass) with the [M-C₆H₅]⁺ fragment of the phenyl-substituted compound, but its elemental composition would be different, which could be confirmed by high-resolution mass spectrometry.
Visualizing the Fragmentation of 2-Amino-5-methylthiophene-3-carbonitrile
Caption: Proposed major fragmentation pathways for 2-Amino-5-methylthiophene-3-carbonitrile.
Summary of Comparative Fragmentation
The following table summarizes the key predicted fragments for both compounds, providing a clear comparison of their mass spectral behavior.
| Fragmentation Event | This compound | 2-Amino-5-methylthiophene-3-carbonitrile |
| Molecular Ion [M]⁺˙ | m/z 200 | m/z 138 |
| Loss of Hydrogen [M-H]⁺ | m/z 199 | m/z 137 |
| Loss of HCN [M-HCN]⁺˙ | m/z 173 | m/z 111 |
| Loss of 5-Substituent | m/z 123 ([M-C₆H₅]⁺) | m/z 123 ([M-CH₃]⁺) |
| Substituent Cation | m/z 77 ([C₆H₅]⁺) | N/A |
Conclusion
While direct experimental data for the mass spectrometry fragmentation of this compound is not widely published, a robust and informative fragmentation pattern can be predicted based on established principles of mass spectrometry.[4][5][6] The presence of the phenyl group is expected to dominate the fragmentation pattern, leading to characteristic losses and the formation of the stable phenyl cation.
By comparing this predicted pattern with that of its 5-methyl analogue, we can clearly discern the influence of the substituent on the fragmentation pathways. The loss of a phenyl radical versus a methyl radical, and the presence or absence of the m/z 77 ion, serve as key diagnostic markers to differentiate between these two compounds. This guide provides a foundational framework for researchers to interpret the mass spectra of novel aminothiophene derivatives, facilitating their identification and characterization in a reliable and scientifically rigorous manner.
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Abdel-Wahab, B. F., & El-Emary, T. I. (2012). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(11), 1345-1353. Retrieved from [Link]
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A Senior Application Scientist's Guide to Thiophene Synthesis: Gewald vs. Paal-Knorr
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisosteric replacement for the phenyl group have cemented its status as a "privileged scaffold" in drug design.[1][2] Thiophene derivatives are integral to a wide spectrum of pharmaceuticals, including the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[1][2][3]
The efficient construction of polysubstituted thiophenes is therefore a critical task for synthetic chemists. Among the myriad of available methods, two reactions have emerged as particularly powerful and versatile: the Gewald aminothiophene synthesis and the Paal-Knorr thiophene synthesis . This guide provides an in-depth, objective comparison of these two seminal reactions, grounded in mechanistic principles and experimental data, to empower researchers in selecting the optimal synthetic strategy for their specific target molecules.
The Gewald Synthesis: A Multicomponent Gateway to 2-Aminothiophenes
First reported by Karl Gewald in 1966, the Gewald reaction is a one-pot, multicomponent condensation that brings together a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[1][4] Its primary output is a highly functionalized 2-aminothiophene, a scaffold of immense value for further synthetic elaboration and a key intermediate for building diverse compound libraries.[5][6]
Reaction Mechanism
The mechanism of the Gewald synthesis is a fascinating cascade that begins with a well-understood condensation, followed by a less-elucidated sulfur incorporation sequence.[7][8]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[4][9]
-
Sulfur Addition: Elemental sulfur (typically in its S₈ crown form) is attacked by the enolate or an equivalent nucleophile derived from the Knoevenagel adduct.[7][8][9] The precise mechanism of sulfur ring-opening and addition is complex and is believed to proceed through various polysulfide intermediates.[7][8][9]
-
Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes an intramolecular cyclization via nucleophilic attack on the nitrile carbon. A subsequent tautomerization and aromatization furnishes the final 2-aminothiophene product.[4][9] This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[7][9]
Caption: Key stages of the Gewald aminothiophene synthesis.
The Paal-Knorr Thiophene Synthesis: A Classic Cyclization
Reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a foundational method for preparing five-membered heterocycles, including furans, pyrroles, and thiophenes, from 1,4-dicarbonyl compounds.[10][11] The thiophene variant is a robust and direct route to thiophenes that are not necessarily amino-substituted, offering a different strategic advantage compared to the Gewald reaction.
Reaction Mechanism
The Paal-Knorr thiophene synthesis is conceptually more direct than the Gewald reaction, but its mechanism has also been the subject of investigation. The key transformation involves the replacement of the two carbonyl oxygen atoms with a single sulfur atom and subsequent cyclization.[12]
-
Thionation: The reaction is driven by a powerful sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[11][12][13] These reagents convert one or both of the carbonyl groups of the 1,4-diketone into thioketones.[10][12] It is generally accepted that the reaction proceeds via sulfurization of the dicarbonyl rather than through a furan intermediate.[10][12]
-
Enolization/Enthiolization: One of the remaining carbonyls (or the newly formed thioketone) undergoes tautomerization to its enol or enethiol form.
-
Intramolecular Condensation & Dehydration: The enol/enethiol then performs a nucleophilic attack on the other carbonyl/thioketone, leading to a cyclic intermediate. This intermediate subsequently eliminates a molecule of water (or H₂S) to form the stable aromatic thiophene ring. The sulfurizing agents are also strong dehydrators, which helps drive the reaction to completion.[10][11][12]
Caption: Key stages of the Paal-Knorr thiophene synthesis.
Head-to-Head Comparison: Gewald vs. Paal-Knorr
The choice between these two syntheses is dictated by the desired substitution pattern of the target thiophene and the availability of starting materials. The following table provides a direct comparison of their key features.
| Feature | Gewald Synthesis | Paal-Knorr Thiophene Synthesis |
| Starting Materials | Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur[4] | 1,4-Dicarbonyl Compound[10][12] |
| Key Reagents | Base (e.g., Morpholine, Triethylamine, Piperidine)[14][15] | Sulfurizing/Dehydrating Agent (P₄S₁₀, Lawesson's Reagent)[11][12] |
| Product | Polysubstituted 2-Aminothiophene [4][14] | Polysubstituted Thiophene (unsubstituted at the 2- and 5-positions unless the dicarbonyl is substituted there)[10][16] |
| Core Advantage | Multicomponent, high atom economy; directly installs a versatile amino group for further functionalization.[5][6] | Direct, reliable cyclization for a wide range of substituted thiophenes; substrate scope is well-understood.[10][17] |
| Key Limitation | Product is always a 2-aminothiophene. Reactivity of some ketones can be low.[15] | Requires access to often non-trivial 1,4-dicarbonyl precursors. Reaction conditions can be harsh.[10][17][18] |
| Reaction Conditions | Typically mild, often refluxing in solvents like ethanol or DMF. Microwave irradiation can accelerate the reaction.[1][4][6] | Often requires heating/reflux. Can generate toxic H₂S gas as a byproduct.[12][19] Microwave assistance is also effective.[11][20] |
| Functional Group Tolerance | Generally good, tolerating a wide range of functional groups on the starting materials.[21][22] | Can be limited by the harsh, acidic/dehydrating conditions which may degrade sensitive functionalities.[17] |
| Typical Yields | Moderate to excellent, highly substrate-dependent.[3] | Generally good to high.[17] |
| Safety | Uses elemental sulfur and organic bases. Standard laboratory precautions are sufficient. | Caution: P₄S₁₀ and Lawesson's reagent are moisture-sensitive and the reaction can evolve highly toxic H₂S gas. Must be performed in a well-ventilated fume hood.[12][19] |
Experimental Protocols & Workflows
The following are generalized, representative protocols. Researchers must optimize conditions for their specific substrates.
Generalized Experimental Workflow
Caption: A typical experimental workflow for thiophene synthesis.
Protocol 1: Gewald Synthesis of a 2-Aminothiophene
This protocol is a generalized procedure based on common literature methods.[1][3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.), the α-cyanoester (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol or DMF, ~0.5 M).
-
Initiation: Add the base catalyst (e.g., morpholine or triethylamine, 0.2-1.5 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) or use a microwave reactor according to established protocols.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the product by vacuum filtration. If not, pour the mixture into ice-water and stir. Collect the resulting solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 2-aminothiophene.[1]
Protocol 2: Paal-Knorr Synthesis of a Thiophene
This protocol is a generalized procedure and must be performed in a certified chemical fume hood due to the evolution of H₂S gas.[11][19]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with an outlet connected to a bleach scrubber), add the 1,4-dicarbonyl compound (1.0 eq.) and a suitable solvent (e.g., anhydrous toluene or dioxane).
-
Reagent Addition: In portions, carefully add the sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀, ~0.4 eq.) or Lawesson's reagent (~0.5 eq.), to the stirred solution. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over ice.
-
Extraction: Partition the mixture between water and an organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase multiple times with the organic solvent.[23]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the desired thiophene.[23]
Field-Proven Insights & Applications in Drug Development
-
Gewald Synthesis: This reaction is a workhorse in combinatorial chemistry and lead generation.[2][24] Its ability to rapidly generate a library of diverse 2-aminothiophenes from three simple inputs is invaluable. The resulting amino group is a synthetic handle that can be readily acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems, such as the thienopyrimidines found in many kinase inhibitors.[2] The anti-inflammatory drug Tinoridine is a prominent example of a pharmaceutical synthesized via the Gewald reaction.[1][3]
-
Paal-Knorr Synthesis: While its starting materials can be more complex, the Paal-Knorr synthesis is often a key step in the late-stage construction of a specific, highly substituted thiophene core in a total synthesis campaign.[23][25] Its reliability and predictable outcomes make it a trusted method for creating the central thiophene ring in complex natural products and their analogs. The versatility of the Paal-Knorr reaction for creating various heterocycles makes it a fundamental tool in the synthesis of drugs like the cholesterol-lowering agent Atorvastatin (which contains a related pyrrole ring often built with similar logic).[23]
Conclusion
The Gewald and Paal-Knorr syntheses are not competitors but rather complementary tools in the synthetic chemist's arsenal. The Gewald reaction excels in diversity-oriented synthesis, providing rapid access to 2-aminothiophenes that are primed for further chemical exploration. In contrast, the Paal-Knorr synthesis is a robust and direct method for target-oriented synthesis, ideal for constructing specific thiophene scaffolds when a 1,4-dicarbonyl precursor is accessible. A thorough understanding of the mechanisms, scope, and practical considerations of both methods, as outlined in this guide, is essential for the rational design and efficient execution of synthetic routes toward novel thiophene-based therapeutics and materials.
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El-Baih, F., Al-Rasheed, M., & El-Gazzar, A. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]
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El-Baih, F. E., Al-Rasheed, M. H., & El-Gazzar, A. B. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. Retrieved from [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). National Library of Medicine. Retrieved from [Link]
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Reddy, T. S., Kulkarni, S. S., Ganesan, A., & Kandasamy, J. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-Aminothiophenes versus 2-Aminothiophenes for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, aminothiophenes stand out as privileged scaffolds, integral to the development of a wide array of pharmaceuticals and functional materials. Their utility as versatile building blocks stems from the rich reactivity of the thiophene ring, modulated by the presence of the amino substituent. However, the constitutional isomerism of the amino group—at the 2- or 3-position—imparts distinct electronic and steric characteristics, leading to significant differences in their chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of 3-aminothiophenes and 2-aminothiophenes, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Foundational Differences: Synthesis and Electronic Profile
The accessibility and, consequently, the volume of research on aminothiophene isomers are heavily skewed towards 2-aminothiophenes. This is primarily due to the highly efficient and versatile Gewald reaction , a multi-component condensation that readily affords polysubstituted 2-aminothiophenes. In contrast, the synthesis of 3-aminothiophenes is generally less direct, often requiring multi-step sequences which has limited their widespread investigation.[1]
From an electronic standpoint, the position of the amino group dictates the electron density distribution within the thiophene ring. The lone pair of electrons on the nitrogen atom participates in resonance with the thiophene π-system, enhancing the electron density of the ring and activating it towards electrophilic attack.
-
In 2-aminothiophene , the amino group strongly activates the C3 and C5 positions through resonance.
-
In 3-aminothiophene , the amino group exerts its strongest activating effect on the C2 and C4 positions.
This fundamental difference in electronic distribution is the primary driver for the observed disparities in their reactivity and regioselectivity.
Comparative Reactivity in Key Transformations: A Data-Driven Analysis
To provide a clear and actionable comparison, the following table summarizes the reactivity of 3-aminothiophenes and 2-aminothiophenes in key chemical transformations, based on available experimental evidence.
| Reaction Type | 3-Aminothiophene | 2-Aminothiophene | Key Observations and Mechanistic Rationale |
| Electrophilic Aromatic Substitution (General) | Highly nucleophilic, with substitution occurring preferentially at the C2 position .[2] | Readily undergoes electrophilic substitution, primarily at the C5 position , and to a lesser extent at the C3 position. | The amino group in the 3-position strongly activates the adjacent C2 position, making it the primary site of electrophilic attack. In 2-aminothiophenes, the C5 position is electronically favored and sterically less hindered for substitution. |
| Acylation (e.g., Friedel-Crafts) | Acylation is expected to occur at the C2 position . Specific experimental data on yields can be variable depending on the substrate and conditions. | Readily acylated at the C5 position . N-acylation can be a competing reaction. | The regioselectivity follows the general trend of electrophilic substitution. The choice of acylating agent and reaction conditions is crucial to control N- vs. C-acylation in 2-aminothiophenes. |
| Halogenation | Halogenation occurs selectively at the C2 position . | Halogenation typically occurs at the C5 position . With excess halogenating agent, further substitution can occur at the C3 position. | The high reactivity of the C2 position in 3-aminothiophene allows for controlled monohalogenation. The activated C5 position in 2-aminothiophene is the primary site for halogenation. |
| Vilsmeier-Haack Reaction | The reaction is expected to proceed at the C2 position , leading to the corresponding 2-formyl-3-aminothiophene. | Undergoes formylation at the C5 position . | This reaction is a classic example of electrophilic formylation and follows the established regioselectivity for both isomers. |
| Mannich Reaction | Aminomethylation is predicted to take place at the C2 position . | The Mannich reaction typically occurs at the C5 position . | The generation of an iminium ion as the electrophile directs the substitution to the most nucleophilic carbon of the respective aminothiophene isomer. |
Experimental Protocols: Highlighting Reactivity Differences
The following protocols provide detailed, step-by-step methodologies for key reactions that exemplify the distinct reactivity of 3- and 2-aminothiophenes.
Protocol 1: Electrophilic Azo Coupling of 3-Aminothiophene (Illustrating C2-Selectivity)
This protocol is based on the kinetic studies of the reaction of 3-aminothiophene with benzenediazonium cations, which confirms exclusive substitution at the C2 position.[2]
Rationale: This experiment quantitatively demonstrates the high nucleophilicity of the C2 position in 3-aminothiophene. The rate of the reaction can be monitored spectrophotometrically, providing a direct measure of reactivity.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of 3-aminothiophene in a 50:50 (v/v) mixture of DMSO and water.
-
Prepare a series of solutions of para-substituted benzenediazonium tetrafluoroborate salts in the same solvent system.
-
-
Kinetic Measurements:
-
Utilize a stopped-flow spectrophotometer to mix equal volumes of the 3-aminothiophene solution and a benzenediazonium salt solution at 20 °C.
-
Monitor the formation of the azo dye product by measuring the increase in absorbance at the wavelength of maximum absorption (λmax) of the product.
-
Determine the pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a single exponential function.
-
Calculate the second-order rate constant (k2) by dividing kobs by the concentration of the reactant in excess.
-
-
Product Analysis:
-
Isolate the product by extraction and purify by chromatography.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm exclusive substitution at the C2 position.
-
Protocol 2: Acylation of 2-Aminothiophene (Illustrating C5-Selectivity)
This protocol describes a typical Friedel-Crafts acylation of a 2-aminothiophene derivative.
Rationale: This experiment is a common and practical example of the functionalization of 2-aminothiophenes, highlighting the preferential reactivity of the C5 position.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a solution of a 2-aminothiophene derivative in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) at 0 °C under an inert atmosphere.
-
-
Addition of Acylating Agent:
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture while maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 5-acyl-2-aminothiophene derivative.
-
-
Characterization:
-
Confirm the structure of the product using spectroscopic methods (NMR, IR, MS) to verify acylation at the C5 position.
-
Mechanistic Insights and Predictive Models
The observed reactivity patterns can be rationalized by considering the stability of the intermediate carbocations (Wheland intermediates) formed during electrophilic attack.
Electrophilic Attack on Thiophene: The Underlying Principle
For the parent thiophene ring, electrophilic attack at the C2 position is favored over the C3 position because the resulting carbocation intermediate is better stabilized by resonance, with three contributing resonance structures compared to two for C3 attack.[3]
Caption: Resonance stabilization of intermediates in electrophilic substitution of thiophene.
The Influence of the Amino Group
The amino group, being a strong electron-donating group, further stabilizes the carbocation intermediate.
-
3-Aminothiophene: Attack at C2 allows for direct delocalization of the positive charge onto the nitrogen atom, a highly stabilizing interaction. Attack at C4 does not benefit from this direct resonance stabilization.
-
2-Aminothiophene: Attack at C5 results in a resonance-stabilized intermediate where the positive charge is delocalized over the ring and the sulfur atom. Attack at C3 also leads to a stabilized intermediate, but the C5 position is generally favored due to a combination of electronic and steric factors.
Caption: Regioselectivity in electrophilic substitution of aminothiophenes.
Conclusion and Future Perspectives
The reactivity of aminothiophenes is a nuanced subject, with the seemingly subtle change in the position of the amino group leading to profound differences in chemical behavior. 2-Aminothiophenes, being more synthetically accessible, have been more extensively studied and are generally characterized by electrophilic substitution at the C5 position. In contrast, 3-aminothiophenes, while less explored, exhibit high nucleophilicity with a strong preference for substitution at the C2 position.
For researchers and drug development professionals, a thorough understanding of these reactivity patterns is paramount for the rational design of synthetic routes to novel aminothiophene-based compounds. The choice between a 2- or 3-aminothiophene scaffold will fundamentally dictate the available positions for further functionalization and, ultimately, the accessible chemical space for structure-activity relationship studies.
Future research should focus on the development of more efficient and scalable synthetic routes to a wider variety of 3-aminothiophene derivatives. Furthermore, direct, quantitative comparative studies of the reactivity of these isomers under a range of reaction conditions would be invaluable for building more precise predictive models of their chemical behavior. Such endeavors will undoubtedly unlock the full potential of both 2- and 3-aminothiophenes as key building blocks in the pursuit of new medicines and advanced materials.
References
-
C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Thiophene #!Electrophilic substitution reactions. (2025, August 9). YouTube. Retrieved January 22, 2026, from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Structure-Activity Landscape of 3-Amino-5-phenylthiophene-2-carbonitrile Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the 3-amino-5-phenylthiophene-2-carbonitrile scaffold has emerged as a privileged structure, underpinning the development of a diverse array of biologically active molecules. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this versatile core, offering a comparative overview of analog performance supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of chemical modifications and their profound impact on biological outcomes, with a particular focus on anticancer and kinase inhibitory activities.
The this compound Core: A Foundation for Diverse Bioactivity
The 2-aminothiophene moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1] The specific arrangement of a 3-amino group, a 2-carbonitrile, and a 5-phenyl ring creates a unique electronic and steric environment, making it an attractive starting point for library synthesis and lead optimization. The primary synthetic route to this scaffold is the versatile Gewald three-component reaction, which allows for the efficient construction of the thiophene ring from a ketone, an active methylene nitrile, and elemental sulfur.[2][3] This accessibility has fueled extensive exploration of its SAR.
Deconstructing the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs can be systematically modulated by chemical modifications at three key positions: the 5-phenyl ring, the 3-amino group, and the 2-carbonitrile position.
The 5-Phenyl Ring: A Critical Determinant of Potency and Selectivity
Substitutions on the 5-phenyl ring have a profound effect on the antiproliferative and kinase inhibitory activity of these analogs.
A seminal study on 2-amino-3-cyano-5-arylethylthiophene derivatives as antitumor agents revealed that the nature and position of substituents on the phenyl ring are critical for potency.[4] Among a series of synthesized compounds, the presence of a 2-(2,5-dimethoxyphenyl)ethyl group at the 5-position of the thiophene ring resulted in a highly potent derivative, 2c , with IC50 values in the nanomolar range against a wide panel of cancer cell lines.[4][5] This highlights the importance of both the electronic and steric properties of the substituent.
In a different series of 2-amino-3-carboxy-4-phenylthiophenes, which share structural similarity, electron-donating groups on the C-4 aryl moiety were found to optimize inhibitory activity against atypical protein kinase C (aPKC).[2] Conversely, electron-withdrawing groups generally led to a significant decrease in activity.[2] This suggests that the electronic landscape of the phenyl ring plays a key role in the interaction with the biological target.
Table 1: Comparative Antiproliferative Activity of 5-Aryl Substituted 2-Amino-3-cyanothiophene Analogs [4][5]
| Compound | 5-Aryl Substituent | CEM (IC50, nM) | Molt4/C8 (IC50, nM) | HeLa (IC50, nM) |
| 2a | 2-(Phenyl)ethyl | >1000 | 280 ± 50 | >1000 |
| 2c | 2-(2,5-Dimethoxyphenyl)ethyl | 35 ± 1 | 42 ± 9 | 130 ± 10 |
| 2f | 2-(4-Methoxyphenyl)ethyl | 750 ± 150 | 480 ± 20 | >1000 |
| 2g | 2-(3,4-Dimethoxyphenyl)ethyl | 260 ± 20 | 250 ± 60 | 970 ± 10 |
| 2j | 2-(3,4,5-Trimethoxyphenyl)ethyl | 740 ± 120 | 450 ± 50 | >1000 |
The 3-Amino Group: A Handle for Modulating Activity and Properties
The 3-amino group serves as a crucial hydrogen bond donor and a key site for further derivatization to modulate the compound's physicochemical properties and target engagement. While comprehensive SAR studies on N-substituted 3-amino-5-phenylthiophene-2-carbonitriles are less common, related studies on similar scaffolds provide valuable insights.
Functionalization of the 3-amino group in 3-aminopyrid-2-one analogs, for instance, led to a rapid enhancement of inhibitory activity against Interleukin-2 inducible T-cell kinase (Itk).[6][7] This suggests that N-alkylation or N-acylation of the 3-amino group in the this compound core could be a fruitful avenue for optimization.
Methodologies for the N-alkylation of 2-amino-3-acylthiophenes have been developed, utilizing conditions such as caesium carbonate and tetrabutylammonium iodide in DMF, which could be adapted for the target scaffold.[8]
The 2-Carbonitrile Group: Influence on Target Binding
The 2-carbonitrile group is a key feature of this scaffold, contributing to its electronic properties and potential for hydrogen bonding interactions within a target's active site. In the study of 2-amino-3-alkoxycarbonyl/cyano-5-arylethylthiophene derivatives, compounds with a 3-cyano group were generally more potent than their 3-alkoxycarbonyl counterparts, indicating the importance of the nitrile for antiproliferative activity.[5]
Kinase Inhibition: A Prominent Mechanism of Action
Many this compound analogs exert their biological effects through the inhibition of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4]
For example, a series of 2-amino-3-carboxy-4-phenylthiophenes were identified as novel inhibitors of atypical protein kinase C (aPKC).[2][9] Furthermore, structurally related thiophene derivatives have demonstrated inhibitory activity against a range of other kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT.[10] Thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, are also known to be potent kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR).[11]
Table 2: Kinase Inhibitory Activity of Selected Thiophene Analogs
| Compound Class | Target Kinase | Key Structural Features | IC50/EC50 | Reference |
| 2-Amino-3-carboxy-4-phenylthiophenes | aPKC | Electron-donating groups on the C-4 aryl moiety | Low nanomolar range | [2] |
| Fused Thiophene Derivatives | VEGFR-2 | Thieno[2,3-d]pyrimidine core | 0.075 µM (for compound 4c) | [10] |
| Fused Thiophene Derivatives | AKT-1 | Thieno[2,3-d]pyrimidine core | 4.60 µM (for compound 4c) | [10] |
Experimental Protocols
General Synthesis of this compound Analogs via the Gewald Reaction
The Gewald reaction is a cornerstone for the synthesis of the title compounds.[12]
Materials:
-
Appropriate acetophenone derivative (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or another suitable base (catalytic amount)
-
Ethanol or another suitable solvent
Procedure:
-
To a stirred solution of the acetophenone derivative and malononitrile in ethanol, add a catalytic amount of morpholine.
-
Heat the mixture to reflux and add elemental sulfur portion-wise over 30 minutes.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Generalized workflow for the Gewald synthesis.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific substrate peptide (e.g., biotinylated)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds dissolved in Dimethyl sulfoxide (DMSO)
-
Detection reagents (e.g., HTRF or luminescence-based)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a suitable microplate, add the kinase buffer, the kinase enzyme, and the test compound solution.
-
Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value from the dose-response curve.
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
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- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gewald Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Thiophene, Furan, and Pyrrole Analogs
In the landscape of medicinal chemistry, the five-membered aromatic heterocycles—thiophene, furan, and pyrrole—serve as foundational scaffolds in the design of novel therapeutic agents.[1][2] Their prevalence in FDA-approved drugs and clinical candidates is a testament to their versatility and ability to modulate pharmacological activity.[3][4] This guide provides an in-depth comparison of their biological activities, grounded in experimental data and structure-activity relationship (SAR) principles. We will explore why the choice between a sulfur, oxygen, or nitrogen heteroatom is a critical decision in drug design, influencing everything from target binding to metabolic stability.
The inherent differences in the physicochemical properties of these rings dictate their biological behavior. The order of aromaticity is generally considered to be thiophene > pyrrole > furan, which inversely correlates with the electronegativity of the heteroatom (O > N > S).[5][6] Oxygen's high electronegativity in furan holds its lone pair electrons more tightly, reducing their delocalization and thus its aromatic character, while also making it a potent hydrogen bond acceptor.[6][7] Conversely, thiophene's sulfur atom contributes to greater aromatic stability.[6] Pyrrole, with its nitrogen atom, possesses a unique ability to act as a hydrogen bond donor, a feature absent in furan and thiophene.[8] These fundamental differences are the causal factors behind the varied biological profiles we will explore.
Caption: Core structures of thiophene, furan, and pyrrole.
I. Comparative Anticancer Activity
The search for novel anticancer agents has extensively utilized these heterocycles.[9][10] Their ability to act as bioisosteres for phenyl rings allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets like kinases and polymerases.[7][11]
Causality in Action: Kinase Inhibition Many kinase inhibitors feature a hinge-binding motif, which often requires a hydrogen bond acceptor. Here, the choice between furan and thiophene can be critical. The oxygen atom in a furan ring is a more effective hydrogen bond acceptor than thiophene's sulfur.[7] This can lead to enhanced binding affinity if a hydrogen bond donor residue is present in the kinase hinge region. Pyrrole-containing scaffolds, such as in the multi-kinase inhibitor Sunitinib, leverage the N-H group as a hydrogen bond donor to achieve potent activity.[12][13]
A comparative study of fused thieno[3,2-b]pyrrole-pyrimidine derivatives against Prostate (PC-3) and Liver (HepG2) cancer cell lines provides quantitative insight. The data reveals that the biological effect is highly dependent on the substitution pattern and the specific cell line.[14]
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | Heterocyclic Core | Substitution | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 3f | Thieno[3,2-b]pyrrole | 4-methoxyphenyl | 7.47 | 4.30 | [14] |
| 3g | Thieno[3,2-b]pyrrole | 3,4,5-trimethoxyphenyl | Moderate | 3.77 | [14] |
| 4a | Thieno[3,2-b]pyrrole | 3-methylphenyl | High Activity | Inactive | [14] |
| 4c | Thieno[3,2-b]pyrrole | 2-chloro-5-methylphenyl| 8.16 | 6.55 |[14] |
As the data suggests, the substitution on the phenyl ring significantly impacts cytotoxicity.[14] For instance, the trimethoxy analog 3g showed the highest activity against HepG2 cells, while the 3-methyl derivative 4a was highly active against PC-3 but inactive against HepG2.[14] This underscores the principle that the heterocyclic core does not act in isolation; its interplay with peripheral substituents is paramount for achieving target specificity and potency.
II. Comparative Antimicrobial Activity
Thiophene, furan, and pyrrole are integral components of many antimicrobial agents.[4] The choice of heterocycle can influence not only the potency but also the spectrum of activity (Gram-positive vs. Gram-negative).
Structure-Activity Relationship Insights Thiophene derivatives have demonstrated significant antimicrobial potential.[8][15] Their lipophilic character can facilitate penetration through the bacterial cell membrane. In a study synthesizing novel heterocyclic chalcones, derivatives containing furan and thiophene moieties were tested against various bacterial strains. The results indicated that the nature and position of substituents dramatically influenced activity.[16][17]
For example, some furan-containing chalcones showed potent activity against Gram-positive bacteria, including multidrug-resistant strains, with a Minimum Inhibitory Concentration (MIC) as low as 2 µg/mL against Streptococcus mutans. This was attributed to the presence of the furan ring, with a methyl group further enhancing activity.[16] In another study, thiophene derivatives demonstrated bactericidal effects against colistin-resistant A. baumannii and E. coli, with MIC values ranging from 8 to 32 mg/L.[15] The authors proposed that these compounds act by increasing membrane permeabilization.[15]
Table 2: Comparative in vitro Antimicrobial Activity (MIC)
| Compound Class | Heterocyclic Core | Target Organism | MIC Range | Key Findings | Reference |
|---|---|---|---|---|---|
| Chalcones | Furan | Streptococcus mutans | 2 µg/mL | Furan ring with methyl group enhanced potency. | [16] |
| Chalcones | Thiofuran/Furan | Gram-negative bacteria | >64 µg/mL | Inactive against tested Gram-negative strains. | [16] |
| Amide Derivatives | Thiophene | Col-R A. baumannii | 16-32 mg/L | Bactericidal effect, membrane permeabilization. | [15] |
| Amide Derivatives | Thiophene | Col-R E. coli | 8-32 mg/L | Bactericidal effect, membrane permeabilization. | [15] |
| Various | Pyrrole | Various Bacteria/Fungi | Not specified | Pyrrole is a known scaffold for antibacterial and antifungal drugs. |[4] |
The data highlights a common theme in drug discovery: a scaffold promising for one class of pathogens may not be universally effective. The chalcones were potent against Gram-positive but not Gram-negative bacteria, likely due to differences in the cell wall structure.[16]
III. Comparative Anti-inflammatory Activity
Chronic inflammatory diseases are another area where these heterocycles have made a significant impact.[18] Non-steroidal anti-inflammatory drugs (NSAIDs) often incorporate these rings. The commercial drugs Tinoridine and Tiaprofenic acid, for instance, are thiophene-based compounds known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18]
The pyrrole ring is found in the NSAID Tolmetin.[12] Furan-containing compounds have also been widely explored for their anti-inflammatory properties.[7][19] The mechanism often involves the inhibition of key inflammatory mediators. For instance, certain fused pyrrole derivatives have shown promising inhibition of pro-inflammatory cytokines in vitro.[20]
The decision to use one heterocycle over another is often a case of bioisosteric replacement to improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile or to reduce off-target effects.[21] Thiophene is often considered more metabolically stable than furan, which can sometimes be metabolized to reactive intermediates.[22]
Caption: Bioisosteric replacement of a phenyl ring with heterocycles.
Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. Below are representative methodologies for assessing the anticancer and antimicrobial activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.[22] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (thiophene, furan, and pyrrole analogs) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Standardized workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The choice between thiophene, furan, and pyrrole analogs is a nuanced decision that must be guided by the specific biological target and desired pharmacological profile.
-
Thiophene often serves as a reliable and metabolically stable scaffold, making it a workhorse in medicinal chemistry.[3][23] Its derivatives have shown broad activity across anticancer, antimicrobial, and anti-inflammatory applications.[24]
-
Furan provides a more polar alternative, with its oxygen atom acting as a key hydrogen bond acceptor, which can be leveraged to enhance binding affinity to specific targets.[7][25]
-
Pyrrole offers the unique feature of a hydrogen bond donor, opening up different interaction possibilities within a target's active site, as exemplified by several successful drugs.[4][26]
While direct head-to-head comparisons in the literature can sometimes be limited, the overarching principles of SAR demonstrate that no single heterocycle is universally superior.[27] The context of the entire molecule—including its substituents and their spatial arrangement—ultimately dictates the biological outcome. The most effective drug design strategy involves synthesizing and testing a library of analogs containing all three heterocyles to empirically determine the optimal core for a given biological target. Future research will undoubtedly continue to exploit the subtle yet powerful differences between these privileged structures to develop next-generation therapeutics with greater efficacy and safety.
References
- PYRROLE, THIOPHENE AND FURAN. (n.d.).
- Meher, C. P., Sethy, S. P., & Madhavi, M. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing.
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A Comparative Guide to the Structural Elucidation of 3-Amino-5-phenylthiophene-2-carbonitrile Derivatives: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are understood, lead compounds are optimized, and intellectual property is secured. The 3-amino-5-phenylthiophene-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of this important class of molecules, supported by experimental data and protocols.
The Unambiguous Answer: Why Single-Crystal X-ray Crystallography Reigns Supreme
While a multitude of analytical techniques can provide structural information, single-crystal X-ray crystallography (SCXRD) stands alone in its ability to deliver a definitive, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[3][4][5] This technique moves beyond the connectivity data provided by NMR spectroscopy to precisely define bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation. For derivatives of this compound, this is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate crystal packing and can influence physicochemical properties like solubility and stability.
A prime example of the power of SCXRD is in the unequivocal determination of stereochemistry in complex derivatives. In a study on 3-amino-4-methylthiophene-2-acylcarbohydrazones, X-ray diffraction was employed specifically to resolve the stereochemistry around the imine double bond, a critical detail that other techniques might struggle to assign without ambiguity.[6]
However, the power of X-ray crystallography is predicated on the ability to grow a suitable single crystal—often the most challenging step in the process.[3][7] The crystal must be of sufficient size and quality, free from significant defects like twinning or cracking, to produce a clear diffraction pattern.[3][7]
The Analytical Toolbox: A Comparative Overview
No single technique provides a complete picture. A multi-faceted approach, integrating data from various methods, offers the most comprehensive understanding of a molecule's structure and behavior.
| Technique | Information Provided | Strengths | Limitations | Relevance to Thiophene Derivatives |
| Single-Crystal X-ray Crystallography (SCXRD) | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular interactions. | Unambiguous, high-resolution structural determination.[3][4] | Requires a high-quality single crystal; provides a solid-state conformation which may differ from solution.[7][8] | Essential for definitive proof of structure, understanding polymorphism, and designing solid-state formulations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity (through-bond correlations), solution-state conformation (through-space correlations), dynamic processes. | Provides data on the molecule's structure and dynamics in solution, closer to physiological conditions.[8] | Structure is inferred, not directly imaged; can be ambiguous for complex stereochemistry; less precise for bond lengths/angles.[8][9] | Crucial for confirming the chemical skeleton and assessing conformational flexibility in solution. |
| Computational Modeling (e.g., DFT) | Theoretical 3D structure, electronic properties (HOMO/LUMO), electrostatic potential, reaction mechanisms.[10][11] | Provides insights into molecular properties and reaction pathways that are difficult to measure experimentally.[10][12] | The accuracy is highly dependent on the level of theory and basis set used; it's a model, not a direct measurement.[11] | Complements experimental data by predicting stable conformers and explaining observed reactivity.[10][11] |
| Infrared (IR) & Raman Spectroscopy | Presence of specific functional groups. | Quick, non-destructive, and provides a characteristic fingerprint of the molecule. | Provides limited information on the overall 3D structure and connectivity. | Useful for rapid confirmation of key functional groups (e.g., nitrile, amine) during synthesis. |
The Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Understanding the rationale behind each step is key to appreciating the robustness of the final data.
Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.
Causality Behind Experimental Choices:
-
Synthesis & Purification: The Gewald reaction is a common and efficient method for synthesizing polysubstituted 2-aminothiophenes.[1][13][14] High purity (>99%) of the starting material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Crystallization: This is often more of an art than a science. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. Slow evaporation is a common technique because it allows molecules the time to organize into a well-ordered crystal lattice.[3]
-
Data Collection: A single crystal is mounted and cooled under a stream of liquid nitrogen. Cryo-cooling minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in a higher-resolution diffraction pattern. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.[7]
-
Structure Solution and Refinement: The diffraction pattern (a series of spots with varying intensities) is mathematically converted into an electron density map using Fourier transforms. "Direct methods" are powerful algorithms that can solve the "phase problem" and provide an initial model of the structure.[15] This model is then refined using a least-squares process, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions are adjusted to improve the fit.[15]
Experimental Protocol: Single-Crystal X-ray Diffraction of a 3-Aminothiophene Derivative
This protocol is a representative example for the analysis of a derivative such as Methyl 3-aminothiophene-2-carboxylate, a close structural analog to the topic compound.[16]
-
Crystal Selection and Mounting: A suitable single crystal (e.g., approximate dimensions 0.2 x 0.15 x 0.1 mm) is selected under a microscope. It is mounted on a cryo-loop using paratone-N oil and flash-cooled to 100 K in a stream of nitrogen gas.
-
Data Collection: Data is collected on a diffractometer equipped with a CCD detector using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).[15] A series of frames are collected using ω and φ scans to cover the entire reciprocal space.
-
Data Processing: The collected frames are integrated and scaled using software like DENZO-SCALEPACK or CrysAlisPro.[15] An absorption correction (e.g., multi-scan) is applied to the data.[15]
-
Structure Solution: The structure is solved using intrinsic phasing methods with software such as SHELXT.[15]
-
Structure Refinement: The structure is refined by full-matrix least-squares on F² using software like SHELXL.[15] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbons are placed in calculated positions, while those on heteroatoms (like the amine nitrogen) are typically located from the difference Fourier map and refined isotropically.[15]
-
Data Visualization and Validation: The final structure is visualized using programs like OLEX2 or Mercury. The crystallographic information file (CIF) is validated using tools like PLATON or the IUCr's checkCIF service.
Data in Focus: Comparing Experimental and Theoretical Structures
The synergy between experimental X-ray data and theoretical calculations provides a powerful validation system. Density Functional Theory (DFT) can be used to calculate the optimized geometry of a molecule in the gas phase, which can then be compared to the solid-state structure determined by crystallography.
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Unraveling the Gewald Reaction: A Quantum Chemical Perspective on Competing Mechanisms
A Comparative Guide for Researchers in Synthetic and Computational Chemistry
The Gewald reaction, a cornerstone of heterocyclic chemistry since its discovery by Karl Gewald in 1966, provides an elegant and efficient one-pot synthesis of highly substituted 2-aminothiophenes.[1][2] These structures are pivotal building blocks in the development of pharmaceuticals, dyes, and agrochemicals.[3] Despite its broad utility, the precise reaction mechanism has been a subject of considerable debate. This guide delves into the intricacies of the Gewald reaction mechanism, offering a comparative analysis of proposed pathways through the lens of modern quantum chemical studies. We will dissect the key intermediates, transition states, and the thermodynamic and kinetic factors that govern this versatile transformation, providing researchers with a deeper understanding rooted in computational evidence.
The Mechanistic Puzzle: Historical Proposals
The Gewald reaction brings together a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1][3] While the initial step is widely accepted to be a Knoevenagel-Cope condensation, the subsequent events involving the incorporation of sulfur have been less clear.[1][4] Three primary mechanistic hypotheses have been proposed over the years[3]:
-
Gewald's Proposal: The enolate of the carbonyl compound directly attacks and opens the elemental sulfur ring (typically S₈), forming an enolate polysulfide which then condenses with the activated nitrile.[3]
-
Post-Condensation Sulfur Attack: The Knoevenagel-Cope condensation occurs first, and the resulting α,β-unsaturated nitrile is deprotonated. This carbanion then acts as the nucleophile that opens the sulfur ring.[3]
-
Amine-Mediated Sulfur Activation: The amine base first attacks the sulfur ring, creating an ammonium polysulfide species that is subsequently attacked by the carbanion of the Knoevenagel-Cope product.[3]
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool to adjudicate between these plausible, yet distinct, mechanistic pathways.
A Comparative Analysis of Reaction Pathways via DFT
Recent comprehensive DFT studies have provided significant clarity on the energetic landscape of the Gewald reaction.[5][6][7] By calculating the free energies of intermediates and transition states, researchers can construct a detailed reaction profile and identify the most kinetically and thermodynamically favorable route.
Computational Methodology: A Foundation of Trust
To ensure the reliability of the mechanistic insights, the choice of computational method is paramount. A prevalent and robust approach involves:
-
Density Functional Theory (DFT): A quantum mechanical method that balances computational cost and accuracy for systems of this size. Functionals like M06-2X and ωB97X-D are often chosen for their good performance with main-group elements and non-covalent interactions.[5][6][7]
-
Basis Set: A large and flexible basis set, such as aug-cc-pV(T+d)Z, is crucial for accurately describing the electronic structure of sulfur-containing anions and transition states.[5][6][7]
-
Solvent Model: The inclusion of a solvent model, like the SMD (Solvation Model based on Density) model, is essential to account for the stabilizing effects of the solvent (e.g., ethanol) on charged species.[5][6][7]
Experimental Protocol: A Generalized DFT Workflow for Mechanistic Elucidation
-
Reactant and Intermediate Geometry Optimization: The 3D structures of all proposed reactants, intermediates, and products are optimized to find their lowest energy conformations.
-
Transition State (TS) Searching: For each proposed elementary step, a transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product of that step. Common algorithms include the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, intermediates, products), all calculated frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the TS geometry to confirm that it correctly connects the desired reactant and product minima.
-
Single-Point Energy Corrections: To refine the electronic energies, single-point energy calculations are often performed with a larger basis set on the optimized geometries.
-
Solvation Energy Calculation: The effect of the solvent is incorporated by performing calculations within a continuum solvation model.
-
Gibbs Free Energy Calculation: The final Gibbs free energies are calculated by combining the electronic energy, zero-point vibrational energy, thermal corrections, and the solvation energy. These values are used to construct the reaction energy profile.
Pathway Comparison: The Energetic Evidence
Computational studies have consistently shown that the reaction is initiated by the Knoevenagel-Cope condensation.[5][6][8] This step is generally found to be exergonic and kinetically accessible. The crucial divergence in pathways occurs at the point of sulfur incorporation.
The data strongly favors the Post-Condensation Sulfur Attack mechanism (Pathway 2). DFT calculations reveal that the formation of the Knoevenagel-Cope product is a thermodynamically favorable event.[8] The subsequent deprotonation of this intermediate creates a carbanion that is the most competent nucleophile to attack and open the S₈ ring.[3][5] In contrast, the direct attack of the amine base on elemental sulfur is highly endergonic and therefore kinetically prohibitive under typical reaction conditions.[8]
Caption: Comparison of proposed initial steps in the Gewald reaction.
The Complex Life of Polysulfides
Following the ring-opening of S₈, a linear polysulfide intermediate is formed.[5][6] A significant finding from computational studies is that these polysulfide intermediates exist in a complex equilibrium.[5][7] They can interconvert through various mechanisms, including:
-
Unimolecular Cyclization: Particularly favored for longer polysulfide chains (>5 sulfur atoms).[5][6]
-
Nucleophilic Degradation: Shorter polysulfide chains can be attacked by other nucleophiles in the solution.
-
Scrambling Reactions: Sulfur atoms can be exchanged between different polysulfide chains.
Interestingly, none of these decomposition pathways for the polysulfides offer a significant thermodynamic advantage.[5][6][7] This leads to a dynamic equilibrium of polysulfides of various lengths in the reaction mixture.
The Role of Protonation and the Thermodynamic Sink
A key insight from computational work is the role of protonation in the decomposition of polysulfides.[5][6][8] Protonation of the terminal sulfur atom changes the polysulfide's reactivity, making it a better electrophile and opening up lower-energy pathways for its breakdown into shorter chains.[5][7]
Ultimately, the entire reaction is driven forward by the final, irreversible step: the cyclization of the monosulfide intermediate.[5][6] This step, followed by tautomerization to form the aromatic 2-aminothiophene ring, is the thermodynamic sink of the reaction.[5][8] It is this large release of free energy upon aromatization that funnels all the preceding intermediates, which are in equilibrium, toward the final product.[7]
Caption: The favored mechanistic pathway and fate of polysulfide intermediates.
Quantitative Comparison of Mechanistic Steps
The table below summarizes representative energetic barriers for key competing steps as determined by DFT calculations. The values highlight why certain pathways are favored over others.
| Mechanistic Step | Competing Pathway | Relative Free Energy Barrier (kcal/mol) | Conclusion |
| Initial Nucleophilic Attack on S₈ | Amine Base (Et₂NH) | High (Endergonic) | Unlikely to be the primary pathway for sulfur activation.[8] |
| Enolate of Ketone | Moderate | Plausible, but less favorable than the Knoevenagel-Cope adduct. | |
| Anion of Knoevenagel-Cope Product | Lowest | The most favorable nucleophile for initiating sulfur incorporation.[3][5] | |
| Polysulfide Decomposition (-S₈⁻ to -S⁻) | Unimolecular Cyclization (Long Chains) | Kinetically favored for Sₓ > 5 | An important pathway for shortening long polysulfide chains.[5][6] |
| Protonation-Induced Intermolecular Degradation | Feasible for all chain lengths | A key pathway for breaking down shorter polysulfides.[5][7] | |
| Final Ring-Forming Step | Cyclization of Polysulfide (e.g., -S₂⁻) | High Barrier / Reversible | Not a thermodynamic sink; does not lead to a stable product. |
| Cyclization of Monosulfide (-S⁻) | Low Barrier / Irreversible | The thermodynamic driving force for the entire reaction.[5][8] |
Conclusion for the Modern Researcher
Quantum chemical studies have provided a detailed and compelling picture of the Gewald reaction mechanism. The evidence strongly refutes earlier proposals of direct enolate or amine attack on sulfur as the primary pathway. Instead, a consensus is emerging around a sequence involving:
-
Knoevenagel-Cope Condensation: The reaction initiates with the formation of an α,β-unsaturated nitrile intermediate.
-
Nucleophilic Attack: The carbanion of this intermediate is the key species that attacks and opens the elemental sulfur ring.
-
Polysulfide Equilibrium: A complex mixture of polysulfides is formed and interconverts through various low-barrier pathways. Protonation plays a crucial role in facilitating their decomposition.
-
Thermodynamic Driving Force: The reaction is ultimately driven to completion by the energetically highly favorable and irreversible cyclization of a monosulfide intermediate to form the stable, aromatic 2-aminothiophene ring.
This computationally-derived mechanism provides a robust framework for understanding and optimizing the Gewald reaction. For drug development professionals and synthetic chemists, this knowledge can inform the choice of substrates, bases, and reaction conditions to improve yields and selectivity, enabling the rational design of novel heterocyclic compounds.
References
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalysts for Aminothiophene Synthesis
Abstract
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthesis, most classically achieved through the Gewald three-component reaction, is a topic of continuous optimization, with catalyst selection being paramount to achieving high yields, selectivity, and sustainable processes.[3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to benchmark the performance of various catalysts for aminothiophene synthesis. We will delve into a standardized experimental protocol, compare the efficacy of different catalyst classes with supporting data, and explore the mechanistic underpinnings that drive catalytic efficiency.
Introduction: The Enduring Importance of 2-Aminothiophenes
The 2-aminothiophene motif is a privileged structure in drug discovery, prized for its ability to mimic phenyl groups and engage in a wide range of biological interactions.[1] This five-membered sulfur heterocycle is a key component in drugs with diverse therapeutic applications, including the anti-inflammatory agent tinoridine and allosteric modulators of adenosine receptors.[1][2] The Gewald reaction, a one-pot synthesis combining a carbonyl compound, an active methylene nitrile, and elemental sulfur, remains the most convergent and widely used method for constructing this valuable scaffold.[2][3][4]
The efficiency of the Gewald reaction is critically dependent on the choice of catalyst. Historically, stoichiometric amounts of base catalysts like morpholine or piperidine were the standard.[4] However, the drive for greener, more efficient, and cost-effective syntheses has spurred the development of a diverse array of catalytic systems. This guide aims to provide a clear and objective comparison of these systems to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
The Benchmarking Framework: A Standardized Protocol
To ensure a fair and accurate comparison of catalyst performance, a standardized experimental protocol is essential. The following protocol is a generalized procedure for a model Gewald reaction, which can be adapted for specific substrates and catalysts.
Model Reaction
For the purpose of this guide, we will use the reaction of cyclohexanone, malononitrile, and elemental sulfur as our benchmark reaction.
Experimental Protocol: Step-by-Step
-
Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (e.g., cyclohexanone, 1.0 mmol), the active methylene nitrile (e.g., malononitrile, 1.0 mmol), and elemental sulfur (1.1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5 mL) to the flask, followed by the catalyst at the desired loading (e.g., 1-20 mol%).
-
Reaction Execution: The reaction mixture is then heated to the desired temperature (e.g., 70-100°C) and stirred for the specified time.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure 2-aminothiophene product.
-
Characterization: The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The yield of the isolated product is then calculated.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for catalyst benchmarking in aminothiophene synthesis.
Caption: A generalized workflow for benchmarking catalyst performance in the Gewald synthesis of 2-aminothiophenes.
Comparative Analysis of Catalyst Classes
The choice of catalyst significantly impacts the yield, reaction time, and overall efficiency of aminothiophene synthesis. Here, we compare the performance of several major classes of catalysts.
Homogeneous vs. Heterogeneous Catalysis: A Primer
Catalysts can be broadly classified as either homogeneous or heterogeneous.[5][6]
-
Homogeneous catalysts exist in the same phase as the reactants (e.g., a soluble base in a liquid reaction mixture).[5][6][7] They often exhibit high activity and selectivity due to well-defined active sites and good reactant accessibility.[7][8] However, their separation from the product can be challenging and costly.[7][8]
-
Heterogeneous catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[5] Their primary advantage is ease of separation and recyclability.[7][8] However, they can sometimes suffer from lower activity and mass transfer limitations.[7]
Performance Data Summary
The following table summarizes the performance of representative catalysts for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and sulfur.
| Catalyst Class | Example Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Recyclability | Reference |
| Homogeneous Base | Morpholine | Stoichiometric | Ethanol | 21 | 24 h | 57-67 | No | [9] |
| Homogeneous Base | Piperidinium Borate | 20 | Ethanol/Water (9:1) | 100 | 20 min | 96 | Yes | [2] |
| Organocatalyst | L-Proline | 10 | DMF | 60 | - | up to 84 | No | [10] |
| Heterogeneous | ZnO/nanoclinoptilolite | 0.05 g | - | 100 | 4 h | 30-76 | Yes | [1] |
| Heterogeneous | MgO-CeO₂ nanocomposite | - | Ethanol | Reflux | 10 h | 76-89 | Yes | [1] |
| Heterogeneous | P-PANF Fiber | 8.0 | Ethanol | 70 | 1 h | 65-91 | Excellent (10 cycles) | [11] |
| Reaction Condition | Microwave Irradiation | - | - | - | 30 min | 57-95 | - | [12] |
Discussion of Catalyst Performance
-
Homogeneous Base Catalysts: Traditional amine bases like morpholine are effective but are often required in stoichiometric amounts and can be difficult to remove from the reaction mixture.[4][9] More recent developments, such as the use of piperidinium borate as a conjugate acid-base pair, have shown excellent yields in shorter reaction times with catalytic amounts.[2]
-
Organocatalysts: L-proline has emerged as a green and cost-effective catalyst for the Gewald reaction, providing high yields under mild conditions.[10] This highlights a shift towards more environmentally benign catalytic systems.
-
Heterogeneous Catalysts: This class offers significant advantages in terms of catalyst recovery and reuse.[7][8] Nanocomposites like ZnO/nanoclinoptilolite and MgO-CeO₂ have demonstrated good to excellent yields.[1] A particularly innovative approach is the use of an N-methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF), which combines high catalytic activity with exceptional recyclability.[11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields, offering a powerful tool for accelerating the synthesis of 2-aminothiophene derivatives.[12][13]
Mechanistic Insights: The "Why" Behind Performance
Understanding the reaction mechanism is crucial for rational catalyst design and optimization. The Gewald reaction is generally understood to proceed through a series of key steps.[2][13][14]
The Catalytic Cycle of the Gewald Reaction
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to form the final 2-aminothiophene product.[13][14]
The following diagram illustrates a plausible catalytic cycle for a base-catalyzed Gewald reaction.
Caption: A simplified representation of the key steps in the base-catalyzed Gewald reaction mechanism.
How Catalysts Influence the Reaction
-
Base Catalysts: These catalysts, whether homogeneous or heterogeneous, facilitate the initial Knoevenagel condensation by deprotonating the active methylene nitrile, making it a more potent nucleophile.[2] The basicity of the catalyst can significantly influence the rate of this step.
-
Acid-Base Bifunctional Catalysts: Catalysts like piperidinium borate act as a conjugate acid-base pair.[2] The acidic component (piperidinium cation) activates the carbonyl group of the ketone, while the basic component (borate anion) deprotonates the active methylene compound.[2] This dual activation is thought to be responsible for the high efficiency of such systems.
-
Heterogeneous Catalysts: The active sites on the surface of heterogeneous catalysts, such as the basic sites on MgO-CeO₂, play a similar role to homogeneous bases in promoting the key reaction steps.[1] Their solid nature allows for easy separation and reuse.[11]
Conclusion and Future Outlook
The synthesis of 2-aminothiophenes via the Gewald reaction has evolved significantly from its reliance on stoichiometric base catalysts. The development of highly efficient catalytic systems, including conjugate acid-base pairs, organocatalysts, and a variety of heterogeneous catalysts, has enabled milder reaction conditions, shorter reaction times, and higher yields. Furthermore, the advent of techniques like microwave-assisted synthesis offers a pathway to further accelerate this important transformation.
Future research in this area will likely focus on the development of even more sustainable and recyclable catalysts, the expansion of the substrate scope to include less reactive starting materials, and a deeper mechanistic understanding to guide the rational design of next-generation catalysts. The ultimate goal is to provide medicinal chemists with a robust and versatile toolbox for the efficient and environmentally responsible synthesis of novel 2-aminothiophene-based drug candidates.
References
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Benfodda, Z., B. H. Y. G. M. T. T. M. C. G. M. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. [Link]
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Reddy, M. M., & Kumar, D. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ChemistrySelect. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Wikipedia. (n.d.). Gewald reaction. [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]
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The Organic Chemistry Tutor. (2017). Homogeneous vs Heterogeneous Catalysts - Basic Introduction. YouTube. [Link]
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Li, L., et al. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES. [Link]
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Chemistry LibreTexts. (2023). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. [Link]
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Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts. Columbia University. [Link]
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Organic Chemistry Portal. (n.d.). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. [Link]
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Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-5-phenylthiophene-2-carbonitrile
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Amino-5-phenylthiophene-2-carbonitrile. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The following protocols are designed to be a self-validating system, ensuring that every step, from handling to final disposal, is conducted with the highest degree of caution and adherence to regulatory standards.
Understanding the Hazard Profile
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][5]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[6]
Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a certified chemical fume hood.
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical is governed by a set of fundamental principles that ensure the safety of laboratory personnel and the protection of the environment.
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. Plan experiments to use the smallest practical quantities of the chemical.
-
Segregation: Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or produce toxic gases.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and appropriate hazard symbols.[7]
-
Container Integrity: Use only containers that are compatible with the chemical waste.[8] Containers should be in good condition, with secure lids, and stored in a designated secondary containment area.[8] Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[7][8]
Disposal Decision Workflow
The appropriate disposal pathway for this compound depends on its form (solid, liquid, or contaminated material) and the quantity. The following workflow provides a logical decision-making process.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized, step-by-step protocol is critical for ensuring safety and compliance.
Protocol 1: Disposal of Solid this compound
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles.[1][9] All handling of the solid should be done in a chemical fume hood.
-
Container Selection: Choose a wide-mouthed, screw-cap container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust.[1]
-
Labeling: Securely affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all components and their approximate percentages.
-
The date of accumulation.
-
Appropriate hazard pictograms (e.g., irritant, harmful).
-
-
Storage: Tightly seal the container and store it in a designated hazardous waste accumulation area that is secure and away from incompatible materials.[2][8]
-
Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company.
Protocol 2: Disposal of Liquid Waste Containing this compound
-
PPE: Wear a lab coat, chemical-resistant gloves, and chemical splash goggles. All transfers should be performed in a chemical fume hood.
-
Container Selection: Use a sealable, chemical-resistant container (e.g., an HDPE carboy) designated for the specific solvent waste stream (e.g., halogenated or non-halogenated).[10]
-
Transfer: Using a funnel, carefully pour the liquid waste into the designated container. Avoid splashing.
-
Labeling: Ensure the waste container is clearly labeled with all chemical constituents and their concentrations.
-
Storage: Store the sealed container in a secondary containment bin within a designated hazardous waste storage area.
-
Disposal: Arrange for collection by your institution's EHS department. Under no circumstances should this chemical be disposed of down the drain. [11][12] This is due to its aquatic toxicity and the general prohibition of sewering hazardous waste pharmaceuticals and other chemicals.[6][11][12]
Protocol 3: Disposal of Contaminated Materials
-
Gross Decontamination: If possible, rinse grossly contaminated glassware with a small amount of a suitable solvent (e.g., the solvent used in the experiment). The rinsate must be collected and disposed of as liquid hazardous waste.[10][13]
-
Solid Contaminated Waste: All contaminated solid materials, including gloves, bench paper, weigh boats, and empty containers, must be disposed of as hazardous waste.
-
Packaging: Place these materials in a designated, labeled solid hazardous waste container or double-bag them in heavy-duty plastic bags clearly marked as "Hazardous Waste."[1]
-
Storage and Disposal: Store and dispose of this waste according to the protocol for solid hazardous waste.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Minor Spill (Solid or Liquid) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[14] 3. Sweep or scoop the absorbed material into a designated hazardous waste container.[2] 4. Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1] |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your supervisor and contact your institution's EHS or emergency response team. 3. Prevent entry into the affected area. |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] 2. Seek medical attention if irritation persists.[2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Seek immediate medical attention.[1][2] |
| Inhalation | 1. Move the individual to fresh air.[1][2] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention.[2] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[1] 3. Seek immediate medical attention. |
Regulatory Compliance
The disposal of this compound is regulated by federal, state, and local agencies. In the United States, these include the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard.[15][16][17][18] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with all applicable regulations. Always consult your institution's EHS department for specific guidance.
References
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. Material Safety Data Sheet: Thiophene. Retrieved from [Link]
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Occupational Safety and Health Administration. 1910 - Table of Contents. Retrieved from [Link]
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Pharmacy Purchasing & Products. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Occupational Safety and Health Administration. (1997, May 15). OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde. Retrieved from [Link]
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PubChem. 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]
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American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Occupational Safety and Health Administration. Guidance For Hazard Determination. Retrieved from [Link]
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Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-Amino-5-phenylthiophene-2-carbonitrile: A Proactive Safety Framework
As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The handling of novel or specialized chemical reagents demands a proactive, rather than reactive, safety mindset. This guide provides essential, immediate safety and logistical information for handling 3-Amino-5-phenylthiophene-2-carbonitrile.
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust operational plan can be constructed by analyzing its constituent functional groups—an aromatic amine, a thiophene ring, and a nitrile group—and by extrapolating data from structurally similar compounds. This document synthesizes technical data with field-proven insights to ensure you can operate with confidence and security.
Hazard Profile: A Synthesis of Structural Analog Data
The toxicological profile of this compound is inferred from its chemical motifs and available data on close analogs. The aminothiophene core is a common feature in pharmacologically active molecules but is also recognized as a structural moiety that may be involved in toxic effects.[1][2] The primary hazards are associated with irritation and acute toxicity.[3][4]
| Hazard Category | Inferred Risk for this compound | Rationale & Supporting Data from Analogs |
| Acute Oral Toxicity | Harmful if swallowed. | Based on analogs like 2-Aminothiophene-3-carbonitrile and 2-Amino-5-methyl-3-thiophenecarbonitrile, which are classified as harmful if swallowed.[3] |
| Acute Dermal Toxicity | Potentially harmful in contact with skin. | 2-Amino-5-methyl-3-thiophenecarbonitrile is rated as harmful in contact with skin.[3] Aromatic amines, as a class, can be absorbed through the skin.[5][6] |
| Acute Inhalation Toxicity | Potentially harmful if inhaled. | The methyl-analog is harmful if inhaled, particularly as a dust.[3] Handling should be performed in a way that minimizes aerosol or dust generation.[7] |
| Skin Corrosion/Irritation | Causes skin irritation. | This is a consistent warning across multiple analogs, including Methyl 3-amino-5-phenylthiophene-2-carboxylate and Ethyl 2-aminothiophene-3-carboxylate.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially serious damage. | Analogs are consistently classified as causing serious eye irritation or damage.[8] Direct contact must be avoided. |
| Respiratory Irritation | May cause respiratory irritation. | Several analogs are known to cause respiratory irritation, especially in powder form. |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of protection is always the implementation of robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable. Local exhaust ventilation is critical to prevent systemic exposure via inhalation.[3]
-
Designated Work Area: A specific area within the fume hood should be designated for this work. This helps contain potential contamination and simplifies cleanup.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following protocol outlines the minimum requirements.
Primary (At-All-Times) PPE
-
Eye and Face Protection:
-
Chemical Splash Goggles: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards at all times.[9]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or when handling quantities greater than a few grams.[10][11]
-
-
Hand Protection:
-
Double-Gloving: The use of two pairs of nitrile gloves is mandatory. This practice, known as double-gloving, significantly reduces the risk of exposure during the removal of the outer, contaminated glove.[12]
-
Causality: The outer glove bears the primary contamination. The inner glove remains clean, protecting the skin during the critical doffing process. Nitrile is recommended for general chemical resistance, but for prolonged or high-exposure tasks, consult specific glove manufacturer data for aromatic amines and nitriles.[13] Promptly remove and replace gloves if contamination is suspected.
-
-
Body Protection:
-
Chemical-Resistant Lab Coat: A long-sleeved, chemical-resistant lab coat is required. Ensure it is fully buttoned.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Open-toed shoes are strictly prohibited in the laboratory.
-
Respiratory Protection
The need for respiratory protection depends on the specific task and the potential for the compound to become airborne.
-
When is it Required?
-
When handling the solid powder outside of a fume hood (a practice that should be avoided).
-
During the cleanup of a significant spill.
-
If there is any failure of the primary engineering controls (e.g., fume hood malfunction).
-
-
Recommended Type: A NIOSH-approved air-purifying respirator (APR) fitted with combination cartridges for organic vapors and particulates (P100 filter) should be used.[14] All personnel requiring a respirator must be properly fit-tested and trained in its use.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Operational and Disposal Plan
A systematic approach to the entire workflow, from setup to disposal, is crucial for maintaining a safe environment.
Step-by-Step Handling Protocol
-
Preparation: Verify fume hood certification is current. Designate the work area and cover it with absorbent, disposable bench paper. Assemble all necessary equipment and reagents.
-
Donning PPE: Don PPE in the following order: inner gloves, lab coat, outer gloves, safety goggles, and face shield (if required).
-
Execution: Perform all manipulations deep within the fume hood sash. If weighing the solid, use a tared container with a lid to minimize dust. Handle solutions with care to avoid splashes.
-
Post-Handling: Before leaving the fume hood, decontaminate any equipment. Securely close the primary container of the this compound and store it in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[8]
-
Doffing PPE: Remove PPE at the laboratory exit in the following order to prevent self-contamination: outer gloves (peel off without touching the outside), face shield, lab coat, goggles, inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work.[3][8]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spill Cleanup: For small spills inside a fume hood, use an inert absorbent material like vermiculite or sand.[12] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste streams containing this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Collect contaminated consumables (e.g., weigh boats, pipette tips, absorbent paper) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and reaction mixtures in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: All disposable PPE (gloves, lab coats) must be placed in a designated hazardous waste bag.[12]
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation. Store sealed containers in a designated, secure waste accumulation area until collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[12]
References
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What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available at: [Link]
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Assessment of the Genotoxic and Carcinogenic Potentials of 3-aminothiophene Derivatives Using in Vitro and in Silico Methodologies. PubMed. Available at: [Link]
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A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. Available at: [Link]
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Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. safetymint.com. Available at: [Link]
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Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium | Request PDF. ResearchGate. Available at: [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. ResearchGate. Available at: [Link]
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Thiophene. Wikipedia. Available at: [Link]
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21.13 Preparation and Reactions of Nitriles (Part 1). YouTube. Available at: [Link]
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2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056. PubChem. Available at: [Link]
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21.13 Preparation and Reactions of Nitriles (Part 2). YouTube. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
